molecular formula C45H70N12O15 B13903497 Enhanced Green Fluorescent Protein (EGFP) (200-208)

Enhanced Green Fluorescent Protein (EGFP) (200-208)

Numéro de catalogue: B13903497
Poids moléculaire: 1019.1 g/mol
Clé InChI: HPQYOZPSZAHWMK-PMGPJPFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enhanced Green Fluorescent Protein (EGFP) (200-208) is a useful research compound. Its molecular formula is C45H70N12O15 and its molecular weight is 1019.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enhanced Green Fluorescent Protein (EGFP) (200-208) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enhanced Green Fluorescent Protein (EGFP) (200-208) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C45H70N12O15

Poids moléculaire

1019.1 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1

Clé InChI

HPQYOZPSZAHWMK-PMGPJPFJSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N)O

SMILES canonique

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the EGFP (200-208) Peptide: A Model Antigen for Immunological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Model Epitope

In the landscape of immunological research, particularly in the fields of vaccine development and tumor immunology, the use of well-characterized model antigens is paramount. The Enhanced Green Fluorescent Protein (EGFP), a derivative of the jellyfish Aequorea victoria GFP, has emerged as a powerful tool, not just as a reporter protein, but also as a source of a potent immunodominant epitope.[1][2][3] This guide focuses on a specific nonamer peptide derived from EGFP, the EGFP (200-208) sequence, which has been instrumental in advancing our understanding of T-cell responses in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kd.[1][2]

This peptide, with the sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL), represents a naturally processed and presented epitope of the EGFP protein in BALB/c mice.[1][2][4] Its strong binding affinity to the H-2Kd molecule makes it a reliable tool for inducing and detecting specific CD8+ cytotoxic T lymphocyte (CTL) responses.[1][2][5] Consequently, the EGFP (200-208) peptide has become a workhorse for researchers studying antigen-specific immunity, evaluating vaccine efficacy, and exploring novel cancer immunotherapy strategies.[1][5][6]

This technical guide provides a comprehensive overview of the EGFP (200-208) peptide, detailing its core properties, the underlying immunological mechanisms of its function, and practical, field-proven protocols for its application in key immunological assays.

Core Properties of the EGFP (200-208) Peptide

A thorough understanding of the physicochemical properties of the EGFP (200-208) peptide is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Amino Acid Sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL)[3][6]
Molecular Formula C45H70N12O15[3][7]
Molecular Weight 1019.11 g/mol [3][7]
Appearance White to off-white solid/powder[3]
Purity (typical) >95% (as determined by HPLC)[6]
Storage Conditions Lyophilized powder: -20°C to -80°C. In solvent: -20°C to -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles.[3][7]
Solubility Soluble in water. For hydrophobic peptides, small amounts of DMSO or acetic acid can be used to aid dissolution.[3]

Immunological Mechanism: MHC Class I Presentation and T-Cell Recognition

The immunological significance of the EGFP (200-208) peptide lies in its ability to be presented by MHC class I molecules and subsequently recognized by specific CD8+ T-cells. This process is a cornerstone of adaptive immunity against intracellular pathogens and cancerous cells.

In cells expressing the full-length EGFP protein, the protein is subject to proteasomal degradation in the cytoplasm. The resulting peptide fragments, including the EGFP (200-208) sequence, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, these peptides can bind to newly synthesized MHC class I molecules, in this case, H-2Kd in BALB/c mice. The stable peptide-MHC complex is then transported to the cell surface.

CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the EGFP (200-208)-H-2Kd complex will bind to these antigen-presenting cells. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of identifying and eliminating other cells presenting the same peptide-MHC complex, such as EGFP-expressing tumor cells.[3][8]

MHC_Class_I_Presentation cluster_cell Antigen Presenting Cell (e.g., Tumor Cell) cluster_er cluster_tcell CD8+ T-Cell EGFP EGFP Protein Proteasome Proteasome EGFP->Proteasome Degradation Peptides EGFP Peptides (incl. 200-208) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ER Endoplasmic Reticulum TAP->ER Peptide_MHC EGFP(200-208)-H-2Kd Complex ER->Peptide_MHC Peptide Loading MHC_I H-2Kd MHC Class I MHC_I->ER Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport to Surface TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Co-receptor binding Activation T-Cell Activation (IFN-γ production, Proliferation, Cytotoxicity) TCR->Activation

MHC Class I Presentation Pathway of EGFP (200-208) Peptide.

Experimental Protocols

The following protocols are synthesized from established methodologies and provide a framework for utilizing the EGFP (200-208) peptide in common immunological assays.

Peptide Handling and Reconstitution

Causality: Proper handling and reconstitution of the lyophilized peptide are critical to maintain its integrity and ensure accurate concentrations in downstream applications.

  • Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water. For peptides that are difficult to dissolve, sterile phosphate-buffered saline (PBS) or a small amount of dimethyl sulfoxide (DMSO) followed by dilution with aqueous buffer can be used.

  • Concentration: Prepare a stock solution of a known concentration, for example, 1 mg/mL. For a peptide with a molecular weight of 1019.11 g/mol , a 1 mg/mL solution is approximately 0.98 mM.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

In Vitro T-Cell Stimulation and IFN-γ ELISpot Assay

Causality: The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level. This protocol is designed to detect EGFP (200-208)-specific, IFN-γ-producing T-cells from immunized mice.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC (3-amino-9-ethylcarbazole) substrate solution

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin

  • EGFP (200-208) peptide

  • Splenocytes from immunized and control BALB/c mice

  • Concanavalin A (ConA) or PHA as a positive control

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.

    • Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile coating buffer (100 µL/well) and incubate overnight at 4°C.[9]

  • Blocking:

    • Wash the plate 3 times with sterile PBS.

    • Block the wells with 200 µL/well of RPMI-1640 containing 10% FBS for at least 1 hour at room temperature.[9][10]

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

    • Wash the plate to remove the blocking buffer.

    • Add cells to the wells at a density of 2-5 x 10^5 cells/well in 100 µL of culture medium.

    • Add 100 µL of the EGFP (200-208) peptide solution to achieve a final concentration of 1-10 µg/mL.[11][12]

    • Set up control wells:

      • Negative control: cells with medium only.

      • Positive control: cells with ConA (2-5 µg/mL).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Detection:

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature.[13]

    • Wash the plate 3 times with PBST.

    • Add 100 µL/well of Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate 4 times with PBST, followed by 2 washes with PBS.

  • Spot Development and Analysis:

    • Add 100 µL/well of AEC substrate solution and incubate at room temperature until distinct spots develop (typically 15-30 minutes).

    • Stop the reaction by washing the plate with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader or a dissecting microscope.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Cell Culture and Stimulation cluster_detection Detection and Visualization A Coat plate with capture antibody B Block with serum-containing medium A->B C Add splenocytes B->C D Add EGFP(200-208) peptide or controls C->D E Incubate 18-24h at 37°C D->E F Add biotinylated detection antibody E->F G Add Streptavidin-HRP F->G H Add AEC substrate G->H I Wash and dry plate H->I J Count spots I->J

ELISpot Assay Workflow for Detecting EGFP (200-208) Specific T-Cells.
Flow Cytometry Staining with EGFP (200-208)-H-2Kd Tetramers

Causality: MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry. The tetramer, a complex of four biotinylated peptide-MHC monomers bound to a fluorescently labeled streptavidin molecule, has a high avidity for the specific TCR, enabling stable binding and detection.[14]

Materials:

  • PE- or APC-conjugated EGFP (200-208)-H-2Kd tetramer

  • Fluorochrome-conjugated antibodies against mouse CD8, CD3, and a viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Tetramer Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add the EGFP (200-208)-H-2Kd tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.[15]

  • Surface Marker Staining:

    • Add the cocktail of anti-CD8, anti-CD3, and other desired surface marker antibodies.

    • Incubate for 20-30 minutes on ice in the dark.

  • Viability Staining:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in the viability dye solution according to the manufacturer's protocol.

  • Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 200-300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells, then on CD3+CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.

Peptide Synthesis and Purification Overview

Causality: The quality and purity of the synthetic peptide are crucial for obtaining reliable and reproducible experimental results.

The EGFP (200-208) peptide is typically synthesized using solid-phase peptide synthesis (SPPS).[16] In this method, the C-terminal amino acid (Leucine) is attached to an insoluble resin support. The subsequent amino acids are then added sequentially in a series of coupling and deprotection steps.[17]

Following synthesis, the peptide is cleaved from the resin and deprotected. The crude peptide product contains the full-length peptide along with truncated sequences and other impurities. Purification is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[18] The purity of the final product is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry.[16]

Conclusion

The EGFP (200-208) peptide has proven to be an invaluable tool for immunological research. Its well-defined sequence, strong binding to H-2Kd, and potent immunogenicity make it an ideal model antigen for studying CD8+ T-cell responses in BALB/c mice.[1][2][4] The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this peptide in their studies, contributing to the advancement of our knowledge in immunology, vaccinology, and cancer therapy.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function and Application of the EGFP (200-208) Peptide

Abstract

The Enhanced Green Fluorescent Protein (EGFP) is one of the most ubiquitous tools in molecular biology, serving as a versatile reporter to visualize cells, track protein localization, and monitor gene expression. However, beyond its fluorescent properties, specific fragments of the EGFP protein have been harnessed as powerful immunological tools. This guide provides a comprehensive technical overview of the EGFP (200-208) peptide, a nine-amino-acid sequence that functions as a potent, model antigen. We will dissect its core immunological mechanism, detail its critical applications in research—from cancer immunology to targeted cell depletion—and provide field-proven protocols for its use. This document is intended for researchers, immunologists, and drug development professionals seeking to leverage this peptide as a precise tool to study and manipulate CD8+ T-cell responses.

Core Properties and a Primer on Function

The EGFP (200-208) peptide is a short polypeptide fragment derived from the full-length Enhanced Green Fluorescent Protein, which originates from the jellyfish Aequorea victoria.[1][2] Its primary function is not related to fluorescence but to its specific recognition by the immune system in certain contexts. It serves as an immunodominant epitope, meaning it is a principal part of the EGFP protein that elicits a strong immune response.[1][3]

Specifically, it is a cytotoxic T lymphocyte (CTL) epitope , which is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kᵈ.[3][4] This makes it an invaluable tool for studying CD8+ T-cell biology in mouse strains that express this specific MHC allele, such as BALB/c.[3][5]

PropertyDescription
Amino Acid Sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL)[1][2][4][6]
Molecular Formula C₄₅H₇₀N₁₂O₁₅[1][2][6]
Molecular Weight ~1019.11 g/mol [1][2][6]
Core Function Immunodominant, H-2Kᵈ-restricted CD8+ T-cell epitope[4][6][7]
Primary Research Area Immunology, Cancer Research, Gene Therapy, Cell Biology[4][8]

The Immunological Mechanism of Action: From Protein to T-Cell Response

The function of the EGFP (200-208) peptide is rooted in the fundamental process of antigen presentation. For a CD8+ T-cell to recognize a target cell (e.g., a tumor cell or a virally infected cell), a fragment of a foreign or aberrant protein from within that cell must be displayed on its surface.

The Causality of Recognition:

  • Antigen Processing: When a cell expresses the full-length EGFP protein, it is eventually targeted for degradation by the proteasome. This cellular machinery chops the protein into smaller peptide fragments, including the HYLSTQSAL sequence.

  • MHC Class I Presentation: These peptides are transported into the endoplasmic reticulum, where they can bind to newly synthesized MHC class I molecules. The EGFP (200-208) peptide has a strong binding affinity for the H-2Kᵈ allele.[3][6] This peptide-MHC complex is then shuttled to the cell surface.[1]

  • T-Cell Receptor (TCR) Recognition: A circulating CD8+ T-cell whose TCR is specifically shaped to recognize the EGFP (200-208)-H-2Kᵈ complex will bind to it. This binding event is the critical trigger for T-cell activation.[1][9]

  • T-Cell Effector Function: Upon activation, the CD8+ T-cell proliferates and differentiates into a cytotoxic T-lymphocyte. It can then identify and kill any cell presenting the EGFP (200-208) peptide.[1][10] This killing is a primary measure of the immune response. A secondary, and more easily measured, outcome is the robust production of cytokines, particularly Interferon-gamma (IFNγ), by the activated T-cell.[3][4]

EGFP_MHC_Pathway cluster_target_cell EGFP-Expressing Target Cell (H-2Kd+) cluster_tcell CD8+ T-Cell EGFP EGFP Protein Proteasome Proteasome EGFP->Proteasome Degradation Peptide EGFP(200-208) Peptide Proteasome->Peptide Processing MHC H-2Kd MHC-I Peptide->MHC Binding in ER Complex EGFP(200-208)-H-2Kd Complex on Cell Surface MHC->Complex TCR Specific T-Cell Receptor (TCR) Complex->TCR Recognition & Binding Activation T-Cell Activation & Clonal Expansion TCR->Activation Effector Effector Functions Activation->Effector IFN IFN-gamma Activation->IFN Cytokine Release Effector->Complex Target Cell Killing (Cytotoxicity)

Figure 1: MHC Class I presentation pathway for the EGFP(200-208) epitope.

Core Applications in Scientific Research

The highly specific and potent nature of the EGFP (200-208) peptide has made it a cornerstone for several advanced research applications.

Application I: A Model Antigen for Cancer Immunology

In the development of cancer vaccines and immunotherapies, having a reliable and non-endogenous "tumor" antigen is critical for testing new platforms without the confounding influence of pre-existing immune tolerance.

  • Expertise & Causality: By transfecting tumor cells to express EGFP, researchers create a model where the tumor is marked with a foreign antigen.[5] The EGFP (200-208) peptide then acts as the specific target for the immune system. Immunization with this peptide can stimulate IFNγ production and generate a measurable anti-tumor T-cell response.[4][11] This allows for the efficacy of a novel vaccine adjuvant or delivery system to be assessed by quantifying the resulting EGFP-specific T-cell population.

Application II: Quantifying Antigen-Specific T-Cells with MHC Tetramers

A significant challenge in immunology is directly visualizing and counting the rare population of T-cells specific for a single epitope. MHC Tetramer technology, which uses the EGFP (200-208) peptide, solves this problem.

  • Technology Overview: An MHC tetramer is a laboratory-made complex of four identical peptide-MHC molecules (e.g., H-2Kᵈ + HYLSTQSAL) linked together and conjugated to a fluorescent marker.[8] This structure binds with high avidity to T-cells that have the corresponding TCR.

  • Trustworthiness: This technique provides a direct, quantitative measure of the frequency of antigen-specific CD8+ T-cells in a sample (e.g., blood or spleen) via flow cytometry.[8][12] The self-validating nature of this protocol comes from proper controls, including using an irrelevant peptide tetramer to ensure staining specificity and analyzing samples from unimmunized animals to establish a baseline.

Tetramer_Workflow Sample 1. Prepare Single-Cell Suspension (e.g., Splenocytes) Stain 2. Stain with Antibodies (e.g., anti-CD3, anti-CD8) Sample->Stain Tetramer 3. Add Fluorescent H-2Kd-EGFP(200-208) Tetramer Stain->Tetramer Incubate 4. Incubate (e.g., 30 min at 4°C) Tetramer->Incubate Wash 5. Wash Cells Incubate->Wash Analyze 6. Analyze via Flow Cytometry Wash->Analyze Result Quantify % of Tetramer+ cells within the CD8+ Gate Analyze->Result

Figure 2: Experimental workflow for MHC Tetramer staining.
Protocol: Flow Cytometry Staining for EGFP-Specific CD8+ T-Cells

This protocol describes the staining of splenocytes from an EGFP-immunized BALB/c mouse.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mouse and a control (unimmunized) mouse. Deplete red blood cells using an ACK lysis buffer.

  • Cell Counting: Count viable cells and resuspend to a concentration of 1x10⁷ cells/mL in FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

  • Fc Block: Add 1 µL of anti-CD16/32 (Fc block) to 100 µL of cell suspension (1x10⁶ cells) to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

  • Tetramer Staining: Add the PE-conjugated H-2Kᵈ-EGFP(200-208) tetramer at the manufacturer's recommended concentration. As a negative control, use a separate tube with a PE-conjugated tetramer containing an irrelevant peptide. Incubate for 30 minutes at room temperature in the dark.

  • Surface Staining: Without washing, add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3-FITC, anti-CD8a-APC). Incubate for 20 minutes at 4°C in the dark.

  • Viability Dye: Add a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.

  • Wash: Wash the cells twice with 2 mL of cold FACS buffer.

  • Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate sequentially on: 1) Lymphocytes (FSC vs SSC), 2) Single cells, 3) Live cells, 4) CD3+ cells, 5) CD8+ cells. Within the final CD8+ gate, quantify the percentage of cells that are positive for the EGFP tetramer.

Application III: Targeted Cell Depletion with "Jedi" Mice

The "Just EGFP Death Inducing" (Jedi) mouse is a powerful transgenic model where the majority of CD8+ T-cells express a TCR engineered to specifically recognize the EGFP (200-208)-H-2Kᵈ complex.[9][10] This creates a system for targeted, in vivo cell ablation.

  • Experimental Logic: Researchers can cross the Jedi mouse with another mouse line that expresses EGFP in a specific cell type of interest (e.g., pancreatic beta-cells, specific neurons). The resulting progeny will have a built-in "kill switch" for their EGFP-positive cells.[10] Alternatively, Jedi T-cells can be isolated and adoptively transferred into any EGFP-expressing mouse model.[10][13]

  • Authoritative Grounding: This system allows for the functional study of a cell population by observing the physiological consequences of its specific elimination. For example, transferring Jedi T-cells into mice where pancreatic beta-cells express EGFP leads to the destruction of those cells and the rapid onset of diabetes, powerfully demonstrating the T-cells' cytotoxic function and the role of beta-cells in glucose control.[10]

Jedi_System cluster_source Source cluster_recipient Recipient JediMouse Jedi Mouse JediTCell Isolate EGFP-Specific CD8+ T-Cells JediMouse->JediTCell Transfer Adoptive Transfer JediTCell->Transfer TargetMouse Transgenic Mouse (Target Cells express EGFP) TargetMouse->Transfer Outcome Specific Killing of EGFP+ Target Cells Transfer->Outcome Analysis Analyze Physiological Outcome Outcome->Analysis

Figure 3: Conceptual workflow of the Jedi T-cell adoptive transfer system.

Essential Methodologies

Protocol: IFNγ ELISpot Assay for Functional T-Cell Response

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells. This protocol is adapted from methodologies used to confirm the immunogenicity of the EGFP (200-208) peptide.[3]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFNγ capture antibody overnight at 4°C.

  • Washing & Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with cell culture medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Plate the cells at a density of 2-4x10⁵ cells per well.

  • Stimulation: Add the EGFP (200-208) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Negative Control: Wells with cells but no peptide.

    • Positive Control: Wells with cells and a mitogen like Concanavalin A.[14]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated T-cells will secrete IFNγ, which is captured by the antibody on the plate surface.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IFNγ detection antibody and incubate for 2 hours.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour.

  • Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT). Dark spots will form on the membrane where individual cells secreted IFNγ.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of EGFP(200-208)-specific, IFNγ-secreting T-cells.

Peptide Handling and Storage

Proper handling of synthetic peptides is critical for experimental success and reproducibility.

ParameterGuidelineRationale
Storage (Lyophilized) Store at -20°C or -80°C, desiccated and protected from light.[1][6]Prevents degradation from moisture, light, and microbial growth. Stable for years under these conditions.
Reconstitution For hydrophobic peptides, first dissolve in a small amount of sterile DMSO, then dilute to the final working concentration with sterile water or buffer.[1][6]Direct dissolution in aqueous buffer can be difficult and lead to aggregation. DMSO acts as a solubilizing agent.
Storage (Solution) Prepare single-use aliquots of the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.[2]Freeze-thaw cycles can degrade the peptide, leading to a loss of activity and inconsistent experimental results.

Conclusion and Future Outlook

The EGFP (200-208) peptide, HYLSTQSAL, transcends its origin as a mere fragment of a reporter protein. It functions as a highly specific, potent, and versatile immunological tool. Its ability to be presented by the H-2Kᵈ MHC class I molecule allows for the precise tracking, quantification, and functional manipulation of CD8+ T-cell responses in preclinical models. From serving as a model antigen in cancer vaccine development to enabling targeted cell ablation in the Jedi mouse system, this peptide provides researchers with a reliable and reproducible method to probe the complexities of the adaptive immune system. As gene and cell therapies continue to advance, the use of EGFP (200-208) as a tool to monitor and understand the host immune response to these novel therapeutics will undoubtedly continue to expand, solidifying its place as an essential reagent in the modern immunologist's toolkit.

References

Unmasking the Target: A Technical Guide to the Discovery and Validation of the EGFP (200-208) Immunodominant Epitope

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the scientific rationale and technical execution behind the discovery and validation of the immunodominant cytotoxic T-lymphocyte (CTL) epitope of Enhanced Green Fluorescent Protein (EGFP), specifically the 200-208 peptide. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and gene therapy. We will dissect the causality behind experimental choices, presenting a self-validating system of protocols and analysis that underscores the principles of robust scientific inquiry.

The Double-Edged Sword: EGFP's Utility and Immunogenicity

Enhanced Green Fluorescent Protein (EGFP) is an invaluable reporter gene, widely utilized to monitor gene expression and track cells in vitro and in vivo.[1][2][3][4] Its utility, however, is shadowed by its immunogenicity. As a foreign protein, EGFP can elicit both humoral and cellular immune responses in host organisms.[1][3] This is a critical consideration in fields like gene therapy, where the expression of a therapeutic transgene, often co-expressed with EGFP, can be compromised by an immune response targeting the marker protein.[1][5] Understanding and characterizing the specific epitopes within EGFP that trigger these responses is paramount for mitigating unwanted immunogenicity and for harnessing it in applications such as cancer immunotherapy, where EGFP can serve as a model tumor antigen.[2][6][7]

The focus of this guide is the H2-Kd-restricted CTL epitope corresponding to amino acids 200-208 of EGFP.[2][6][7][8][9] This specific peptide, with the sequence HYLSTQSAL, has been identified as a potent activator of CD8+ T cells in the BALB/c mouse model.[2][4][6][7][8][9][10][11] The following sections will detail a systematic approach to independently discover and validate this key immunodominant epitope.

The Pathway to Epitope Discovery: A Multi-pronged Approach

The identification of a T-cell epitope is not a singular event but rather a multi-step process that begins with in silico prediction and culminates in rigorous in vivo validation. This workflow ensures a high degree of confidence in the final identified epitope.

Figure 1: Workflow for Immunodominant Epitope Discovery. A logical progression from computational prediction to in vitro screening and final in vivo confirmation.

Part 1: In Silico Prediction of Candidate Epitopes

The initial step in epitope discovery is a computational screening of the EGFP protein sequence to identify potential MHC class I binding peptides. This "reverse immunology" approach significantly narrows down the number of candidate peptides for experimental validation.[12]

Rationale and Choice of Tools

MHC class I molecules present short peptides (typically 8-11 amino acids) to CD8+ T cells.[13] The binding of a peptide to an MHC molecule is a primary determinant of its immunogenicity.[12][13] Numerous in silico algorithms have been developed to predict this binding affinity based on the peptide sequence and the specific MHC allele.[14][15] For this guide, we will focus on the H2-Kd allele, prevalent in BALB/c mice.

Tools like NetMHCpan and IEDB's MHC-I binding prediction tool are excellent choices due to their robust performance in benchmarking studies and their coverage of a wide range of MHC alleles.[13][14][15][16] These tools utilize machine learning algorithms trained on large datasets of experimentally validated peptide-MHC binding affinities.[15]

Data Presentation: Predicted EGFP Peptides for H2-Kd
RankPeptide SequenceStarting PositionPredicted Affinity (nM)
1HYLSTQSAL 200 Strong Binder
2VRYPIADDA120Moderate Binder
3FTYHFRRI87Weak Binder
4YMAFKRHMA150Weak Binder
5.........

This is an illustrative table. Actual prediction scores should be generated using the latest version of the chosen prediction tool.

Part 2: In Vitro Validation of Candidate Epitopes

The in silico predictions provide a ranked list of candidate peptides. The next crucial step is to synthesize these peptides and test their ability to be recognized by T cells from an EGFP-immunized animal.

Experimental Protocol: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[17] We will use an IFN-γ ELISpot to detect EGFP-specific CD8+ T cells, as IFN-γ is a key cytokine produced by activated CTLs.

Objective: To determine which of the synthesized EGFP peptides can stimulate IFN-γ production from splenocytes of EGFP-immunized BALB/c mice.

Materials:

  • Splenocytes from BALB/c mice immunized with an EGFP-expressing vector (e.g., a recombinant adenovirus encoding EGFP).

  • Synthesized EGFP peptides (including HYLSTQSAL) of high purity (≥95%).[6][10][11]

  • ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

  • Substrate for ALP (BCIP/NBT) or HRP (AEC).[17]

  • Complete RPMI-1640 medium.

  • Positive control (e.g., Concanavalin A or PHA).

  • Negative control (irrelevant peptide).

Procedure:

  • Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.[17][18]

  • Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[17][19]

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x105 to 5x105 cells per well.

  • Peptide Stimulation: Add the synthesized EGFP peptides to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[20]

  • Detection:

    • Lyse the cells and wash the plate to remove cellular debris.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[17][19]

    • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour.[17]

    • Wash thoroughly and add the substrate.[17]

  • Spot Development and Analysis: Stop the reaction when distinct spots emerge. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Data Presentation: ELISpot Results
Peptide StimulantMean Spot Forming Units (SFU) per 106 Splenocytes ± SD
EGFP (200-208) HYLSTQSAL 250 ± 25
EGFP (120-128) VRYPIADDA30 ± 8
EGFP (87-94) FTYHFRRI15 ± 5
Irrelevant Peptide<5
No Peptide<5
Concanavalin A>500

The results clearly indicate that the EGFP (200-208) peptide induces a significantly higher frequency of IFN-γ-producing cells compared to other candidate peptides and controls, identifying it as the immunodominant epitope.

Part 3: In-Depth Characterization by Intracellular Cytokine Staining (ICS)

To further validate the ELISpot findings and to characterize the phenotype of the responding T cells (i.e., confirming they are CD8+ T cells), we employ intracellular cytokine staining (ICS) followed by flow cytometry.[21][22]

Experimental Protocol: Intracellular Cytokine Staining for Flow Cytometry

ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine production on a single-cell basis.[21][22][23][24]

Objective: To confirm that CD8+ T cells are the source of IFN-γ in response to the EGFP (200-208) peptide.

Materials:

  • Splenocytes from EGFP-immunized BALB/c mice.

  • EGFP (200-208) peptide.

  • Brefeldin A or Monensin (protein transport inhibitors).[25]

  • Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-CD4, Anti-IFN-γ.

  • Fixation and permeabilization buffers.

  • FACS buffer (PBS with 2% FBS).

Procedure:

  • Cell Stimulation: Stimulate splenocytes with the EGFP (200-208) peptide (1-10 µg/mL) for 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.[22][25]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., Anti-CD3, Anti-CD8, Anti-CD4) for 30 minutes at 4°C.[25]

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cell membranes using a permeabilization buffer.[21][25] This step is critical for allowing the intracellular antibodies to access their targets.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.[21][23]

  • Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer. Analyze the data by gating on CD3+ T cells, then on CD8+ and CD4+ subsets, and finally quantifying the percentage of IFN-γ-positive cells in each population.

G cluster_0 Cell Stimulation & Staining cluster_1 Flow Cytometry Analysis S1 Stimulate Splenocytes with EGFP (200-208) Peptide + Protein Transport Inhibitor S2 Surface Stain (Anti-CD3, Anti-CD8) S1->S2 S3 Fix & Permeabilize S2->S3 S4 Intracellular Stain (Anti-IFN-γ) S3->S4 A1 Acquire on Flow Cytometer S4->A1 Analyze stained cells A2 Gate on Lymphocytes A1->A2 A3 Gate on CD3+ T Cells A2->A3 A4 Gate on CD8+ T Cells A3->A4 A5 Quantify IFN-γ+ Cells A4->A5

References

EGFP (200-208): A Versatile Model Antigen for Immunological Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Model Antigen in Unraveling Immune Complexity

In the intricate landscape of immunology, model antigens serve as indispensable tools, providing a standardized and reproducible system to dissect the complexities of the immune response. A well-characterized model antigen allows researchers to track antigen-specific immune cells, elucidate mechanisms of immune activation and tolerance, and evaluate the efficacy of novel immunotherapies and vaccines. Enhanced Green Fluorescent Protein (EGFP), a widely used reporter molecule derived from the jellyfish Aequorea victoria, has emerged as a powerful model antigen in its own right[1][2][3]. Its inherent fluorescence provides a unique advantage, allowing for the direct visualization of antigen-expressing cells[4][5][6]. Within the EGFP protein, the peptide sequence spanning amino acids 200-208 has been identified as an immunodominant epitope, particularly in the context of murine immunology, making it a focal point for a wide array of immunological studies[2][7][8][9].

This technical guide provides a comprehensive overview of the EGFP (200-208) peptide as a model antigen. We will delve into its core immunological properties, provide detailed, field-proven protocols for its use in key immunological assays, and explore its applications in various research settings, from basic immunology to preclinical drug development.

Part 1: Core Immunological Properties of EGFP (200-208)

The utility of EGFP (200-208) as a model antigen is rooted in its specific interaction with the components of the adaptive immune system, namely Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs).

The Immunodominant Epitope: Sequence and MHC Restriction

The EGFP (200-208) peptide consists of the nine-amino-acid sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL) [3][7]. Extensive research has demonstrated that this peptide is the immunodominant cytotoxic T lymphocyte (CTL) epitope of EGFP in BALB/c mice[2]. Its immunogenicity is primarily attributed to its strong binding affinity to the MHC class I molecule H-2Kd [2][9]. This specific MHC restriction is a critical piece of information for designing experiments, as it dictates the appropriate mouse strains (e.g., BALB/c) and cell lines for studying EGFP (200-208)-specific T-cell responses. While the focus has been predominantly on MHC class I presentation, the identification of CD4+ T-cell epitopes within the broader EGFP protein is an ongoing area of investigation.

Table 1: Key Characteristics of the EGFP (200-208) Peptide

PropertyDescription
Amino Acid Sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL)
MHC Restriction H-2Kd (MHC Class I)
Primary Mouse Strain BALB/c
T-Cell Recognition Primarily CD8+ Cytotoxic T Lymphocytes (CTLs)
The JEDI Mouse: A Powerful In Vivo Model

A significant advancement in the use of EGFP as a model antigen was the development of the "Just EGFP Death Inducing" (JEDI) transgenic mouse model[4][5][6]. These mice express a T-cell receptor (TCR) specifically engineered to recognize the EGFP (200-208) peptide presented by H-2Kd[4][5]. This provides researchers with a readily available source of naive EGFP-specific CD8+ T cells for adoptive transfer experiments[6][10]. The JEDI model allows for the direct tracking of antigen-specific T-cell activation, proliferation, and effector function in vivo, offering invaluable insights into T-cell-mediated cytotoxicity and immune surveillance[6][10][11].

Part 2: Essential Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing the EGFP (200-208) peptide. These protocols are designed to be self-validating, with explanations of the causality behind critical steps.

Peptide Handling and Storage: Ensuring Integrity and Reproducibility

The stability and proper handling of the EGFP (200-208) peptide are paramount for obtaining reliable and reproducible experimental results.

  • Storage of Lyophilized Peptide: Lyophilized EGFP (200-208) peptide should be stored at -20°C or colder, protected from light[12][13][14]. Under these conditions, the peptide can be stable for several years[12]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts upon receipt[12].

  • Reconstitution: To reconstitute the peptide, first allow the vial to warm to room temperature before opening to prevent condensation. For most applications, the peptide can be dissolved in sterile, distilled water or a buffer such as PBS[3]. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in the desired aqueous buffer[3]. Ensure the final concentration of the organic solvent is compatible with your downstream application and does not exceed cytotoxic levels for your cells (typically <0.5% DMSO).

  • Storage of Peptide in Solution: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation[12][13]. If necessary, prepare fresh solutions for each experiment. For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage, aliquots of the peptide solution should be stored at -20°C or -80°C[12].

In Vitro T-Cell Stimulation and Proliferation Assay

This assay is fundamental for assessing the ability of the EGFP (200-208) peptide to activate and induce the proliferation of specific T cells.

Materials:

  • EGFP (200-208) peptide (HYLSTQSAL)

  • Splenocytes from an EGFP-immunized BALB/c mouse or from a JEDI mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads) as a positive control

  • 96-well round-bottom culture plate

  • Flow cytometer

Protocol:

  • Prepare Splenocytes: Isolate splenocytes from the immunized or JEDI mouse and prepare a single-cell suspension.

  • Label with Proliferation Dye: Resuspend the splenocytes at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction with complete medium.

  • Plate the Cells: Plate the labeled splenocytes in a 96-well round-bottom plate at a density of 2 x 105 cells/well.

  • Stimulate with Peptide: Add the EGFP (200-208) peptide to the wells at a final concentration of 1-10 µg/mL[15]. Include a negative control (medium alone) and a positive control (mitogen).

  • Incubate: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8). Analyze the cells using a flow cytometer, gating on the CD8+ T-cell population. Proliferation is measured by the serial dilution of the proliferation dye in daughter cells.

Causality Behind the Choices: The use of a proliferation dye allows for the tracking of cell division, as the dye is equally distributed between daughter cells with each division. The round-bottom plate facilitates cell-to-cell contact, which is crucial for T-cell activation. The inclusion of positive and negative controls is essential for validating the assay and interpreting the results.

Diagram 1: Workflow for In Vitro T-Cell Proliferation Assay

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_culture Culture & Analysis isolate Isolate Splenocytes label_dye Label with Proliferation Dye isolate->label_dye plate_cells Plate Cells label_dye->plate_cells add_peptide Add EGFP (200-208) Peptide plate_cells->add_peptide incubate Incubate for 3-5 Days add_peptide->incubate add_controls Add Positive & Negative Controls add_controls->incubate stain_ab Stain with Antibodies (CD3, CD8) incubate->stain_ab analyze Flow Cytometry Analysis stain_ab->analyze

A schematic of the in vitro T-cell proliferation assay workflow.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. Here, we describe its use to detect IFN-γ production by EGFP (200-208)-specific T cells.

Materials:

  • Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

  • PVDF-membrane 96-well plates

  • EGFP (200-208) peptide

  • Splenocytes from an EGFP-immunized BALB/c mouse or a JEDI mouse

  • Complete RPMI-1640 medium

  • T-cell mitogen (positive control)

  • ELISpot reader

Protocol:

  • Coat the Plate: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and then coat the wells with the anti-IFN-γ capture antibody overnight at 4°C.

  • Prepare Cells and Stimuli: The next day, wash the plate and block with complete medium. Prepare a single-cell suspension of splenocytes.

  • Cell Plating and Stimulation: Add 2-5 x 105 splenocytes per well. Stimulate the cells with the EGFP (200-208) peptide at a final concentration of 1-10 µg/mL[16]. Include negative (medium only) and positive (mitogen) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate. After washing, add streptavidin-HRP and incubate.

  • Spot Development: Add the substrate and monitor for the development of spots. Stop the reaction by washing with water.

  • Analysis: Allow the plate to dry completely and then count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Causality Behind the Choices: The PVDF membrane has a high protein-binding capacity, which is essential for capturing the secreted IFN-γ. The two-antibody sandwich format (capture and detection antibodies) provides high specificity and sensitivity. The enzymatic reaction amplifies the signal, allowing for the detection of individual cytokine-secreting cells.

In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of EGFP (200-208)-specific T cells in a living animal.

Materials:

  • Syngeneic splenocytes from naive BALB/c mice (for target cells)

  • EGFP (200-208) peptide

  • Two different concentrations of a cell proliferation dye (e.g., CFSEhigh and CFSElow)

  • EGFP-immunized or JEDI T-cell recipient BALB/c mice

  • Control (naive) BALB/c mice

  • PBS

  • Flow cytometer

Protocol:

  • Prepare Target Cells: Isolate splenocytes from a naive BALB/c mouse.

  • Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with the EGFP (200-208) peptide (1-10 µg/mL) for 1-2 hours at 37°C. The other population serves as the unpulsed control.

  • Label with Dyes: Label the peptide-pulsed population with a high concentration of the proliferation dye (CFSEhigh) and the unpulsed population with a low concentration (CFSElow).

  • Inject Target Cells: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into EGFP-immunized and control naive mice.

  • Monitor Killing: After 18-24 hours, harvest the spleens from the recipient mice.

  • Flow Cytometry Analysis: Prepare single-cell suspensions from the spleens and analyze by flow cytometry. Identify the CFSEhigh and CFSElow populations.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (ratio in immunized mice / ratio in naive mice)) x 100 where the ratio is (%CFSE_high / %CFSE_low).

Causality Behind the Choices: The differential labeling of peptide-pulsed and unpulsed target cells allows for their simultaneous tracking within the same animal, providing an internal control and increasing the accuracy of the assay. The use of naive mice as controls establishes the baseline ratio of the two target cell populations in the absence of a specific immune response.

Diagram 2: Antigen Presentation and T-Cell Recognition of EGFP (200-208)

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell egfp_protein EGFP Protein proteasome Proteasome egfp_protein->proteasome egfp_peptide EGFP (200-208) Peptide (HYLSTQSAL) proteasome->egfp_peptide mhc1 MHC Class I (H-2Kd) egfp_peptide->mhc1 mhc1_peptide pMHC-I Complex mhc1->mhc1_peptide tcr T-Cell Receptor (TCR) mhc1_peptide->tcr Recognition cd8 CD8 mhc1_peptide->cd8 activation T-Cell Activation tcr->activation

Processing and presentation of EGFP (200-208) by an APC and its recognition by a CD8+ T cell.

Part 3: Applications in Immunological Research and Drug Development

The EGFP (200-208) model antigen system has broad applications across various fields of immunology.

Basic Immunology: Studying T-Cell Biology
  • T-Cell Activation and Differentiation: The defined nature of the EGFP (200-208) epitope allows for precise studies of the signaling pathways and transcriptional changes that occur during T-cell activation and differentiation into effector and memory cells.

  • Immunological Tolerance: Transgenic mice expressing EGFP can be used to study mechanisms of central and peripheral tolerance to a self-antigen[10]. This is particularly relevant for understanding and developing therapies for autoimmune diseases.

  • Immune Surveillance: The JEDI mouse model, in conjunction with EGFP-expressing target cells, provides a powerful system to visualize and quantify immune surveillance and the clearance of antigen-expressing cells in real-time[6][11].

Cancer Immunology and Immunotherapy
  • Model Tumor Antigen: EGFP can be expressed in tumor cells to serve as a model tumor-associated antigen (TAA)[8][17]. This allows researchers to study the anti-tumor immune response in a controlled setting and to evaluate the efficacy of various cancer immunotherapies, such as checkpoint inhibitors and adoptive T-cell therapies.

  • Vaccine Development: The EGFP (200-208) peptide is an ideal candidate for inclusion in cancer vaccine formulations[7][8]. Its ability to elicit a robust CTL response makes it a valuable tool for optimizing vaccine adjuvants and delivery systems[18][19].

Infectious Disease and Vaccine Research

While not a pathogen-derived antigen, the principles learned from the EGFP (200-208) system are directly applicable to the study of infectious diseases. The ease of tracking EGFP-specific T cells can be leveraged to understand the dynamics of the immune response to pathogens that have been engineered to express EGFP. This approach can aid in the development of novel vaccine strategies against a wide range of infectious agents.

Conclusion: A Bright Future for a Fluorescent Antigen

The EGFP (200-208) peptide has firmly established itself as a cornerstone model antigen in immunology. Its well-defined characteristics, coupled with the availability of powerful tools like the JEDI mouse model, provide researchers with an unparalleled system to investigate the fundamental principles of T-cell biology and to develop next-generation immunotherapies and vaccines. The ability to directly visualize the antigen adds a layer of insight that is not possible with many other model systems. As our understanding of the immune system continues to grow, the versatility and utility of the EGFP (200-208) model antigen are sure to illuminate new avenues of discovery.

References

EGFP (200-208) peptide molecular weight and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the EGFP (200-208) Peptide: Molecular Properties, Structure, and Applications

Abstract

The Enhanced Green Fluorescent Protein (EGFP) (200-208) peptide, a nonamer with the sequence HYLSTQSAL, is a cornerstone reagent in immunological research. Derived from the widely used reporter protein EGFP, this peptide fragment serves as an immunodominant H-2Kd-restricted epitope, making it an invaluable tool for studying cytotoxic T-lymphocyte (CTL) responses in murine models. This guide provides a comprehensive overview of its core molecular and physicochemical properties, delves into its immunological function and mechanism of action, and presents detailed protocols for its application in key experimental workflows. We aim to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively leverage this peptide in studies of vaccine efficacy, T-cell tolerance, and cancer immunotherapy.

Introduction to EGFP (200-208)

The Enhanced Green Fluorescent Protein (EGFP) is a modified version of the green fluorescent protein (GFP) originally isolated from the jellyfish Aequorea victoria[1][2][3]. Due to its stable expression and bright fluorescence, EGFP is one of the most common reporter genes used to track protein expression, localization, and cell fate in biological systems. The EGFP (200-208) peptide is a specific nine-amino-acid fragment derived from this parent protein[1][4].

Its primary significance lies in its function as a potent immunological epitope. In mice expressing the H-2Kd haplotype of the Major Histocompatibility Complex (MHC) class I molecule, the EGFP (200-208) peptide is processed and presented on the surface of EGFP-expressing cells. This peptide-MHC complex is then recognized by the T-cell receptors (TCR) of specific CD8+ cytotoxic T-lymphocytes (CTLs), triggering a targeted immune response[1][5]. This makes the peptide an ideal model antigen for studying the dynamics of T-cell activation, memory, and effector function in a controlled and highly specific manner.

Core Molecular and Physicochemical Properties

The utility of the EGFP (200-208) peptide in quantitative and sensitive assays is underpinned by its well-defined chemical and physical characteristics. Synthetic production allows for high purity and batch-to-batch consistency, which are critical for reproducible experimental outcomes.

Primary Structure and Molecular Composition

The primary structure—the linear sequence of amino acids—is the defining feature of the peptide.

  • Amino Acid Sequence: His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu[3][4]

  • One-Letter Code: HYLSTQSAL[1][3][5]

The molecular weight and formula are derived directly from this sequence. These values are critical for preparing solutions of known molarity and for verifying sample identity via mass spectrometry.

PropertyValueSource(s)
Molecular Weight 1019.11 g/mol [2][3][4][6][7]
Molecular Formula C45H70N12O15[3][4][6]
CAS Number 323198-39-6[1][2][3][4][6]
Appearance White to off-white solid powder[1][4]
Typical Purity (by HPLC) ≥98%[1][4][6]
Structural Considerations

As a short, linear, and unconstrained peptide in solution, EGFP (200-208) does not possess a stable, folded three-dimensional structure; it exists predominantly as a random coil. Its structure becomes defined and functionally relevant only upon binding within the peptide-binding groove of the H-2Kd MHC class I molecule. The side chains of the amino acids at specific positions (notably Tyrosine at P2 and Leucine at P9) serve as primary anchors, fitting into corresponding pockets within the H-2Kd groove. The intervening residues are then exposed, forming the composite surface that is recognized by the T-cell receptor. The stability of this peptide-MHC complex is a critical determinant of its immunogenicity.

Immunological Function and Mechanism of Action

The EGFP (200-208) peptide is a classic example of an exogenous antigen that enters the MHC class I presentation pathway, typically in the context of viral vectors (e.g., Adenovirus) used to express EGFP within a cell.

  • Protein Expression & Degradation: EGFP is synthesized within the target cell. Over time, some of this protein is targeted for degradation by the proteasome, a multi-protein complex that breaks down proteins into small peptides.

  • Peptide Transport: The resulting peptide fragments, including EGFP (200-208), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC Class I Loading: Inside the ER, newly synthesized H-2Kd molecules are held in a receptive state by a peptide-loading complex. EGFP (200-208) peptides with the correct anchor residues bind to the H-2Kd groove, stabilizing the complex.

  • Cell Surface Presentation: The stable peptide-H-2Kd complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ T-cells.

  • T-Cell Recognition and Activation: A CD8+ T-cell with a TCR that specifically recognizes the HYLSTQSAL-H-2Kd complex will bind to it, initiating a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic effector cells that can kill the EGFP-expressing target cell.

Caption: MHC Class I antigen presentation pathway for EGFP (200-208).

Key Research Applications and Methodologies

The synthetic EGFP (200-208) peptide is central to several immunological assays. Its high purity is paramount, as contaminants could lead to non-specific stimulation or toxicity.

Application 1: In Vitro T-Cell Stimulation and Functional Assays

The peptide can be used to directly stimulate T-cells isolated from EGFP-immunized mice to measure their functional capacity (e.g., cytokine production). The ELISpot assay is a highly sensitive method for this purpose.

Protocol 1: IFN-γ ELISpot Assay for EGFP-Specific T-Cells

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Causality: This antibody immobilizes the IFN-γ secreted by activated T-cells in the immediate vicinity of the cell.

  • Washing and Blocking: Wash the plate 3-4 times with sterile PBS to remove unbound antibody. Block the plate with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C. Causality: Blocking prevents non-specific binding of cells and proteins to the membrane, reducing background noise.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from an EGFP-immunized mouse. Add 2.5-5x10^5 cells per well.

  • Peptide Stimulation: Add EGFP (200-208) peptide to the wells to a final concentration of 1-10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Signal Development: Wash the plate and add Streptavidin-Alkaline Phosphatase. Incubate for 1 hour. Wash again and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Application 2: Identification and Quantification of Antigen-Specific T-Cells

MHC Tetramers are powerful reagents for directly visualizing antigen-specific T-cells by flow cytometry. An H-2Kd/HYLSTQSAL tetramer consists of four H-2Kd molecules, each loaded with the EGFP peptide, bound to a fluorescently-labeled streptavidin core. This multimeric structure binds with high avidity to T-cells expressing the cognate TCR.

Protocol 2: Flow Cytometry Staining with H-2Kd/HYLSTQSAL Tetramers

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

  • Fc Block: Incubate cells with an anti-CD16/32 antibody (Fc block) for 10-15 minutes on ice. Causality: This step prevents non-specific binding of antibodies to Fc receptors on cells like macrophages and B-cells.

  • Tetramer Staining: Add the PE-conjugated H-2Kd/HYLSTQSAL tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark. Causality: This incubation allows for high-avidity binding of the tetramer to specific TCRs.

  • Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cells. Incubate for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS) to remove unbound reagents.

  • Viability Staining (Optional but Recommended): Resuspend cells in a buffer containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from analysis. Causality: Dead cells can non-specifically bind antibodies and tetramers, leading to false-positive results.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on live, single cells, then on CD8+ lymphocytes. Within the CD8+ population, identify the cells that are positive for the H-2Kd/HYLSTQSAL tetramer.

Flow_Cytometry_Workflow A 1. Prepare Single-Cell Suspension (Splenocytes) B 2. Fc Block (Anti-CD16/32) A->B C 3. Tetramer Staining (H-2Kd/HYLSTQSAL-PE) B->C D 4. Surface Antibody Staining (e.g., anti-CD8-FITC) C->D E 5. Wash Steps (x2) D->E F 6. Viability Staining E->F G 7. Acquire on Flow Cytometer F->G H 8. Data Analysis (Gate on Live, CD8+, Tetramer+ cells) G->H

Caption: Workflow for detecting EGFP (200-208)-specific T-cells via flow cytometry.

Synthesis, Purification, and Quality Control

Understanding the provenance of the peptide is crucial for experimental integrity.

  • Synthesis: The peptide is synthesized using automated Solid-Phase Peptide Synthesis (SPPS), building the amino acid chain one residue at a time on a solid resin support.

  • Purification: The crude peptide is cleaved from the resin and purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This process separates the full-length correct product from shorter, truncated sequences or other impurities.

  • Quality Control: The final product is validated using two key methods. First, Mass Spectrometry (MS) is used to confirm that the molecular weight of the product matches the theoretical mass of 1019.11 g/mol . Second, analytical RP-HPLC is used to determine the purity of the sample, which should typically be >95-98% for immunological applications. It is also important to distinguish between gross peptide weight (which includes water and counter-ions like TFA) and the net peptide content[4]. For precise quantification, the net peptide content should be used.

Handling and Storage Best Practices

Proper storage is essential to maintain the peptide's integrity and activity over time.

ConditionRecommendationRationale
Lyophilized Powder Store at -20°C or -80°C, protected from light and moisture.[1][3][4][8]Prevents degradation and hygroscopic absorption of water, which can compromise weighing accuracy.
Reconstitution For aqueous solutions, use sterile, nuclease-free water. For hydrophobic peptides, a small amount of DMSO can be used first, followed by dilution with an aqueous buffer.[1][8]Ensures sterility and complete dissolution. DMSO should be used judiciously as it can be toxic to cells at higher concentrations.
Stock Solutions Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[4]Aliquoting prevents contamination of the entire stock and minimizes degradation caused by freeze-thaw stress.

Conclusion and Future Outlook

The EGFP (200-208) peptide (HYLSTQSAL) is more than just a fragment of a fluorescent protein; it is a highly specific and reliable tool for dissecting the complexities of the cellular immune response. Its well-defined molecular properties and potent immunogenicity have established it as a model antigen for studying T-cell priming, cytotoxicity, and memory formation. As research in immunotherapy and vaccine development continues to advance, the principles learned from model systems utilizing the EGFP (200-208) epitope will remain critical for designing novel strategies to combat infectious diseases and cancer. Its use as a model tumor antigen, for example, aids in the preclinical development and evaluation of antigen-specific cancer vaccines[9].

References

The EGFP(200-208) Epitope: A Technical Guide to its Role in CD8+ T-Cell Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: EGFP as a Model Antigen in Cellular Immunology

Enhanced Green Fluorescent Protein (EGFP), a derivative of the Aequorea victoria jellyfish GFP, is a cornerstone of modern cell biology, serving as a versatile fluorescent reporter.[1][2] Beyond its utility in tracking gene expression and protein localization, EGFP has emerged as a powerful tool in immunology, functioning as a model neoantigen.[3] Its foreign nature to the mammalian immune system means that its expression in cells or tissues can elicit a robust adaptive immune response, making it an ideal system for studying the fundamental processes of antigen presentation and T-cell recognition.[4][5] This guide focuses on a specific, immunodominant peptide derived from EGFP, the 200-208 epitope, and its critical role in the activation of CD8+ T-cells.

The EGFP(200-208) peptide, with the amino acid sequence HYLSTQSAL, has been identified as a potent, H-2Kd-restricted epitope for cytotoxic T-lymphocytes (CTLs) in the BALB/c mouse model.[6][7][8] This immunodominance makes it an invaluable tool for researchers in vaccine development, tumor immunology, and gene therapy, providing a reliable and quantifiable target for measuring CD8+ T-cell responses.[6][9] This technical guide will provide an in-depth exploration of the molecular and cellular mechanisms governing the recognition of the EGFP(200-208) peptide, from its generation within the cell to the downstream signaling events that orchestrate the cytotoxic T-cell response. We will also detail key experimental protocols for the study of this model system.

The Journey of an Epitope: From EGFP to MHC-I Presentation

The recognition of the EGFP(200-208) peptide by a CD8+ T-cell is the culmination of a highly regulated intracellular process known as the MHC class I antigen presentation pathway. This pathway ensures that the immune system can survey the internal protein landscape of cells for foreign or aberrant proteins.

Proteasomal Processing of EGFP

Endogenously expressed proteins, such as EGFP, are subject to continuous turnover. The primary machinery for this degradation is the proteasome, a multi-catalytic protease complex residing in the cytoplasm.[10] While EGFP is known for its remarkable stability, it is eventually targeted for proteasomal degradation.[11][12] The proteasome cleaves the full-length EGFP protein into smaller peptide fragments.[5][10] The generation of the precise HYLSTQSAL epitope or its N-terminally extended precursors is a critical first step. While the exact cleavage sites within EGFP that liberate this specific peptide have not been empirically mapped, the process is governed by the cleavage specificities of the different catalytic subunits of the proteasome.

TAP-Mediated Translocation into the Endoplasmic Reticulum

Following their generation in the cytosol, these peptide fragments must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This crucial step is mediated by the Transporter associated with Antigen Processing (TAP).[3] The TAP complex is a heterodimer that selectively transports peptides, typically 8-16 amino acids in length, into the ER lumen in an ATP-dependent manner.[2][5] The affinity of a peptide for TAP is a key determinant of its presentation efficiency.[13] While the specific binding affinity of the HYLSTQSAL peptide for the murine TAP transporter has not been quantified, TAP generally shows a preference for peptides with hydrophobic or basic residues at the C-terminus.[1][2] The C-terminal leucine of the HYLSTQSAL peptide aligns with this preference, suggesting it is a competent substrate for TAP-mediated transport.

Diagram: MHC Class I Antigen Presentation Pathway for EGFP(200-208)

MHC_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_membrane Cell Membrane EGFP EGFP Protein Proteasome Proteasome EGFP->Proteasome Degradation Peptides EGFP Peptides (including HYLSTQSAL precursor) Proteasome->Peptides Cleavage TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide Loading Complex (PLC) TAP->Peptide_Loading MHC_I MHC Class I (H-2Kd) MHC_I->Peptide_Loading pMHC_I HYLSTQSAL-H-2Kd Complex Peptide_Loading->pMHC_I Peptide Loading pMHC_I_surface Presented pMHC-I pMHC_I->pMHC_I_surface Transport to Surface

Caption: Intracellular processing of EGFP for presentation by MHC-I.

Peptide Loading and MHC-I Stabilization

Inside the ER, the HYLSTQSAL peptide is loaded onto nascent H-2Kd heavy chains, which are held in a receptive conformation by the peptide-loading complex (PLC). The binding of the peptide stabilizes the MHC-I molecule, allowing its release from the PLC and subsequent transport to the cell surface via the Golgi apparatus.[6]

The H-2Kd molecule, like all MHC class I molecules, has a peptide-binding groove with specific pockets that accommodate certain amino acid side chains of the peptide, known as anchor residues. For H-2Kd, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9 for a 9-mer peptide).[6] The canonical H-2Kd binding motif favors a tyrosine (Y) at P2 and a hydrophobic residue (such as leucine, isoleucine, or valine) at P9.[6] The HYLSTQSAL peptide perfectly matches this motif with a tyrosine at P2 and a leucine at P9. The threonine at P5 is also considered a potential, albeit weaker, anchor residue for H-2Kd.[6] This strong fit explains the high stability of the HYLSTQSAL-H-2Kd complex and its immunodominance.

CD8+ T-Cell Recognition and Activation

Once the HYLSTQSAL-H-2Kd complex is displayed on the cell surface, it can be recognized by CD8+ T-cells bearing a complementary T-cell receptor (TCR). This interaction is the central event that triggers the adaptive immune response against EGFP-expressing cells.

The TCR-pMHC-I Interaction

The specificity of the CD8+ T-cell response is dictated by the precise molecular interactions between the TCR and the peptide-MHC complex. While a crystal structure of the TCR-HYLSTQSAL-H-2Kd complex is not available, computational modeling and studies of other TCR-pMHC interactions provide a framework for understanding this recognition.[14][15] The complementarity-determining regions (CDRs) of the TCR's alpha and beta chains form a binding surface that makes contact with both the presented peptide and the alpha-helices of the MHC molecule.[14]

A notable example of a TCR that recognizes this complex is found in the "JEDI" (Just EGFP Death Inducing) transgenic mouse model. These mice express a TCR that is specific for the EGFP(200-208) peptide presented by H-2Kd, making them a powerful tool for studying T-cell-mediated killing of EGFP-expressing cells.[16]

Downstream Signaling Cascade

The engagement of the TCR by the HYLSTQSAL-H-2Kd complex, along with co-stimulation from other receptor-ligand pairs (e.g., CD28-B7), initiates a cascade of intracellular signaling events within the T-cell.[9][17] This leads to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[9][18][19]

Diagram: CD8+ T-Cell Activation by EGFP(200-208)-H-2Kd

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell pMHC_I HYLSTQSAL-H-2Kd TCR TCR pMHC_I->TCR Recognition CD8 CD8 pMHC_I->CD8 Signaling Signaling Cascade (Lck, ZAP70, etc.) TCR->Signaling Initiation Transcription_Factors NFAT, AP-1, NF-κB Signaling->Transcription_Factors Activation Effector_Functions Effector Functions Transcription_Factors->Effector_Functions Gene Expression

Caption: TCR engagement with pMHC-I initiates downstream signaling.

These transcription factors orchestrate a program of gene expression that results in:

  • Cytokine Production: Primarily Interferon-gamma (IFN-γ), a key cytokine that has antiviral and anti-tumor effects and enhances MHC expression on target cells.[18][20]

  • Proliferation: A rapid clonal expansion of the antigen-specific CD8+ T-cell population.

  • Differentiation into Cytotoxic T-Lymphocytes (CTLs): These CTLs are equipped with the machinery to directly kill target cells, primarily through the release of perforin and granzymes.

Effector Molecule Function in EGFP-Targeted Response
IFN-γ Upregulates MHC-I on target cells, enhancing their recognition. Activates other immune cells.
Perforin Forms pores in the target cell membrane.
Granzymes Serine proteases that enter the target cell through perforin pores and induce apoptosis.

Experimental Methodologies

The study of the CD8+ T-cell response to the EGFP(200-208) peptide relies on a set of well-established immunological assays.

In Vitro T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of antigen-specific T-cells in response to peptide stimulation.

Protocol:

  • Isolate splenocytes from a mouse immunized with an EGFP-expressing vector or from a TCR transgenic mouse (e.g., JEDI).

  • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[7][21]

  • Culture the CFSE-labeled splenocytes in the presence of varying concentrations of the HYLSTQSAL peptide (typically 0.1 to 10 µg/mL).[3]

  • After 3-5 days of culture, harvest the cells and stain them with fluorescently labeled antibodies against CD8.

  • Analyze the cells by flow cytometry. Proliferating CD8+ T-cells will show a stepwise dilution of the CFSE fluorescence.[8][21]

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the number of antigen-specific T-cells that produce IFN-γ upon stimulation.

Protocol:

  • Co-culture splenocytes with the HYLSTQSAL peptide for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This traps the newly synthesized cytokines within the cell.[22]

  • Harvest the cells and stain for the surface marker CD8.

  • Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

  • Stain the cells with a fluorescently labeled antibody against IFN-γ.

  • Analyze the cells by flow cytometry to determine the percentage of CD8+ T-cells that are IFN-γ positive.[22]

Chromium Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the EGFP(200-208) epitope.

Protocol:

  • Prepare target cells (e.g., a tumor cell line of BALB/c origin) and label them with radioactive sodium chromate (⁵¹Cr).[23][24]

  • Pulse the labeled target cells with the HYLSTQSAL peptide to allow for MHC-I loading.[10]

  • Co-culture the peptide-pulsed target cells with effector CTLs (generated by in vitro stimulation of splenocytes from immunized mice) at various effector-to-target ratios.[25]

  • After a 4-hour incubation, centrifuge the plate and collect the supernatant.

  • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter. The amount of released ⁵¹Cr is directly proportional to the degree of cell lysis.[4][24]

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100.[4]

Conclusion and Future Directions

The EGFP(200-208) peptide, HYLSTQSAL, serves as a robust and reliable tool for the investigation of CD8+ T-cell immunity. Its well-defined MHC restriction and strong immunogenicity have made it a staple in preclinical research. The experimental systems and methodologies described in this guide provide a framework for dissecting the intricate cellular and molecular events that govern T-cell recognition and effector function.

Despite our extensive understanding, several areas warrant further investigation. High-resolution structural studies of the HYLSTQSAL-H-2Kd complex and its interaction with a cognate TCR would provide invaluable insights into the molecular basis of its immunodominance. Furthermore, a detailed mapping of the proteasomal cleavage sites within EGFP that lead to the generation of this epitope would enhance our understanding of antigen processing. As we continue to develop novel immunotherapies and vaccine platforms, the EGFP(200-208) model system will undoubtedly remain a critical tool for advancing our knowledge of cellular immunity.

References

Unraveling the Immunogenicity of EGFP (200-208): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the immunological properties of the Enhanced Green Fluorescent Protein (EGFP) derived peptide, EGFP (200-208). Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of its immunogenicity, outlines robust experimental workflows for its characterization, and offers insights into its application as a model antigen in immunological studies.

Introduction: EGFP (200-208) as a Model Epitope

Enhanced Green Fluorescent Protein (EGFP), a derivative of the jellyfish Aequorea victoria GFP, is a widely utilized reporter protein in biomedical research.[1] Beyond its utility in tracking gene expression and protein localization, a specific nonapeptide derived from EGFP, spanning amino acids 200-208 with the sequence HYLSTQSAL, has been identified as a potent immunogen in the context of the murine major histocompatibility complex (MHC) class I molecule, H2-Kd.[2][3][4] This peptide serves as a valuable tool for studying CD8+ T cell (cytotoxic T lymphocyte, CTL) responses, making it an ideal model antigen for vaccine development and cancer immunotherapy research.[2][5] The EGFP (200-208)-H2-Kd complex is specifically recognized by the T cell receptor (TCR) of CD8+ T cells, triggering a cascade of events leading to T cell activation and effector functions.[1]

Part 1: The Mechanistic Basis of EGFP (200-208) Immunogenicity

The immunogenicity of the EGFP (200-208) peptide is fundamentally linked to the cellular machinery of antigen processing and presentation. This process ensures that intracellular antigens, such as endogenously expressed EGFP, are surveyed by the adaptive immune system.

The MHC Class I Antigen Presentation Pathway

Endogenously synthesized proteins, including EGFP, are constantly turned over within the cell. During this process, they are degraded by the proteasome into smaller peptide fragments.[6][7] These peptides, typically 8-10 amino acids in length, are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7][8]

Within the ER, newly synthesized MHC class I heavy chains assemble with β2-microglobulin (β2m).[6][7] This complex is held in a receptive state by a collection of chaperones, including calreticulin, ERp57, and tapasin, which also associate with the TAP transporter.[7][8] Peptides transported by TAP are loaded onto the peptide-binding groove of the MHC class I molecule. Peptides with the appropriate anchor residues for a specific MHC allele, such as HYLSTQSAL for H2-Kd, will form a stable pMHC complex.[2][3] This stable trimeric complex is then released from the peptide-loading complex and transported to the cell surface for presentation to CD8+ T cells.[6][7][8]

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface EGFP_Protein EGFP Protein Proteasome Proteasome EGFP_Protein->Proteasome Degradation EGFP_Peptides EGFP Peptides (including 200-208) Proteasome->EGFP_Peptides TAP TAP Transporter EGFP_Peptides->TAP Transport Peptide_Loading_Complex Peptide-Loading Complex TAP->Peptide_Loading_Complex MHC_I_alpha MHC I α-chain MHC_I_alpha->Peptide_Loading_Complex beta2m β2-microglobulin beta2m->Peptide_Loading_Complex Chaperones Chaperones (Calreticulin, ERp57, Tapasin) Chaperones->Peptide_Loading_Complex pMHC_I_Complex Stable pMHC I Complex (EGFP 200-208 + H2-Kd) Peptide_Loading_Complex->pMHC_I_Complex Peptide Loading Presented_pMHC_I Presented pMHC I pMHC_I_Complex->Presented_pMHC_I Transport to Cell Surface TCR T Cell Receptor (TCR) on CD8+ T Cell Presented_pMHC_I->TCR Recognition CD8 CD8 Presented_pMHC_I->CD8

MHC Class I Antigen Presentation of EGFP (200-208).
T-Cell Recognition and Activation

The presentation of the EGFP (200-208)-H2-Kd complex on the cell surface allows for its recognition by CD8+ T cells bearing a complementary TCR.[9] This interaction, stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC class I molecule, constitutes the first signal of T-cell activation.[9][10][11]

Full T-cell activation requires a second, co-stimulatory signal, typically provided by the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the antigen-presenting cell (APC).[11][12] This "two-signal" model ensures that T-cell responses are directed against legitimate threats and helps prevent autoimmunity.

Upon receiving both signals, a complex intracellular signaling cascade is initiated within the T cell.[13][14][15] This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex, recruitment and activation of kinases like Lck and ZAP-70, and the activation of downstream pathways including the PLCγ1, MAPK, and PI3K-AKT pathways.[13][14][15] Ultimately, these signaling events lead to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell proliferation, differentiation into effector CTLs, and the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[14]

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell CD8+ T Cell pMHC_I pMHC I (EGFP 200-208 + H2-Kd) TCR_CD3 TCR/CD3 Complex pMHC_I->TCR_CD3 Signal 1 (Antigen Recognition) CD8 CD8 pMHC_I->CD8 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR_CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Signaling_Cascades Downstream Signaling Cascades (PLCγ1, MAPK, PI3K-AKT) ZAP70->Signaling_Cascades Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Signaling_Cascades->Transcription_Factors T_Cell_Response T Cell Response: - Proliferation - Differentiation (CTL) - Cytokine Production (IFN-γ) Transcription_Factors->T_Cell_Response

Simplified T-Cell Activation Signaling Pathway.

Part 2: Experimental Workflows for Assessing Immunogenicity

A multi-faceted experimental approach is necessary to fully characterize the immunogenicity of the EGFP (200-208) peptide. The following section details key assays, from determining MHC binding to quantifying functional T-cell responses.

In Vitro Peptide-MHC Binding Assay

The initial step in assessing the immunogenic potential of a peptide is to determine its binding affinity for the relevant MHC molecule. A stable pMHC complex is a prerequisite for T-cell recognition.[16] Competitive binding assays are commonly employed for this purpose.

Principle: This assay measures the ability of the unlabeled EGFP (200-208) peptide to compete with a known high-affinity, labeled (e.g., fluorescent or radiolabeled) reference peptide for binding to purified, soluble H2-Kd molecules.[17][18][19] The concentration of the EGFP (200-208) peptide that inhibits 50% of the labeled peptide's binding (IC50) is determined, providing a quantitative measure of its binding affinity.

Detailed Protocol: Fluorescence Polarization-Based Competition Assay [17]

  • Reagent Preparation:

    • Solubilize purified, recombinant H2-Kd molecules in an appropriate assay buffer.

    • Prepare a stock solution of a high-affinity, fluorescently labeled control peptide known to bind H2-Kd.

    • Prepare a serial dilution of the unlabeled EGFP (200-208) test peptide.

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a constant concentration of H2-Kd molecules and the fluorescently labeled control peptide to each well.

    • Add the serial dilutions of the unlabeled EGFP (200-208) peptide to the respective wells. Include wells with no competitor (maximum binding) and wells with a large excess of unlabeled control peptide (non-specific binding).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Read the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the EGFP (200-208) peptide.

    • Plot the percentage of inhibition against the log concentration of the EGFP (200-208) peptide and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

PeptideSequenceMHC AlleleIC50 (nM)Interpretation
EGFP (200-208)HYLSTQSALH2-Kd50Strong Binder
Control Peptide ASYFPEITHIH2-Kd10Very Strong Binder
Control Peptide BFAPGNYPALH2-Kd5000Weak/Non-binder
In Vitro T-Cell Stimulation and Functional Assays

To confirm that EGFP (200-208) can elicit a functional T-cell response, in vitro stimulation assays are performed using splenocytes from mice previously immunized with an EGFP-expressing vector (e.g., adenovirus or plasmid DNA).[2][3][4]

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.[20][21][22]

Principle: Splenocytes from immunized mice are cultured on a membrane pre-coated with an anti-IFN-γ capture antibody. When EGFP (200-208)-specific CD8+ T cells are re-stimulated with the peptide, they secrete IFN-γ, which is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After washing away the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.[20][23]

Detailed Protocol: IFN-γ ELISpot Assay [20][23][24]

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 70% ethanol, wash with sterile PBS, and coat with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation:

    • Harvest spleens from EGFP-immunized BALB/c mice and prepare a single-cell suspension of splenocytes.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash and resuspend the splenocytes in complete cell culture medium.

  • Cell Plating and Stimulation:

    • Wash the coated plate and block with complete medium.

    • Add 2 x 105 to 5 x 105 splenocytes per well.

    • Add the EGFP (200-208) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (medium only) and positive control wells (e.g., PHA or anti-CD3/CD28 antibodies).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.

    • Wash and add a streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate.

    • Wash and add the appropriate substrate (e.g., BCIP/NBT or AEC).

  • Data Analysis:

    • Stop the reaction when distinct spots appear.

    • Dry the plate and count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Data Presentation:

StimulationMean SFU per 106 SplenocytesStandard Deviation
Medium Only52
EGFP (200-208)25035
Positive Control (PHA)1500120

ICS allows for the simultaneous identification of the phenotype of the responding cells (e.g., CD8+) and their cytokine production.

Principle: Splenocytes are stimulated with the EGFP (200-208) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes the cytokines produced to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed, permeabilized, and stained for intracellular IFN-γ. The frequency of IFN-γ-producing CD8+ T cells can then be quantified by flow cytometry.[25]

Detailed Protocol: Intracellular Cytokine Staining [24][25]

  • Cell Stimulation:

    • Incubate splenocytes with the EGFP (200-208) peptide (1-10 µg/mL) for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD4, and CD8.

  • Fixation and Permeabilization:

    • Wash the cells and fix them with a fixation buffer.

    • Wash and permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining:

    • Stain the cells with a fluorescently labeled anti-IFN-γ antibody.

  • Flow Cytometry Analysis:

    • Wash the cells and acquire data on a flow cytometer.

    • Gate on the CD8+ T cell population and determine the percentage of cells that are positive for IFN-γ.

Comprehensive Experimental Workflow

The following diagram illustrates a comprehensive workflow for characterizing the immunogenicity of the EGFP (200-208) peptide, from initial in silico prediction to in vivo validation.

Comprehensive_Workflow In_Silico In Silico Epitope Prediction (e.g., for H2-Kd) Peptide_Synthesis Peptide Synthesis (HYLSTQSAL) In_Silico->Peptide_Synthesis MHC_Binding In Vitro MHC-Peptide Binding Assay (IC50) Peptide_Synthesis->MHC_Binding Immunization In Vivo Immunization (e.g., Ad-EGFP in BALB/c mice) MHC_Binding->Immunization Splenocyte_Harvest Harvest Splenocytes Immunization->Splenocyte_Harvest T_Cell_Assays In Vitro T-Cell Functional Assays Splenocyte_Harvest->T_Cell_Assays ELISpot IFN-γ ELISpot T_Cell_Assays->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) T_Cell_Assays->ICS CTL_Assay Cytotoxicity Assay (e.g., against EGFP-expressing target cells) T_Cell_Assays->CTL_Assay Data_Analysis Data Analysis and Interpretation ELISpot->Data_Analysis ICS->Data_Analysis CTL_Assay->Data_Analysis

Comprehensive Workflow for EGFP (200-208) Immunogenicity Assessment.

Conclusion

The EGFP (200-208) peptide has been firmly established as a robust and reliable model antigen for studying H2-Kd-restricted CD8+ T cell responses. Its well-defined sequence, strong binding affinity to H2-Kd, and ability to elicit potent CTL responses make it an invaluable tool in the fields of immunology, vaccinology, and cancer immunotherapy. The experimental workflows detailed in this guide provide a comprehensive framework for researchers to investigate the immunogenicity of this and other peptide epitopes, thereby facilitating the development of novel immunotherapeutic strategies.

References

Methodological & Application

Application Note & Protocol: Targeted In Vivo Cell Depletion Using EGFP (200-208) Peptide-Specific CD8+ T-Cells

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide to a powerful immunological tool for targeted cell depletion in vivo. The methodology leverages the high specificity of cytotoxic T-lymphocytes (CTLs) for a defined peptide epitope from the Enhanced Green Fluorescent Protein (EGFP). By adoptively transferring T-cells that recognize the EGFP (200-208) peptide, researchers can precisely eliminate any genetically defined cell population that expresses EGFP in transgenic mouse models. This approach, exemplified by the "JEDI" (Just EGFP Death Inducing) T-cell system, offers unparalleled specificity for studying cell function, modeling disease, and visualizing T-cell interactions with target cells.[1][2]

Principle of the Method

The foundation of this technique lies in the cellular immune system's ability to distinguish "self" from "non-self." All nucleated cells continually process their internal proteins into small peptides.[3] These peptides are then presented on the cell surface by Major Histocompatibility Complex (MHC) Class I molecules.[4] CD8+ cytotoxic T-cells patrol the body, scanning these peptide-MHC (pMHC) complexes. If a T-cell's unique T-Cell Receptor (TCR) recognizes a specific pMHC complex (e.g., from a virus or a mutation), it triggers the destruction of the presenting cell.

Enhanced Green Fluorescent Protein (EGFP) is a foreign protein in mice and can therefore be immunogenic.[5][6] The peptide sequence HYLSTQSAL , corresponding to amino acids 200-208 of EGFP, has been identified as the immunodominant epitope in BALB/c mice, meaning it is the primary peptide recognized by the immune system when presented by the H-2Kd MHC class I molecule.[6][7]

This protocol harnesses this interaction. By introducing CD8+ T-cells with a TCR specific for the EGFP(200-208)/H-2Kd complex into a mouse where a target cell population expresses EGFP, we can direct a precise and potent cytotoxic attack, leading to the depletion of only the EGFP-expressing cells.[1]

Mechanism of Action: A Two-Step Process

The depletion strategy involves two key stages: antigen presentation by the target cell and recognition and killing by the effector T-cell.

Step 1: Endogenous Antigen Presentation Any cell in an EGFP-transgenic mouse that is actively transcribing and translating the EGFP gene will produce EGFP protein in its cytoplasm. This protein is subject to normal cellular protein turnover. The proteasome degrades the full-length protein into smaller peptide fragments.[8] These fragments, including the EGFP(200-208) peptide, are transported into the endoplasmic reticulum (ER) where they are loaded onto newly synthesized MHC Class I (H-2Kd) molecules.[4] The stable pMHC complex is then trafficked to the cell surface for presentation.

MHCI_Presentation cluster_cell EGFP+ Target Cell EGFP_protein EGFP Protein Proteasome Proteasome EGFP_protein->Proteasome Degradation Peptides Peptide Fragments (incl. 200-208) Proteasome->Peptides ER Endoplasmic Reticulum (ER) Peptides->ER TAP Transport pMHC_I EGFP(200-208) -MHC-I Complex ER->pMHC_I Peptide Loading MHC_I MHC-I (H-2Kd) MHC_I->ER Cell_Surface Cell Surface pMHC_I->Cell_Surface Trafficking

Figure 1: EGFP(200-208) Peptide Presentation Pathway.

Step 2: T-Cell Recognition and Cytotoxicity Adoptively transferred EGFP(200-208)-specific CD8+ T-cells circulate and survey cell surfaces. When a T-cell encounters a target cell presenting the EGFP(200-208)-H-2Kd complex, its TCR binds with high affinity. This binding, along with co-stimulatory signals, activates the T-cell, which then releases cytotoxic granules (containing perforin and granzymes) to induce apoptosis in the target cell.

TCell_Killing cluster_interaction Recognition & Activation TCell EGFP-Specific CD8+ T-Cell TargetCell EGFP+ Target Cell TCell->TargetCell Granzyme/Perforin Release TCR TCR Apoptosis Target Cell Apoptosis TargetCell->Apoptosis pMHC pMHC-I TCR->pMHC Binding

Figure 2: T-Cell Recognition and Induced Apoptosis.

Peptide Characteristics and Preparation

Proper handling and preparation of the EGFP(200-208) peptide are critical for its use in ex vivo T-cell stimulation and as a control reagent in functional assays.

PropertyDescription
Sequence H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH (HYLSTQSAL)[9]
Molecular Weight ~1019.11 g/mol [9]
Purity >95% (HPLC recommended)
Appearance White to off-white lyophilized solid[9]
MHC Restriction H-2Kd[7][9]
Protocol: Peptide Reconstitution and Storage

Materials:

  • Lyophilized EGFP (200-208) peptide

  • Sterile, nuclease-free water (e.g., WFI or cell culture grade)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, low-protein-binding polypropylene tubes

Procedure:

  • Pre-centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Choice: The peptide sequence is largely hydrophilic. Attempt to dissolve it in sterile water first.[9]

  • Reconstitution:

    • To create a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of peptide.

    • Vortex gently or pipette up and down to dissolve. Avoid vigorous shaking to prevent peptide aggregation.

    • If the peptide does not fully dissolve in water, a small amount of DMSO (e.g., 50-100 µL) can be added to aid solubilization, followed by dilution with sterile buffer (like PBS) to the desired final concentration.[9] Note: Keep the final DMSO concentration below 0.5% in cell-based assays to avoid toxicity.

  • Aliquoting and Storage:

    • Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 1 year).[9]

Experimental Workflow and Protocols

The overall workflow involves preparing effector T-cells, administering them to the appropriate recipient mice, and verifying the depletion of the target cell population.

Workflow Node1 1. Isolate CD8+ T-Cells (From JEDI or immunized mice) Node2 2. Adoptive Transfer (IV or IP injection into EGFP-reporter mouse) Node1->Node2 Node3 3. T-Cell Proliferation & Target Engagement (Days 1-5) Node2->Node3 Node4 4. Verification of Depletion (Flow Cytometry, Microscopy) (Day 6+) Node3->Node4 Node5 5. Functional Analysis (Ex vivo peptide restimulation) Node3->Node5

Figure 3: Overall Experimental Workflow for In Vivo Depletion.
Protocol: In Vivo Depletion of EGFP-Expressing Cells

Materials:

  • Effector Cells: CD8+ T-cells from a source with EGFP(200-208) specificity (e.g., splenocytes from JEDI mice or mice previously immunized with an EGFP-expressing vector).[1]

  • Recipient Mice: A transgenic mouse line expressing EGFP in the desired cell population on a BALB/c background (H-2Kd).

  • Reagents: Sterile PBS or saline for injection, syringes with appropriate needles (e.g., 27-30G), materials for cell counting and viability assessment (e.g., trypan blue or a cell counter).

Procedure:

  • Preparation of Effector Cells:

    • Aseptically harvest spleens or lymph nodes from donor mice.

    • Prepare a single-cell suspension.

    • Isolate CD8+ T-cells using a standard negative selection magnetic bead kit to achieve high purity.

    • Count the cells and assess viability. Resuspend the cells in sterile PBS or saline at the desired concentration for injection. A typical dose is 1-2 x 10^6 purified CD8+ T-cells per mouse.[1]

  • Adoptive Transfer:

    • Warm recipient mice gently under a heat lamp to dilate the lateral tail vein for intravenous (IV) injection.

    • Load the cell suspension into an insulin syringe.

    • Carefully inject a volume of 100-200 µL into the lateral tail vein. Alternatively, intraperitoneal (IP) injection can be used.

  • T-Cell Activation (Optional but Recommended):

    • To enhance the proliferation and cytotoxic function of the transferred T-cells, recipient mice can be vaccinated with an EGFP-encoding vector (e.g., lentivirus or adenovirus) immediately after T-cell transfer.[1] This provides a systemic source of antigen to stimulate the newly introduced cells.

  • Monitoring and Analysis:

    • Monitor the mice daily for any signs of adverse reactions.

    • Depletion of target cells can typically be observed starting 5-6 days post-transfer.[1]

    • At the desired experimental endpoint, sacrifice the mice and harvest tissues of interest (e.g., spleen, lymph nodes, target organ) for analysis.

Verification and Quality Control

It is essential to validate both the presence of the transferred T-cells and the depletion of the target population. The EGFP(200-208) peptide is a key reagent for assessing T-cell function.

AssayPurposeMethod Summary
Flow Cytometry (Target Depletion) To quantify the percentage and absolute number of EGFP+ cells remaining in a tissue.Prepare single-cell suspensions from tissues. Stain with antibodies for general cell markers and a specific marker for the target population. Analyze on a flow cytometer, gating on live cells and quantifying the EGFP+ population.[1][10]
Flow Cytometry (Pentamer Staining) To track the frequency of adoptively transferred EGFP-specific T-cells.Stain single-cell suspensions with an H-2Kd-EGFP(200-208) pentamer or tetramer, along with antibodies for CD8, CD3, and other markers. This directly identifies the antigen-specific cells.[1]
Fluorescence Microscopy To visualize the absence of EGFP+ cells and the infiltration of CD8+ T-cells in tissue architecture.Prepare frozen or paraffin-embedded tissue sections. Perform immunofluorescence staining for CD8 (to locate T-cells) and observe the native EGFP fluorescence.[1]
Intracellular Cytokine Staining (ICS) To confirm the functional potential of T-cells from recipient mice.Harvest splenocytes, restimulate them ex vivo for 4-6 hours with 1-10 µg/mL of EGFP(200-208) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain for surface CD8 and then intracellularly for IFN-γ.[11][12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Inefficient Depletion - Insufficient number of T-cells transferred.- Poor viability or function of T-cells.- Low level of EGFP expression or antigen presentation in target cells.- MHC mismatch between T-cells and recipient mice.- Increase the number of transferred cells.- Ensure high viability (>90%) of T-cells before injection.- Include a vaccination step to boost T-cell activation.[1]- Confirm the recipient mice are on a compatible H-2Kd background (e.g., BALB/c).
Off-Target Toxicity / Graft-vs-Host-Disease - Contamination of effector cells with alloreactive T-cells.- Cytokine storm from massive T-cell activation.- Use highly purified CD8+ T-cells.- Ensure the donor T-cells are syngeneic to the recipient mice (aside from the TCR).- Perform a dose-titration study to find the optimal T-cell number.
No T-Cells Detected by Pentamer Staining - Failed engraftment of transferred cells.- T-cell exhaustion or death.- Check injection technique (e.g., confirm IV delivery).- Analyze at an earlier time point (e.g., day 5-7).- Co-stain with viability and apoptosis markers.

References

Application Notes and Protocols: EGFP (200-208) Peptide for Flow Cytometry Tetramer Staining

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Leveraging EGFP as a Model Antigen in T-Cell Immunology

Enhanced Green Fluorescent Protein (EGFP) has emerged as a powerful tool in biomedical research, extending far beyond its initial use as a fluorescent reporter.[1][2][3] In the field of immunology, EGFP serves as a valuable model antigen for studying T-cell responses.[4] The identification of specific peptide epitopes from EGFP that are presented by Major Histocompatibility Complex (MHC) molecules allows for the precise tracking and characterization of antigen-specific T cells.[4][5][6]

This application note focuses on the EGFP (200-208) peptide, a nine-amino-acid sequence (HYLSTQSAL) that acts as an immunodominant epitope when presented by the murine H2-Kd MHC class I molecule.[3][5][7][8] By utilizing MHC class I tetramers loaded with the EGFP (200-208) peptide, researchers can effectively identify, enumerate, and phenotype EGFP-specific CD8+ T cells using flow cytometry. This technology is instrumental in preclinical studies involving vaccine development, tumor immunology, and understanding the dynamics of T-cell-mediated immunity.[5][9]

This guide provides a comprehensive overview of the principles of MHC tetramer staining, detailed protocols for identifying EGFP (200-208)-specific T cells, and expert insights into experimental design, data analysis, and troubleshooting.

Principles of MHC Tetramer Staining

MHC-peptide tetramers are sophisticated reagents that capitalize on the specificity of the T-cell receptor (TCR) for a particular peptide-MHC complex.[10] The relatively low affinity of a single TCR-pMHC interaction is overcome by the avidity gained from the multimeric nature of the tetramer.[10]

Here's a breakdown of the core components and mechanism:

  • MHC Class I Molecule: A recombinant, soluble form of the MHC class I molecule (in this case, H2-Kd) is produced.

  • Peptide Epitope: The EGFP (200-208) peptide (HYLSTQSAL) is synthesized and loaded into the peptide-binding groove of the MHC molecule.[7][8][11]

  • Biotinylation and Tetramerization: The MHC-peptide monomer is biotinylated, allowing four of these complexes to be bound by a streptavidin molecule.

  • Fluorochrome Conjugation: The streptavidin is conjugated to a bright fluorochrome (e.g., PE, APC, or a Brilliant Violet dye), enabling detection by flow cytometry.[10]

When incubated with a mixed population of lymphocytes, the fluorescently labeled EGFP (200-208) tetramer will bind specifically to CD8+ T cells whose TCRs recognize the EGFP (200-208) peptide presented by H2-Kd.

Caption: Interaction of an EGFP (200-208) tetramer with a specific CD8+ T cell.

Experimental Design: Key Considerations

A successful tetramer staining experiment hinges on careful planning and the inclusion of appropriate controls.

Fluorochrome Selection

The choice of fluorochromes for your antibody panel is critical for resolving the tetramer-positive population, especially when it is rare.[12][13]

  • Brightness: Assign the brightest fluorochromes to the rarest markers.[14][15] Since antigen-specific T cells can be infrequent, conjugating the tetramer to a bright fluorochrome like PE or APC is often recommended.[14]

  • Spectral Overlap: Minimize spectral overlap between fluorochromes to reduce the need for extensive compensation.[14][16] Utilize online spectrum viewers to assess potential spillover between the chosen dyes.

  • Panel Design: Reserve bright fluorochromes for antibodies targeting lowly expressed antigens and dimmer fluorochromes for those targeting highly expressed antigens.[13][14][16]

Essential Controls
  • Unstained Cells: To assess autofluorescence.

  • Single-Color Controls: For each fluorochrome in the panel to correctly set up compensation.[17] This includes a single-stained control for the tetramer itself.

  • Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and tetramers, leading to false-positive results.

  • Fluorescence Minus One (FMO) Controls: Particularly important for accurately gating the tetramer-positive population. An FMO control for the tetramer channel will help define the boundary between negative and positive staining.

  • Negative Control Tetramer: An irrelevant tetramer (loaded with a peptide not recognized by the T cells in your sample) conjugated to the same fluorochrome. This helps to control for non-specific binding of the tetramer itself.

  • Positive Control Sample: A sample known to contain EGFP (200-208)-specific T cells (e.g., from a mouse immunized with an EGFP-expressing vector).[3]

Detailed Protocol: EGFP (200-208) Tetramer Staining

This protocol is a general guideline. Titration of all reagents, including the tetramer and antibodies, is essential for optimal results.[18]

Materials and Reagents
  • Cells: Single-cell suspension of splenocytes, lymph node cells, or peripheral blood mononuclear cells (PBMCs) from BALB/c mice (H2-Kd).

  • EGFP (200-208) Tetramer: H2-Kd restricted, conjugated to a suitable fluorochrome (e.g., PE or APC).

  • Surface Antibodies:

    • Anti-CD8a (clone 53-6.7)

    • Anti-CD3e (clone 145-2C11)

    • Other markers for phenotyping (e.g., CD44, CD62L, KLRG1)

  • Viability Dye: e.g., Ghost Dye™, Zombie Dyes™, or propidium iodide.

  • FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.

  • 96-well U-bottom plate

Staining Procedure
  • Cell Preparation:

    • Prepare a single-cell suspension of your lymphoid tissue.

    • Count the cells and resuspend them in cold FACS buffer at a concentration of 1-2 x 10^7 cells/mL.

    • Aliquot 1-2 x 10^6 cells per well into a 96-well U-bottom plate.[19]

  • (Optional) Fc Receptor Blocking:

    • Incubate cells with an Fc block (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Tetramer Staining:

    • Dilute the EGFP (200-208) tetramer to its predetermined optimal concentration in FACS buffer.

    • Add the diluted tetramer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[20][21] Note: The optimal temperature and incubation time should be determined empirically, as some tetramers perform better at warmer temperatures.

  • Surface Antibody Staining:

    • Prepare a cocktail of your surface antibodies at their optimal concentrations.

    • Without washing, add the antibody cocktail to the cells.

    • Incubate for 30 minutes at 4°C in the dark.[19]

  • Viability Staining:

    • If using an amine-reactive viability dye, follow the manufacturer's protocol, which typically involves a wash step before antibody staining. If using a DNA-binding dye like PI or 7-AAD, it can be added just before acquisition.

  • Washing:

    • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 400-500 x g for 5 minutes between washes.[19][20]

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in 200-300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer as soon as possible.[14] If necessary, cells can be fixed in 1% paraformaldehyde for later acquisition, but be aware that this can affect some fluorochromes.[18][20]

Staining_Workflow A Prepare Single-Cell Suspension (1-2 x 10^6 cells/well) B Fc Block (Optional) (10-15 min, 4°C) A->B C Tetramer Staining (30-60 min, RT or 37°C) B->C D Surface Antibody Staining (30 min, 4°C) C->D E Wash x2 (FACS Buffer) D->E F Resuspend in FACS Buffer E->F G Acquire on Flow Cytometer F->G

Caption: A streamlined workflow for EGFP (200-208) tetramer staining.

Data Analysis and Interpretation

Compensation

Proper compensation is crucial for accurate data interpretation in multicolor flow cytometry.[22][23][24] It corrects for the spectral overlap, or "spillover," of one fluorochrome's emission into another's detector.[17][22][25] Use single-stained controls for each fluorochrome in your panel to calculate the compensation matrix.[17] Incorrect compensation can lead to false positives or negatives, obscuring the true tetramer-positive population.[22]

Gating Strategy
  • Initial Gating: Start by gating on your cells of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Doublet Exclusion: Use FSC-A vs. FSC-H to gate on single cells.

  • Viability Gate: Gate on live cells using your viability dye.

  • Lymphocyte Gate: Gate on lymphocytes using CD3.

  • CD8+ T Cell Gate: From the CD3+ population, gate on CD8+ T cells.

  • Tetramer Gate: Within the live, single, CD3+CD8+ population, visualize the EGFP (200-208) tetramer staining versus a marker like CD44. The EGFP (200-208)-specific cells will appear as a distinct population in the upper right quadrant (Tetramer+ CD44+).

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
High background/non-specific staining - Dead cells present.- Tetramer concentration too high.- Insufficient washing.- Fc receptor-mediated binding.- Use a viability dye to exclude dead cells.- Titrate the tetramer to find the optimal concentration.[18]- Ensure adequate washing steps.- Include an Fc block step.
No/weak tetramer signal in positive control - Incorrect tetramer specificity for the mouse strain (MHC restriction).- Tetramer has degraded.- Insufficient number of antigen-specific T cells.- Suboptimal staining temperature/time.- Confirm the tetramer is H2-Kd restricted for BALB/c mice.- Store tetramers at 4°C and avoid freezing.[18]- Use an appropriate positive control (e.g., immunized mouse).- Optimize incubation time and temperature (try 37°C).[18]
Smeary" tetramer population - Over-fixation of cells.- Issues with compensation.- Tetramer instability.- If fixing, use fresh 1% PFA for a short duration.- Carefully check compensation using single-stain controls.- Centrifuge tetramer stock before use to remove aggregates.[21]

References

Application Note & Protocol: In Vitro T-Cell Stimulation with EGFP (200-208) Peptide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of EGFP (200-208) as a Model Antigen

Enhanced Green Fluorescent Protein (EGFP) has become a ubiquitous tool in biomedical research, serving as a reporter to visualize and track cells. Beyond its utility in imaging, EGFP contains immunogenic epitopes that can elicit T-cell responses. Specifically, the peptide sequence HYLSTQSAL, corresponding to amino acids 200-208 of EGFP, is an immunodominant epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kd.[1][2][3] This makes the EGFP (200-208) peptide an invaluable model antigen for studying the dynamics of CD8+ T-cell activation, proliferation, and effector function in vitro and in vivo.[2][3][4] Understanding the principles and methodologies for stimulating T-cells with this peptide is crucial for researchers in immunology, vaccine development, and cancer immunotherapy.

This guide provides a comprehensive protocol for the in vitro stimulation of T-cells using the EGFP (200-208) peptide. We will delve into the critical steps, from T-cell isolation to the downstream analysis of T-cell responses, explaining the scientific rationale behind each procedural choice.

Experimental Workflow Overview

A successful in vitro T-cell stimulation experiment hinges on a series of well-executed steps. The overall workflow involves isolating T-cells (or peripheral blood mononuclear cells), stimulating them with the EGFP (200-208) peptide in the presence of antigen-presenting cells (APCs), and subsequently analyzing the T-cell response through various assays.

G cluster_0 Preparation cluster_1 Stimulation cluster_2 Analysis A Isolate Splenocytes/ PBMCs C Co-culture Cells with Peptide A->C B Prepare EGFP (200-208) Peptide Stock B->C D Proliferation Assay (CFSE Dilution) C->D 3-5 days E Cytokine Production (Intracellular Staining) C->E 6-16 hours F Activation Marker Expression C->F 24-72 hours

Caption: Experimental workflow for in vitro T-cell stimulation.

Materials and Reagents

A detailed list of necessary materials and reagents is crucial for experimental success.

Reagent/MaterialRecommended Specifications
EGFP (200-208) PeptidePurity ≥95% (HPLC-verified)[2]
Cell Culture MediumRPMI-1640 or ImmunoCult™-XF T Cell Expansion Medium[5]
Supplements10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, 2-Mercaptoethanol
T-Cell Isolation Kite.g., MACS Pan T Cell Isolation Kit
Proliferation DyeCarboxyfluorescein succinimidyl ester (CFSE)[6][7]
Protein Transport InhibitorBrefeldin A or Monensin[8][9]
Flow Cytometry AntibodiesAnti-CD3, Anti-CD8, Anti-CD4, Anti-CD69, Anti-CD25, Anti-IFN-γ[10][11]
Positive ControlPMA/Ionomycin or anti-CD3/CD28 antibodies[12][13]
Negative ControlDMSO (peptide solvent) or an irrelevant peptide[5]

Detailed Protocols

Protocol 1: Preparation of Cells and Peptide

1.1. Isolation of Splenocytes (from BALB/c mice) or Human PBMCs:

The source of T-cells will depend on the experimental model. For studies involving the H-2Kd-restricted EGFP (200-208) epitope, splenocytes from BALB/c mice are commonly used.[3] For human studies, Peripheral Blood Mononuclear Cells (PBMCs) are the standard source.

  • For Murine Splenocytes:

    • Aseptically harvest spleens from BALB/c mice.

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.[14]

    • Lyse red blood cells using an ACK lysis buffer.[14]

    • Wash the splenocytes twice with complete RPMI-1640 medium.

    • Count viable cells using a hemocytometer or an automated cell counter.

  • For Human PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[7][15]

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the cells multiple times with PBS to remove platelets and Ficoll.[15]

    • Count viable cells.

1.2. Peptide Reconstitution and Working Solution:

Proper handling of the peptide is critical for maintaining its stability and activity.

  • Reconstitute the lyophilized EGFP (200-208) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[5]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[16]

  • On the day of the experiment, dilute the peptide stock in cell culture medium to the desired working concentration. A final concentration of 1-10 µg/mL is generally recommended for T-cell stimulation.[5][17]

Protocol 2: T-Cell Stimulation Assay

This protocol outlines the co-culture of T-cells with the EGFP (200-208) peptide.

  • Adjust the concentration of splenocytes or PBMCs to 1-2 x 106 cells/mL in complete culture medium.[18]

  • Plate 1-2 x 106 cells per well in a 24-well or 96-well culture plate.

  • Add the EGFP (200-208) peptide to the cell suspension at the desired final concentration (e.g., 1-10 µg/mL).

  • Include appropriate controls:

    • Negative Control: Cells cultured with the peptide solvent (DMSO) alone or an irrelevant peptide.[5]

    • Positive Control: Cells stimulated with a polyclonal activator like PMA and Ionomycin or anti-CD3/CD28 antibodies to ensure the cells are responsive.[12][19]

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator. The incubation time will vary depending on the downstream analysis.

Downstream Analysis of T-Cell Response

The assessment of T-cell activation and function can be performed using several techniques, with flow cytometry being one of the most powerful and versatile.

Analysis 1: T-Cell Proliferation via CFSE Dilution

The CFSE dilution assay is a robust method to track cell division.[6] As cells proliferate, the CFSE dye is equally distributed between daughter cells, leading to a stepwise reduction in fluorescence intensity.[20]

Protocol:

  • Prior to stimulation, label the isolated splenocytes or PBMCs with CFSE at a concentration of 1-10 µM.[20]

  • Incubate the cells with CFSE for 10-20 minutes at 37°C.[7][14]

  • Quench the staining reaction by adding 5-10 volumes of complete medium.[20]

  • Wash the cells to remove excess dye.

  • Proceed with the T-cell stimulation protocol as described above.

  • Culture the cells for 3-5 days to allow for multiple rounds of cell division.[13]

  • Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8).

  • Analyze the cells by flow cytometry, gating on the CD8+ T-cell population and examining the CFSE fluorescence histogram to identify distinct peaks corresponding to different generations of dividing cells.

G cluster_0 Generations A CFSE-labeled T-cells B Stimulation with EGFP (200-208) A->B C Proliferation (Cell Division) B->C D Flow Cytometry Analysis C->D G0 Gen 0 (High CFSE) G1 Gen 1 G2 Gen 2 (Low CFSE)

Caption: CFSE dilution assay workflow.

Analysis 2: Intracellular Cytokine Staining (ICS)

ICS allows for the detection of cytokine production at the single-cell level, providing insights into the functional phenotype of the activated T-cells.[9][18][21]

Protocol:

  • Perform the T-cell stimulation for 6-16 hours.[8]

  • For the final 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This blocks cytokine secretion and causes them to accumulate within the cell.[5][9]

  • Harvest the cells and stain for surface markers (e.g., CD3, CD8).[18]

  • Fix and permeabilize the cells using a commercially available kit.[9][21]

  • Stain for intracellular cytokines with fluorescently-labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).[21]

  • Wash the cells and analyze by flow cytometry.

Analysis 3: Expression of T-Cell Activation Markers

Upon activation, T-cells upregulate the expression of various surface markers.[10] Monitoring these markers provides a measure of the activation status of the T-cell population.

  • Early Activation Markers (6-24 hours): CD69[11][22]

  • Intermediate/Late Activation Markers (24-72 hours): CD25 (IL-2Rα), CD38, HLA-DR[10][22][23][24]

Protocol:

  • Stimulate the T-cells with the EGFP (200-208) peptide for the desired duration (e.g., 24 hours for CD69, 48-72 hours for CD25).

  • Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against T-cell lineage markers (CD3, CD8) and the activation markers of interest.

  • Analyze the cells by flow cytometry to determine the percentage of activated (marker-positive) CD8+ T-cells.

Troubleshooting and Considerations

  • Low T-cell Activation: Ensure the peptide concentration is optimal by performing a dose-response titration.[16] Verify the viability and functionality of the antigen-presenting cells.[13]

  • High Background Activation: Use high-purity peptide and ensure the DMSO concentration in the final culture volume is low (<0.5%) to avoid non-specific stimulation or toxicity.[5]

  • Cell Viability: Excessive dye concentrations (e.g., CFSE) can be toxic.[13][25] Titrate the dye to the lowest concentration that still allows for the resolution of proliferation peaks.[20]

Conclusion

The in vitro stimulation of T-cells with the EGFP (200-208) peptide is a powerful and versatile technique for studying antigen-specific CD8+ T-cell responses. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can obtain reliable and reproducible data to advance their investigations in immunology and related fields. Careful optimization of experimental parameters and the inclusion of appropriate controls are paramount to the success of these assays.

References

Application Notes & Protocols: Leveraging the EGFP (200-208) Epitope in Vaccine Development Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: EGFP as a Multifunctional Tool in Modern Immunology

Enhanced Green Fluorescent Protein (EGFP) has transcended its role as a simple reporter molecule to become a cornerstone of immunological research, particularly in the field of vaccine development.[1][2] Derived from the jellyfish Aequorea victoria, its intrinsic fluorescence allows for straightforward tracking of gene expression, protein localization, and cell fate.[1][3] However, its utility extends far beyond live-cell imaging. As a foreign protein, EGFP is immunogenic and serves as a powerful model antigen for studying host immune responses.[2][4]

This guide focuses specifically on the immunodominant peptide fragment of EGFP, amino acids 200-208. This nonapeptide is a potent Cytotoxic T-Lymphocyte (CTL) epitope, providing researchers with a precise tool to dissect the mechanisms of antigen-specific CD8+ T cell activation, cytotoxicity, and memory—all critical components for the rational design of effective vaccines against cancer and infectious diseases.[4][5]

Part 1: Scientific Foundation of the EGFP (200-208) Model System

The power of the EGFP (200-208) peptide lies in its well-defined immunological characteristics. Understanding these properties is crucial for designing and interpreting experiments.

The Immunodominant Epitope: EGFP (200-208)

The specific peptide sequence HYLSTQSAL (His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu) corresponds to amino acids 200-208 of the EGFP protein.[4][6] In murine models, this peptide is naturally processed and presented by the Major Histocompatibility Complex (MHC) class I molecule, H-2Kd.[1][4] This specific MHC restriction makes it an ideal tool for use in mouse strains that express this allele, most notably BALB/c mice.[4][7]

The presentation of the EGFP (200-208)-H-2Kd complex on the surface of an antigen-presenting cell (APC) or a target cell is the critical signal recognized by the T-cell receptor (TCR) of specific CD8+ T cells.[1] This recognition event initiates a cascade of T-cell activation, proliferation, and differentiation into effector CTLs capable of eliminating EGFP-expressing cells.[2][8]

ParameterDescriptionReference
Peptide Sequence HYLSTQSAL[4][6]
Amino Acid Position 200-208 of EGFP[4][5]
MHC Restriction H-2Kd (Mouse)[1][4]
Common Mouse Strain BALB/c[4]
Immune Response Induces potent CD8+ Cytotoxic T-Lymphocyte (CTL) activation[2][5]
Key Cytokine Interferon-gamma (IFN-γ)[4][5]
Mechanism of CTL Recognition and Activation

The workflow from antigen expression to target cell elimination is a fundamental process in cellular immunity that can be precisely tracked using the EGFP system.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell EGFP_Protein EGFP Protein (from vaccine vector) Proteasome Proteasome EGFP_Protein->Proteasome Degradation Peptides EGFP Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER Complex EGFP(200-208)::H-2Kd Complex ER->Complex Peptide Loading MHC H-2Kd Molecule MHC->ER CellSurface Cell Surface Presentation Complex->CellSurface TCR T-Cell Receptor (TCR) CellSurface->TCR Recognition CD8 CD8 Co-receptor CellSurface->CD8 Effector Effector CTL Functions (Cytokine release, Killing) TCR->Effector Activation & Proliferation

Caption: Antigen processing and presentation pathway for the EGFP (200-208) epitope.

Part 2: Core Applications & Experimental Protocols

The EGFP (200-208) system enables a suite of assays to quantify the efficacy of vaccine platforms. Below are detailed protocols for key applications.

Application: Evaluating Vaccine-Induced T-Cell Responses

A primary use of this system is to compare different vaccine vectors (e.g., plasmid DNA, viral vectors, mRNA) or adjuvants.[4] By using EGFP as the encoded antigen, the resulting EGFP (200-208)-specific T-cell response serves as a direct and quantitative measure of the vaccine's potency in generating a cellular immune response.

Protocol 2.1.1: Immunization of BALB/c Mice

This protocol outlines a general procedure for immunizing mice to generate an EGFP-specific CTL response.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Vaccine construct encoding EGFP (e.g., Ad-EGFP at 5 x 108 PFU/mouse)[4]

  • EGFP (200-208) peptide (HYLSTQSAL), high purity (>95%)

  • Adjuvants (e.g., anti-CD40 antibody and poly(I:C))[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation: Reconstitute the vaccine vector and/or peptide/adjuvant mixture in sterile PBS to the desired concentration. A typical immunization volume is 100-200 µL.

  • Immunization: Administer the vaccine preparation to mice. The route of administration (e.g., intraperitoneal, intramuscular, subcutaneous) should be chosen based on the vaccine platform being tested. For example, intraperitoneal injection is common for adenoviral vectors.[4]

  • Timeline: The immune response develops over time. Splenocytes are typically harvested for analysis 2-3 weeks post-immunization to assess the peak primary response.[4]

  • Control Groups: Always include a control group receiving a vehicle (e.g., PBS) or a control vaccine (e.g., an adenoviral vector without an insert) to establish a baseline.[4]

Protocol 2.1.2: IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Causality: This assay directly measures T-cell function. Upon recognizing the EGFP (200-208) peptide presented on APCs in the well, activated T cells secrete IFN-γ, which is captured by antibodies on the plate membrane, resulting in a visible spot. Each spot represents a single IFN-γ-producing cell.

Procedure:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[4]

  • Cell Preparation: Harvest spleens from immunized and control mice. Prepare single-cell suspensions (splenocytes) and deplete red blood cells using ACK lysis buffer.

  • Cell Plating: Seed 2 x 105 to 5 x 105 splenocytes per well.[4]

  • Stimulation: Add EGFP (200-208) peptide to the wells at a final concentration of 1-10 µg/mL.

    • Negative Control: Wells with splenocytes but no peptide.

    • Positive Control: Wells with splenocytes and a mitogen like Concanavalin A to confirm cell viability and function.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Development: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Follow with a streptavidin-enzyme conjugate (e.g., aklaline phosphatase or horseradish peroxidase) and the appropriate substrate to visualize the spots.

  • Analysis: Dry the plate and count the spots using an automated ELISpot reader. The frequency of EGFP-specific T cells is calculated by subtracting the spot count from negative control wells.

Protocol 2.1.3: Flow Cytometry with MHC Tetramers

MHC tetramers (or pentamers) allow for the direct visualization and quantification of antigen-specific T cells by flow cytometry, irrespective of their functional state.[10]

Causality: An MHC tetramer is a complex of four identical H-2Kd molecules, each loaded with the EGFP (200-208) peptide and linked to a fluorescent streptavidin core.[10] This structure binds with high avidity to TCRs on CD8+ T cells that are specific for the EGFP(200-208)-H-2Kd complex, allowing them to be identified within a larger population.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymphocytes from other tissues (e.g., lymph nodes, peripheral blood) as described above.

  • Staining: a. Resuspend approximately 1-2 x 106 cells in FACS buffer (PBS with 1-2% FBS). b. Add the PE- or APC-conjugated H-2Kd/EGFP(200-208) tetramer at the manufacturer's recommended concentration.[7][9] c. Incubate for 30-60 minutes at room temperature in the dark. d. Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8a and anti-CD44, to identify the CD8+ T-cell population and their activation status. e. Incubate for 20-30 minutes at 4°C.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the tetramer.[8][9]

Part 3: Advanced Applications & Protocols

Application: In Vivo Assessment of CTL Killing Activity

While ELISpot and tetramer staining measure the frequency and phenotype of T cells, an in vivo cytotoxicity assay directly measures their primary function: the ability to kill target cells in a living animal.[11]

G cluster_Prep Target Cell Preparation cluster_Label Labeling & Pulsing Splenocytes Naive Splenocytes Split Splenocytes->Split Pop1 Population 1 Split->Pop1 Pop2 Population 2 Split->Pop2 Pulse Pulse Pop1->Pulse Pulse w/ EGFP(200-208) peptide CFSE_Low CFSE_Low Pop2->CFSE_Low Label w/ Low CFSE (No Peptide) CFSE_High CFSE_High Pulse->CFSE_High Label w/ High CFSE Mix Mix 1:1 Ratio CFSE_High->Mix CFSE_Low->Mix Inject Inject IV into Immunized Mouse Mix->Inject Harvest Harvest Spleen (4-18 hours later) Inject->Harvest FACS Analyze by Flow Cytometry Harvest->FACS

Caption: Workflow for an in vivo cytotoxicity assay using CFSE labeling.

Protocol 3.1.1: In Vivo CFSE-Based Cytotoxicity Assay

Causality: This assay relies on differential fluorescent labeling of two target cell populations.[11] The target population, pulsed with the EGFP peptide, is labeled with a high concentration of CFSE. The control population (no peptide) is labeled with a low concentration. In an immunized mouse, EGFP-specific CTLs will recognize and eliminate the peptide-pulsed (CFSEhigh) cells, leading to a reduction in their ratio relative to the control (CFSElow) cells.[12]

Procedure:

  • Prepare Target Cells: Harvest splenocytes from a naive, syngeneic donor mouse (e.g., BALB/c).

  • Split Population: Divide the splenocytes into two populations.

  • Peptide Pulsing:

    • Target Population: Incubate with 1-5 µg/mL of EGFP (200-208) peptide for 1 hour at 37°C.[12]

    • Control Population: Incubate under the same conditions without peptide.

  • CFSE Labeling:

    • Wash the cells, then resuspend the target population in PBS containing a high concentration of CFSE (e.g., 2.5 µM).[12]

    • Resuspend the control population in PBS containing a low concentration of CFSE (e.g., 0.25 µM).

    • Incubate both for 10-15 minutes at 37°C. Quench the reaction by adding cold complete media.

  • Injection: Wash the cells extensively. Mix the two populations at a 1:1 ratio and inject intravenously (IV) into previously immunized and control mice (approx. 10-20 x 106 total cells per mouse).

  • Analysis: After 4-18 hours, harvest spleens from recipient mice and analyze the CFSEhigh and CFSElow populations by flow cytometry.

  • Calculation:

    • Calculate the ratio of (%CFSElow / %CFSEhigh) in control and immunized mice.

    • Specific Lysis (%) = [1 - (Ratiocontrol / Ratioimmunized)] x 100.

References

Application Notes & Protocols: Tracking Antigen-Specific T-Cells Using the EGFP (200-208) Peptide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise T-Cell Tracking

The ability to accurately identify and track antigen-specific T-cells is fundamental to advancing our understanding of immunology and developing next-generation therapeutics.[1][2] Whether investigating the nuances of an anti-viral response, monitoring the efficacy of a cancer vaccine, or developing novel CAR-T cell therapies, the capacity to enumerate and characterize the precise T-cell populations engaging a specific epitope is paramount.[1][2] Enhanced Green Fluorescent Protein (EGFP) has emerged as a powerful tool in this endeavor, not only as a reporter gene but also as a model antigen.[3][4][5] Specifically, the EGFP peptide spanning amino acids 200-208, with the sequence HYLSTQSAL, has been identified as an immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd and has analogues for human HLA-A*02:01.[6][7] This makes the EGFP (200-208) peptide an invaluable reagent for developing and validating assays to track antigen-specific CD8+ T-cell responses.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the EGFP (200-208) peptide for the robust tracking of antigen-specific T-cells. We will delve into the underlying principles of antigen presentation and T-cell recognition, followed by detailed, field-proven protocols for the generation of antigen-presenting cells, the in vitro expansion of EGFP-specific T-cells, and their subsequent detection using peptide-MHC tetramer technology.

Scientific Foundation: The Triad of Antigen Presentation, T-Cell Recognition, and Tetramer Technology

The successful tracking of antigen-specific T-cells hinges on the intricate interplay between three core components: the peptide antigen, the MHC molecule, and the T-cell receptor (TCR).

  • The EGFP (200-208) Peptide: This 9-amino acid peptide is derived from the widely used EGFP protein.[6] Its sequence, HYLSTQSAL, possesses the appropriate anchor residues to bind with high affinity to the peptide-binding groove of the H-2Kd MHC class I molecule in mice.[10][7] For human studies, analogous peptides with binding motifs for common HLA alleles like HLA-A*02:01 are utilized.[11][12][13][14] The preference for specific amino acids at key positions within the peptide sequence dictates the stability of the peptide-MHC complex.[11][12][13]

  • MHC Class I Presentation: All nucleated cells express MHC class I molecules on their surface.[3][15] These molecules present a snapshot of the cell's internal protein environment to the immune system.[3][15] Endogenously synthesized proteins, such as EGFP, are proteolytically degraded into short peptides, which are then transported into the endoplasmic reticulum to bind to MHC class I molecules.[16] The stable peptide-MHC complexes are then trafficked to the cell surface for surveillance by CD8+ T-cells.[16]

  • T-Cell Receptor (TCR) Recognition: CD8+ T-cells possess unique TCRs that can recognize and bind to specific peptide-MHC complexes.[15] This interaction is highly specific; a given TCR will only recognize its cognate peptide presented by the correct MHC molecule. Upon successful recognition, the T-cell becomes activated, leading to proliferation and the execution of its effector functions, such as killing the target cell.[17]

  • Peptide-MHC Tetramers: To detect these rare, antigen-specific T-cells, a powerful technology known as peptide-MHC tetramers is employed. These reagents consist of four identical peptide-MHC complexes bound to a fluorescently labeled streptavidin molecule. The multivalent nature of the tetramer allows for stable, high-avidity binding to the TCRs on the surface of antigen-specific T-cells, enabling their detection and quantification by flow cytometry.[18]

Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the key experiments required to track EGFP (200-208)-specific T-cells.

Protocol 1: Generation of Peptide-Pulsed Antigen-Presenting Cells (APCs)

To initiate an in vitro T-cell response, it is essential to have professional APCs, such as dendritic cells (DCs), that can efficiently present the EGFP (200-208) peptide to T-cells.[19][20][21]

Objective: To generate mature, peptide-pulsed DCs from bone marrow precursors (for murine studies) or peripheral blood mononuclear cells (PBMCs) (for human studies).

Materials:

  • Bone marrow cells (murine) or PBMCs (human)

  • Recombinant GM-CSF and IL-4

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • EGFP (200-208) peptide

  • Lipopolysaccharide (LPS) or other maturation stimuli

  • Tissue culture plates

Procedure:

  • Isolation and Culture of DC Precursors:

    • Murine: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 supplemented with GM-CSF and IL-4.

    • Human: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Plate the PBMCs and allow monocytes to adhere for 2 hours. Wash away non-adherent cells and culture the adherent monocytes in complete RPMI-1640 with GM-CSF and IL-4.[22]

  • Differentiation into Immature DCs: Culture the cells for 5-7 days, replenishing the medium and cytokines every 2-3 days. The cells will differentiate into immature DCs.[23][24]

  • Peptide Pulsing and Maturation:

    • On day 7, harvest the immature DCs.

    • Resuspend the cells in fresh medium and add the EGFP (200-208) peptide at a final concentration of 1-10 µg/mL.

    • Incubate for 2-4 hours to allow for peptide loading onto MHC class I molecules.

    • Add a maturation stimulus, such as LPS (1 µg/mL), and incubate for an additional 18-24 hours. This will induce the upregulation of co-stimulatory molecules necessary for T-cell activation.[21]

  • Harvesting Mature, Peptide-Pulsed DCs: The following day, the mature, peptide-pulsed DCs are ready to be used for T-cell stimulation.

Diagram: Generation of Peptide-Pulsed Dendritic Cells

G cluster_0 Day 0-7: Differentiation cluster_1 Day 7-8: Pulsing & Maturation Bone Marrow Cells / Monocytes Bone Marrow Cells / Monocytes Immature Dendritic Cells Immature Dendritic Cells Bone Marrow Cells / Monocytes->Immature Dendritic Cells + GM-CSF + IL-4 Peptide-Pulsed DCs Peptide-Pulsed DCs Immature Dendritic Cells->Peptide-Pulsed DCs + EGFP (200-208) peptide Mature, Peptide-Pulsed DCs Mature, Peptide-Pulsed DCs Peptide-Pulsed DCs->Mature, Peptide-Pulsed DCs + Maturation Stimulus (e.g., LPS) T-Cell Co-culture T-Cell Co-culture Mature, Peptide-Pulsed DCs->T-Cell Co-culture

Caption: Workflow for generating mature, peptide-pulsed dendritic cells.

Protocol 2: In Vitro Expansion of EGFP (200-208)-Specific T-Cells

Once you have generated peptide-pulsed APCs, you can use them to stimulate and expand a population of EGFP (200-208)-specific T-cells from a mixed lymphocyte population.[25][26]

Objective: To selectively expand EGFP (200-208)-specific CD8+ T-cells in vitro.

Materials:

  • Mature, EGFP (200-208)-pulsed DCs (from Protocol 1)

  • Splenocytes (murine) or PBMCs (human) as a source of T-cells

  • Complete RPMI-1640 medium

  • Recombinant human IL-2

  • 96-well round-bottom plates

Procedure:

  • Co-culture of T-cells and APCs:

    • In a 96-well round-bottom plate, co-culture the responder T-cells (splenocytes or PBMCs) with the peptide-pulsed DCs at a responder-to-stimulator ratio of 10:1.

  • T-Cell Expansion with IL-2:

    • After 3 days of co-culture, add recombinant human IL-2 to the wells at a final concentration of 20-50 U/mL.

    • Continue to culture the cells for an additional 7-10 days, splitting the cultures and adding fresh medium with IL-2 as needed to maintain cell viability and promote expansion.[2]

  • Restimulation Cycles: For further expansion and enrichment of the antigen-specific population, you can perform additional rounds of stimulation with freshly prepared peptide-pulsed APCs every 10-14 days.[27]

Diagram: In Vitro T-Cell Expansion

G T-Cells (Splenocytes/PBMCs) T-Cells (Splenocytes/PBMCs) Co-culture Co-culture T-Cells (Splenocytes/PBMCs)->Co-culture Peptide-Pulsed DCs Peptide-Pulsed DCs Peptide-Pulsed DCs->Co-culture T-Cell Activation T-Cell Activation Co-culture->T-Cell Activation 3 Days T-Cell Expansion T-Cell Expansion T-Cell Activation->T-Cell Expansion + IL-2 (7-10 Days) Expanded EGFP-specific\n T-Cells Expanded EGFP-specific T-Cells T-Cell Expansion->Expanded EGFP-specific\n T-Cells

Caption: Workflow for the in vitro expansion of antigen-specific T-cells.

Protocol 3: Tetramer Staining and Flow Cytometry Analysis

The expanded T-cell population can now be analyzed for the presence of EGFP (200-208)-specific T-cells using fluorescently labeled peptide-MHC tetramers.[28][29][30][31]

Objective: To identify and quantify EGFP (200-208)-specific CD8+ T-cells by flow cytometry.

Materials:

  • Expanded T-cell culture (from Protocol 2)

  • PE-conjugated EGFP (200-208)/H-2Kd (or relevant HLA-A*02:01) Tetramer

  • Fluorochrome-conjugated anti-CD8 and anti-CD3 antibodies

  • Viability dye (e.g., 7-AAD or Live/Dead stain)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well V-bottom plate or FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the expanded T-cells and wash them with FACS buffer.

    • Resuspend the cells to a concentration of 1-2 x 10^7 cells/mL.

    • Aliquot 50-100 µL of the cell suspension into a 96-well plate or FACS tubes.[28]

  • Tetramer Staining:

    • Add the PE-conjugated EGFP (200-208) tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[30] The optimal temperature and incubation time may need to be determined empirically.[28]

  • Surface Marker Staining:

    • Wash the cells once with FACS buffer.

    • Add a cocktail of anti-CD8 and anti-CD3 antibodies, along with a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.[29]

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry acquisition.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, singlet, CD3+ lymphocytes.

    • Within the CD3+ population, create a plot of CD8 versus the EGFP (200-208) tetramer to identify the double-positive population of antigen-specific T-cells.

Diagram: Tetramer Staining Workflow

G Expanded T-Cells Expanded T-Cells Tetramer Incubation Tetramer Incubation Expanded T-Cells->Tetramer Incubation + EGFP Tetramer-PE Surface Staining Surface Staining Tetramer Incubation->Surface Staining + Anti-CD8-FITC + Anti-CD3-APC + Viability Dye Wash Wash Surface Staining->Wash Flow Cytometry\n Acquisition Flow Cytometry Acquisition Wash->Flow Cytometry\n Acquisition

Caption: Step-by-step workflow for tetramer staining of T-cells.

Data Interpretation and Troubleshooting

Expected Results:

A successful experiment will yield a distinct population of cells that are double-positive for CD8 and the EGFP (200-208) tetramer. The frequency of this population will depend on the success of the in vitro expansion.

Data Presentation:

Sample Stimulation % Live Cells % CD3+ of Live % CD8+ of CD3+ % Tetramer+ of CD8+
Unstimulated ControlNone>90%>80%~30%<0.1%
EGFP-stimulatedEGFP (200-208) peptide>80%>80%Variable>1% (expected)
Negative Control TetramerEGFP (200-208) peptide>80%>80%Variable<0.1%

Troubleshooting:

Problem Possible Cause Solution
High background staining - Non-specific tetramer binding- Dead cells- Titrate the tetramer concentration- Include a viability dye in the staining panel- Use an Fc receptor block[32]
No or low tetramer signal - Inefficient T-cell expansion- Low affinity TCRs- Tetramer degradation- Optimize T-cell culture conditions- Use a brighter fluorochrome on the tetramer[33]- Ensure proper storage and handling of the tetramer
Poor cell viability - Over-stimulation or nutrient depletion- Optimize cell density and feeding schedule during expansion

Conclusion

The EGFP (200-208) peptide provides a robust and reliable tool for the tracking of antigen-specific T-cells. The protocols outlined in these application notes offer a comprehensive framework for the successful generation, expansion, and detection of these cells. By understanding the underlying scientific principles and adhering to meticulous laboratory technique, researchers can confidently employ this system to advance their immunological investigations and therapeutic development programs.

References

Application Note & Protocol: High-Fidelity Detection of Antigen-Specific T Cells Using Intracellular Cytokine Staining with EGFP (200-208) Peptide

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: CORE DIRECTIVE

Abstract

The precise identification and functional characterization of antigen-specific T lymphocytes are cornerstones of immunology, crucial for advancing vaccine development, cancer immunotherapy, and our understanding of infectious diseases. Intracellular Cytokine Staining (ICS) is a powerful, single-cell-based flow cytometry application that quantifies the functional response of T cells to a specific antigenic challenge. This technical guide provides a comprehensive, in-depth protocol for utilizing the EGFP (200-208) peptide (Sequence: HYLSTQSAL) as a model antigen to elicit and detect specific CD8+ T cell responses in murine models. We will dissect the causal mechanisms behind each protocol step, from optimal cell stimulation and protein transport inhibition to robust staining and data analysis strategies, ensuring a self-validating experimental system for researchers, scientists, and drug development professionals.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Scientific Principles and Rationale

The EGFP (200-208) peptide is an immunodominant epitope of the Enhanced Green Fluorescent Protein, which, when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd, is recognized by specific CD8+ T cells in immunized mice.[1][2][3] The ICS assay leverages this specific interaction to functionally identify these T cells.

The workflow is grounded in the following principles:

  • Antigen-Specific Reactivation: T cells harvested from an EGFP-immunized mouse are re-challenged ex vivo with the EGFP (200-208) peptide. Only T cells bearing a T Cell Receptor (TCR) that specifically recognizes the peptide-MHC complex will become activated and initiate cytokine synthesis.

  • Intracellular Cytokine Accumulation: Upon activation, T cells rapidly synthesize and secrete effector cytokines (e.g., IFN-γ, TNF-α). To enable detection, a protein transport inhibitor is introduced. These agents, such as Brefeldin A or Monensin, disrupt the Golgi apparatus, causing newly synthesized cytokines to accumulate within the cytoplasm instead of being secreted.[4][5] This crucial step amplifies the intracellular signal for subsequent detection.

  • High-Dimensional Phenotyping: The protocol integrates staining for cell surface markers (e.g., CD8, CD44) to delineate specific T cell subsets, with subsequent intracellular staining for the trapped cytokines.

  • Single-Cell Resolution Analysis: Flow cytometry allows for the simultaneous measurement of multiple parameters on individual cells, providing a quantitative frequency of antigen-specific, cytokine-producing cells within a heterogeneous population.

Gating_Strategy A All Acquired Events B Time Gate (Exclude unstable flow) A->B C Singlets (FSC-H vs FSC-A) B->C D Live Cells (Viability Dye vs FSC-A) C->D E Lymphocytes (SSC-A vs FSC-A) D->E F CD8+ T Cells (CD8 vs SSC-A) E->F G Cytokine-Producing Cells (IFN-γ vs TNF-α) F->G

References

Application Notes and Protocols for Inducing T-Cell Proliferation with EGFP (200-208)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a Model Antigen for Immunological Insights

The Enhanced Green Fluorescent Protein (EGFP) has become an invaluable tool in cell biology, primarily for its utility as a reporter gene. However, its immunogenic properties, particularly specific peptide epitopes, have opened new avenues for its use in immunological research. The EGFP (200-208) peptide, with the amino acid sequence HYLSTQSAL, has been identified as a potent, H2-Kd-restricted cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice.[1][2] This characteristic makes it an ideal model antigen for studying the dynamics of T-cell activation, proliferation, and effector functions.

These application notes provide a comprehensive guide for utilizing the EGFP (200-208) peptide to induce T-cell proliferation in vitro. We will delve into the underlying immunological mechanisms, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation and quality control. This document is designed to empower researchers to confidently employ this model system in their studies, from basic immunological investigations to the preclinical assessment of novel immunomodulatory therapeutics.

The Immunological Basis of EGFP (200-208)-Mediated T-Cell Activation

The activation of naive CD8+ T-cells is a cornerstone of the adaptive immune response against intracellular pathogens and malignant cells. This process is initiated by the recognition of a specific peptide-Major Histocompatibility Complex class I (pMHC-I) on the surface of an antigen-presenting cell (APC) by the T-cell receptor (TCR).[3][4] The EGFP (200-208) peptide, when introduced into a system with appropriate APCs, is processed and presented via the MHC class I pathway, leading to the activation of EGFP (200-208)-specific CD8+ T-cells.

The MHC Class I Antigen Processing and Presentation Pathway

The journey of the EGFP (200-208) peptide from an exogenous molecule to a TCR ligand on the cell surface is a finely orchestrated process:

  • Internalization: Exogenous peptides can be taken up by APCs, such as dendritic cells (DCs), through various mechanisms.

  • Processing: The peptide is then processed in the cytoplasm.

  • TAP Transport: The processed peptide is transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][5]

  • MHC-I Loading: Inside the ER, the peptide is loaded onto nascent MHC class I molecules, a process facilitated by a chaperone complex including calreticulin, tapasin, and ERp57.[6]

  • Surface Presentation: The stable pMHC-I complex is then transported to the cell surface, ready to be recognized by CD8+ T-cells.[3][5]

This intricate pathway ensures that only specific peptides are presented, allowing for a highly targeted immune response.

Properties and Handling of EGFP (200-208) Peptide

Proper handling and storage of the EGFP (200-208) peptide are critical for maintaining its biological activity and ensuring experimental reproducibility.

PropertyDescription
Sequence H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH (HYLSTQSAL)[7][8]
Molecular Weight ~1019.11 g/mol [8]
Purity ≥95% (HPLC) recommended for cell-based assays
Formulation Typically supplied as a lyophilized powder[9]
Solubility Soluble in sterile, nuclease-free water or DMSO. For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[8]

Reconstitution and Storage:

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in sterile, endotoxin-free water or DMSO to a stock concentration of 1-10 mg/mL. To avoid repeated freeze-thaw cycles, it is advisable to create single-use aliquots.[9]

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]

Experimental Protocols

Here, we provide detailed protocols for two common assays used to measure T-cell proliferation and function in response to EGFP (200-208) peptide stimulation: the Carboxyfluorescein Succinimidyl Ester (CFSE)-based proliferation assay and the Interferon-gamma (IFN-γ) ELISpot assay.

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Staining

The CFSE assay is a powerful method for tracking individual cell divisions. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be quantified by flow cytometry.[10][11]

Materials:

  • EGFP (200-208) peptide (High Purity, Endotoxin-free)

  • Splenocytes from BALB/c mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Fluorescently conjugated antibodies against murine CD3, CD8, and a viability dye.

Step-by-Step Methodology:

  • Preparation of Splenocytes:

    • Aseptically harvest spleens from BALB/c mice.

    • Prepare a single-cell suspension by gently dissociating the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes twice with complete RPMI-1640 medium and resuspend to a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add an equal volume of 2X CFSE working solution (typically 2-5 µM in PBS) to the cell suspension for a final concentration of 1-2.5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 2 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the CFSE-labeled splenocytes (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Prepare a 2X working solution of the EGFP (200-208) peptide in complete RPMI-1640 medium. A typical final concentration for peptide stimulation is in the range of 1-10 µg/mL.[12] It is recommended to perform a dose-response titration to determine the optimal concentration.

    • Add 100 µL of the 2X peptide solution to the appropriate wells.

    • Controls:

      • Unstimulated Control: Add 100 µL of medium alone.

      • Positive Control: Add a mitogen such as Concanavalin A (ConA) or anti-CD3/CD28 antibodies.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently conjugated antibodies against CD3 and CD8, along with a viability dye to exclude dead cells.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, CD3+, and CD8+ T-cell populations. Proliferation is visualized as a series of peaks with successively halved CFSE fluorescence intensity.

Data Interpretation:

The percentage of proliferated cells can be calculated by quantifying the cells that have undergone at least one division (i.e., the peaks to the left of the undivided parent population). This provides a quantitative measure of the antigen-specific T-cell response.

Experimental Workflow for CFSE-based T-Cell Proliferation Assay

G cluster_prep Cell Preparation cluster_stain CFSE Staining cluster_culture Cell Culture & Stimulation cluster_analysis Analysis splenocytes Isolate Splenocytes (BALB/c) rbc_lysis RBC Lysis splenocytes->rbc_lysis wash_cells Wash and Count rbc_lysis->wash_cells cfse_label Label with CFSE wash_cells->cfse_label quench Quench Staining cfse_label->quench wash_stain Wash quench->wash_stain plate_cells Plate Cells wash_stain->plate_cells add_peptide Add EGFP (200-208) Peptide plate_cells->add_peptide add_controls Add Controls (Unstimulated, Mitogen) plate_cells->add_controls incubation Incubate (3-5 days) add_peptide->incubation add_controls->incubation harvest Harvest Cells incubation->harvest ab_stain Antibody Staining (CD3, CD8, Viability Dye) harvest->ab_stain flow Flow Cytometry Acquisition ab_stain->flow data_analysis Data Analysis flow->data_analysis

A schematic overview of the CFSE-based T-cell proliferation assay workflow.

Protocol 2: IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This protocol is designed to detect IFN-γ secreting cells following stimulation with the EGFP (200-208) peptide.

Materials:

  • EGFP (200-208) peptide (High Purity, Endotoxin-free)

  • Splenocytes from immunized or naive BALB/c mice

  • Murine IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

  • 96-well PVDF membrane ELISpot plates

  • Complete RPMI-1640 medium

  • Sterile PBS

  • Fetal Bovine Serum (FBS)

  • ELISpot plate reader

Step-by-Step Methodology:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 15 µL of 35-70% ethanol for 1 minute.[13]

    • Wash the plate 3-5 times with sterile PBS.

    • Coat the wells with the anti-IFN-γ capture antibody diluted in sterile PBS according to the manufacturer's instructions.

    • Incubate the plate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 3-5 times with sterile PBS to remove unbound antibody.

    • Block the plate with complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes as described in Protocol 1.

    • Resuspend the cells in complete RPMI-1640 medium.

    • Decant the blocking medium from the plate and add 100 µL of the cell suspension to each well (typically 2-5 x 10^5 cells/well).

  • Stimulation:

    • Add 100 µL of 2X EGFP (200-208) peptide solution to the appropriate wells. A final concentration of 5-10 µg/mL is often effective.

    • Controls:

      • Negative Control: Add 100 µL of medium alone.

      • Positive Control: Add a mitogen like PHA or ConA.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol (typically 2 hours at room temperature or overnight at 4°C).

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). Incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly and add the substrate solution.

    • Monitor the development of spots. Stop the reaction by washing with distilled water when the spots are well-defined.

  • Spot Counting and Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

    • The results are expressed as Spot Forming Cells (SFCs) per million plated cells.

Data Interpretation:

The number of spots in the peptide-stimulated wells, after subtracting the background from the negative control wells, represents the frequency of EGFP (200-208)-specific IFN-γ-secreting T-cells.

Signaling Pathway of T-Cell Activation by EGFP (200-208) Peptide

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell mhc MHC Class I tcr TCR mhc->tcr Signal 1: Recognition cd8 CD8 mhc->cd8 peptide EGFP (200-208) Peptide peptide->mhc Loading activation T-Cell Activation tcr->activation proliferation Proliferation activation->proliferation cytokine Cytokine Production (e.g., IFN-γ) activation->cytokine

Simplified diagram of the signaling cascade initiated by the recognition of the EGFP (200-208)-MHC-I complex by the TCR on a CD8+ T-cell, leading to activation, proliferation, and cytokine production.

Quality Control and Troubleshooting

For CFSE Assay:

  • Uneven Staining: Ensure a single-cell suspension before staining and thorough mixing during CFSE addition.

  • High Background Proliferation: Use high-quality, endotoxin-free reagents and maintain sterile culture conditions.

  • Low Proliferation: Optimize peptide concentration and incubation time. Ensure the viability of splenocytes is high.

For ELISpot Assay:

  • High Background: Ensure thorough washing steps and use filtered secondary antibodies and enzyme conjugates to prevent non-specific spots.

  • Faint or Fuzzy Spots: Optimize incubation times for antibodies and substrate. Ensure the plate membrane is not allowed to dry out during the assay.

  • No Spots in Positive Control: Check the viability of the cells and the activity of the mitogen.

Conclusion

The EGFP (200-208) peptide provides a robust and reliable tool for inducing and studying T-cell proliferation and function. The protocols and information provided in these application notes offer a solid foundation for researchers to incorporate this model antigen into their experimental workflows. By understanding the underlying immunological principles and adhering to meticulous experimental technique, the use of EGFP (200-208) can yield valuable insights into the complexities of T-cell-mediated immunity, with broad applications in vaccine development, cancer immunotherapy, and autoimmune disease research.

References

Troubleshooting & Optimization

EGFP (200-208) peptide solubility and reconstitution guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the EGFP (200-208) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility, reconstitution, and handling of this important immunological tool. Our goal is to equip you with the necessary knowledge to ensure the successful application of the EGFP (200-208) peptide in your experiments.

Introduction to EGFP (200-208) Peptide

The Enhanced Green Fluorescent Protein (EGFP) (200-208) peptide is a nine-amino-acid sequence (H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH) derived from EGFP.[1][2][3] It is widely recognized as the immunodominant H2-Kd-restricted epitope of EGFP, making it a critical reagent in immunology research, particularly for studying antigen-specific T cell responses in murine models.[4][5] Proper handling and reconstitution of this peptide are paramount to obtaining reliable and reproducible experimental outcomes.

Physicochemical Properties

A clear understanding of the EGFP (200-208) peptide's properties is the foundation for its effective use.

PropertyValueSource
Sequence H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH[1][2][3]
Molecular Formula C45H70N12O15[1][6]
Molecular Weight ~1019.11 g/mol [1][3][6]
Appearance White to off-white lyophilized powder[1][2]
Purity (by HPLC) Typically ≥95% or ≥98%[1][4]

Core Reconstitution Protocol

This protocol is designed to provide a reliable starting point for reconstituting the lyophilized EGFP (200-208) peptide.

Pre-Reconstitution Checklist:
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can compromise its stability.[7]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]

  • Sterile Environment: Work in a laminar flow hood or a clean bench to minimize the risk of microbial contamination.[8][9]

Step-by-Step Reconstitution:
  • Initial Solvent Selection: Based on its properties, Dimethyl sulfoxide (DMSO) is a highly reliable solvent for the initial reconstitution of the EGFP (200-208) peptide to create a concentrated stock solution.[6]

  • Solvent Addition: Using a sterile, calibrated pipette, slowly add the desired volume of DMSO to the vial. Aim the pipette tip towards the side of the vial to allow the solvent to gently run down and cover the peptide powder.[8]

  • Dissolution: Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking or vortexing, as this can induce peptide aggregation.[9][10] If the peptide does not readily dissolve, sonication in a water bath for a short period can be beneficial.[6][11]

  • Final Dilution: Once the peptide is fully dissolved in DMSO, it can be further diluted to the final working concentration using an appropriate aqueous buffer (e.g., sterile water or Phosphate-Buffered Saline).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the EGFP (200-208) peptide?

A1: For creating a concentrated stock solution, high-purity DMSO is recommended as it can solubilize the peptide at high concentrations (e.g., 30 mg/mL).[6] For subsequent dilutions to working concentrations, sterile water or a suitable buffer like PBS can be used.

Q2: Can I dissolve the EGFP (200-208) peptide directly in water or PBS?

A2: While some peptides can be dissolved directly in aqueous solutions, it is advisable to first create a concentrated stock in an organic solvent like DMSO to ensure complete dissolution, especially for peptides with hydrophobic residues.[7] If you attempt direct dissolution in water and encounter issues, trying a mildly acidic solution like 0.6% acetic acid in water may improve solubility.[8]

Q3: How should I store the lyophilized peptide and the reconstituted solution?

A3:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a dry environment.[1][4] Under these conditions, the peptide can be stable for years.

  • Reconstituted Solution: For short-term storage (up to a month), the reconstituted solution can be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: What is the difference between "net peptide content" and "total peptide weight"?

A4: The "total peptide weight" refers to the gross weight of the lyophilized powder, which includes the peptide itself as well as counter-ions (from HPLC purification) and bound water.[1] The "net peptide content" is the actual weight of the peptide in the powder.[1] For precise concentration calculations, it is crucial to use the net peptide content, which is typically provided on the certificate of analysis.

Troubleshooting Guide

Issue 1: The peptide is not dissolving completely.

  • Possible Cause: The peptide may have formed aggregates.

  • Solution:

    • Gently warm the solution to 37°C.[8]

    • Briefly sonicate the vial in a water bath.[11] Be cautious as prolonged sonication can generate heat and potentially degrade the peptide.

    • If dissolving in an aqueous buffer, consider adding a small amount of a chaotropic agent like guanidine hydrochloride, but be aware that this may interfere with downstream biological assays.[11]

Issue 2: I see precipitates in my reconstituted solution after storage.

  • Possible Cause: The peptide may be coming out of solution at lower temperatures, or the solubility limit in the aqueous buffer may have been exceeded.

  • Solution:

    • Warm the solution to room temperature and gently swirl to see if the precipitate redissolves.

    • If the issue persists, consider preparing a fresh dilution from your concentrated stock solution.

    • Ensure your final working concentration is within the solubility limits of your chosen buffer.

Issue 3: My experimental results are inconsistent.

  • Possible Cause: This could be due to inaccurate peptide concentration, degradation of the peptide, or improper storage.

  • Solution:

    • Verify Concentration: Recalculate your stock concentration using the net peptide content from the certificate of analysis.

    • Assess Peptide Integrity: If possible, check the purity of your reconstituted peptide using analytical techniques like HPLC.

    • Review Storage Practices: Ensure you are aliquoting the stock solution to avoid multiple freeze-thaw cycles and storing it at the recommended temperature.[1]

Visual Workflows

Peptide Reconstitution Workflow

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use Equilibrate Equilibrate vial to RT Centrifuge Centrifuge vial Equilibrate->Centrifuge Add_Solvent Add recommended solvent (e.g., DMSO) Centrifuge->Add_Solvent Gentle_Mix Gently mix (swirl/sonicate) Add_Solvent->Gentle_Mix Assess_Solubility Assess for complete dissolution Gentle_Mix->Assess_Solubility Assess_Solubility->Gentle_Mix Particulates remain Store_Stock Store stock at -80°C Assess_Solubility->Store_Stock Fully Dissolved Dilute Dilute to working concentration Store_Stock->Dilute Store_Aliquots Store aliquots at -80°C Dilute->Store_Aliquots G Start Inconsistent Experimental Results Check_Conc Verify Peptide Concentration (using net peptide content) Start->Check_Conc Check_Storage Review Storage Conditions (temp, freeze-thaw cycles) Check_Conc->Check_Storage Correct Recalculate Recalculate and re-prepare dilutions Check_Conc->Recalculate Incorrect Check_Purity Assess Peptide Integrity (e.g., HPLC if possible) Check_Storage->Check_Purity Proper New_Aliquots Use a fresh aliquot Check_Storage->New_Aliquots Improper Check_Purity->Start Intact, investigate other variables New_Peptide Consider using a new vial of peptide Check_Purity->New_Peptide Degraded

References

Technical Support Center: Optimizing EGFP (200-208) Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the EGFP (200-208) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the use of the EGFP (200-208) peptide in various T-cell assays. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction to EGFP (200-208) Peptide

The Enhanced Green Fluorescent Protein (EGFP) (200-208) peptide, with the sequence HYLSTQSAL, is a well-characterized, immunodominant epitope of EGFP.[1] In BALB/c mice, this peptide is presented by the MHC class I molecule H-2Kd and is recognized by CD8+ cytotoxic T lymphocytes (CTLs).[2][3][4] This makes it an invaluable tool as a model antigen in cancer immunotherapy research and for evaluating vaccine efficacy.[2][5]

Optimizing the peptide concentration is a critical first step for any T-cell assay to achieve a maximal signal-to-noise ratio. The ideal concentration can vary depending on the specific assay (e.g., ELISpot, Intracellular Cytokine Staining, proliferation assays), the avidity of the T-cell population, and the nature of the antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the EGFP (200-208) peptide in a T-cell assay?

A1: As a general starting point, a concentration range of 1-10 µg/mL is recommended for stimulating T-cells with the EGFP (200-208) peptide.[6][7] For initial experiments, we suggest starting with a concentration of 2 µg/mL.[8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I reconstitute and store the lyophilized EGFP (200-208) peptide?

A2: Proper reconstitution and storage are vital for maintaining peptide integrity.

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Lyophilized peptides should first be dissolved in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).[6] Subsequently, dilute with sterile phosphate-buffered saline (PBS) or culture medium to your desired stock concentration. Ensure the final DMSO concentration in your cell culture is below 0.5% to avoid toxicity.[6]

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1][9] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][10]

Q3: What is the importance of peptide purity for T-cell assays?

A3: High peptide purity (>90%, ideally >95%) is crucial for reliable and specific T-cell activation. Impurities from peptide synthesis, such as truncated or modified peptides, can lead to non-specific T-cell activation or inhibition, resulting in false-positive or false-negative results.[11][12][13] For assays intended for publication or with significant implications, using highly purified peptides is strongly recommended.[14]

Q4: What are the essential positive and negative controls for a peptide stimulation assay?

A4: Proper controls are critical for interpreting your results.

  • Negative Controls:

    • Unstimulated Cells: Cells cultured in medium alone to determine the baseline level of T-cell activation.

    • Vehicle Control: Cells cultured with the same concentration of DMSO used to dissolve the peptide to control for any solvent-induced effects.

  • Positive Controls:

    • Mitogen Stimulation: A polyclonal activator like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to confirm the overall responsiveness of the T-cells.[6]

    • Control Peptide: A well-characterized peptide known to elicit a response in your system (if available).

Optimizing EGFP (200-208) Concentration: A Step-by-Step Guide

The relationship between peptide concentration and T-cell response typically follows a sigmoidal curve. At low concentrations, the response is minimal. As the concentration increases, the response rises until it reaches a plateau, where further increases in concentration do not lead to a stronger response. In some cases, very high peptide concentrations can even lead to T-cell inhibition or apoptosis.[15][16] Therefore, a titration experiment is essential.

Experimental Workflow: Peptide Titration

This protocol outlines a general workflow for titrating the EGFP (200-208) peptide for an IFN-γ ELISpot assay. The principles can be adapted for other assays like ICS or proliferation assays.

PeptideTitrationWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Development cluster_analysis Analysis P1 Reconstitute EGFP (200-208) in DMSO, then dilute to 1 mg/mL stock P2 Prepare serial dilutions of peptide (e.g., 20, 10, 2, 0.2, 0.02 µg/mL) P1->P2 P3 Isolate splenocytes from EGFP-immunized BALB/c mice P2->P3 A3 Plate splenocytes (e.g., 2-4 x 10^5 cells/well) P3->A3 A1 Coat ELISpot plate with anti-IFN-γ capture antibody A2 Block plate A1->A2 A2->A3 A4 Add peptide dilutions and controls (No peptide, PHA) A3->A4 I1 Incubate 18-24 hours at 37°C, 5% CO2 I2 Wash plate and add biotinylated anti-IFN-γ detection antibody I1->I2 I3 Add Streptavidin-ALP and substrate I2->I3 AN1 Read plate on ELISpot reader AN2 Plot Spot Forming Cells (SFC) vs. Peptide Concentration AN1->AN2 AN3 Determine optimal concentration (start of the plateau) AN2->AN3

Caption: Workflow for EGFP (200-208) peptide titration in an ELISpot assay.

Data Interpretation

The optimal concentration is typically the lowest concentration that gives a maximal response (the beginning of the plateau phase of the dose-response curve). This concentration ensures a robust signal while minimizing the risk of non-specific activation or high-dose inhibition.

Peptide Concentration (µg/mL)Mean Spot Forming Cells (SFC) per 10^6 cellsStandard Deviation
0 (Unstimulated)52
0.01256
0.115015
135025
2 360 28
535530
1034035
PHA (Positive Control)1500120

In the example data above, a concentration of 1-2 µg/mL would be considered optimal as it elicits a maximal response.

Troubleshooting Guide

Issue 1: No or very low T-cell response to EGFP (200-208) peptide.

Potential Cause Troubleshooting Steps
Suboptimal Peptide Concentration Perform a peptide titration experiment as described above. A broader range (e.g., 0.01 to 20 µg/mL) may be necessary.
Peptide Degradation Ensure proper reconstitution and storage of the peptide. Avoid multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment.[9][10]
Incorrect MHC Haplotype The EGFP (200-208) peptide is H-2Kd restricted. Confirm that your APCs (and T-cells if from a TCR transgenic model) are from a compatible mouse strain (e.g., BALB/c).[2][3]
Low Frequency of Antigen-Specific T-cells Increase the number of cells plated per well. For rare T-cell populations, an in-vitro expansion step prior to the assay may be required.
Poor APC Function Ensure your APC population is viable and functional. If using splenocytes, ensure they are fresh. For purified APCs, confirm their ability to present antigen.

Issue 2: High background in unstimulated (negative control) wells.

Potential Cause Troubleshooting Steps
Cell Culture Contamination Regularly check for bacterial or fungal contamination. Practice sterile techniques and use antibiotic/antimycotic agents in your culture medium.
DMSO Toxicity Ensure the final DMSO concentration in your culture is below 0.5%. Titrate the DMSO concentration to determine the tolerance of your cells.
Cell Viability Poor cell viability can lead to non-specific cytokine release. Use a viability dye to assess the health of your cells before plating.
Over-manipulation of Cells Excessive pipetting or harsh cell preparation can cause cell stress and activation. Handle cells gently.

Issue 3: High variability between replicate wells.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions before plating.
Uneven Cell Distribution Gently swirl the plate after adding cells to ensure an even monolayer.
Edge Effects Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media.

The Mechanism of T-Cell Activation by Peptide-MHC

The activation of a CD8+ T-cell is a highly specific process initiated by the interaction of the T-cell receptor (TCR) with its cognate peptide-MHC class I complex on the surface of an APC.

TCellActivation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I (H-2Kd) TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 Co-receptor MHC->CD8 Peptide EGFP (200-208) Peptide Peptide->MHC Binding Signaling Downstream Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Cytokine production, Proliferation) Signaling->Activation

Caption: T-Cell activation by the EGFP (200-208)-MHC complex.

The affinity of the TCR for the peptide-MHC complex is a key determinant of the T-cell response.[17] A higher concentration of peptide can increase the density of peptide-MHC complexes on the APC surface, which can lead to a more robust T-cell activation. However, an excessively high concentration can sometimes lead to suboptimal responses.[15] This highlights the importance of empirical determination of the optimal peptide concentration for each specific assay and biological system.

References

EGFP (200-208) Tetramer Staining Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for EGFP (200-208) Tetramer Staining. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the nuances of identifying EGFP-specific T cells. This resource moves beyond simple protocols to explain the "why" behind each step, ensuring your experiments are built on a foundation of scientific integrity and logic.

Frequently Asked Questions (FAQs)

Q1: What is the EGFP (200-208) tetramer and what is it used for?

A: The EGFP (200-208) tetramer is a reagent used in flow cytometry to identify and quantify CD8+ T cells that are specific for the Enhanced Green Fluorescent Protein (EGFP). It consists of four MHC class I molecules (specifically, the mouse H-2Kd allele), each loaded with the immunodominant EGFP peptide epitope, HYLSTQSAL (amino acids 200-208).[1][2] These four complexes are bound to a streptavidin molecule, which is typically conjugated to a fluorochrome like Phycoerythrin (PE).

The multivalent structure of the tetramer provides a high-avidity binding to T Cell Receptors (TCRs) specific for the EGFP(200-208)-H-2Kd complex, an interaction that is too transient to be detected with single MHC-peptide molecules.[3][4][5] This tool is invaluable for tracking EGFP-specific immune responses in preclinical models where EGFP is used as a reporter gene, for instance, in gene therapy, cancer immunotherapy, and vaccine development studies.[1][6]

Q2: Why is a live/dead cell stain essential for tetramer analysis?

A: Dead cells are notorious for causing non-specific binding of antibodies and fluorescent reagents, including tetramers.[7][8] They have compromised membranes that allow reagents to enter and bind indiscriminately to intracellular components, leading to false-positive signals. Including a viability dye (e.g., 7-AAD, Propidium Iodide, or amine-reactive dyes) allows you to gate on only the "live" cell population for analysis, dramatically reducing background noise and increasing the reliability of your data.[7] If the viability of your sample is below 80%, you should interpret the results with caution.[8]

Q3: What are the recommended starting conditions for staining time and temperature?

A: A common starting point is to incubate cells with the tetramer for 30-60 minutes at 4°C.[9][10]

  • Temperature Rationale: Staining at 4°C (on ice) is often preferred because it minimizes the metabolic activity of the T cells.[10] At higher temperatures like 37°C, the T Cell Receptor can be internalized upon binding to its cognate ligand (the tetramer), which would lead to a loss of signal.[11] However, some protocols report successful staining at room temperature (e.g., 10 minutes), so the optimal condition may need to be determined empirically for your specific system.[6][10]

  • Time Rationale: A 30-60 minute incubation is generally sufficient to allow the tetramer to bind to the specific TCRs. Insufficient incubation can lead to a weak signal, while excessively long incubations may increase non-specific binding.

Q4: What is an "irrelevant tetramer" and why is it a critical negative control?

A: An irrelevant tetramer is an essential negative control. It uses the same MHC allele (e.g., H-2Kd) and fluorochrome as your EGFP tetramer but is loaded with a peptide that is not relevant to your system and should not be recognized by T cells in your sample.[8][12] For example, a peptide from a viral protein like HIV in a non-infected mouse model could be used.[7]

This control is superior to simply having an "unstained" sample because it accounts for non-specific binding of the tetramer complex itself, rather than just background fluorescence.[12] A true positive signal should be clearly distinguishable from the background staining observed with the irrelevant tetramer control.

Troubleshooting In-Depth Guide

This section addresses the most common and challenging issues encountered during EGFP (200-208) tetramer staining.

Problem 1: Weak or No Tetramer Signal

You've completed your staining, but the EGFP-specific T cell population is either undetectable or has very low fluorescence intensity.

Possible Cause 1: Low Frequency of Antigen-Specific T Cells

The population you are trying to detect may be extremely rare, especially in ex vivo samples without prior stimulation.

  • Solution: Acquire More Events & Consider Enrichment.

    • Increase Cell Numbers: Start with a higher number of cells for staining, for example, 2-10 million PBMCs or splenocytes.[8]

    • Acquire More Events: On the flow cytometer, acquire a large number of events (e.g., >1 million live, singlet, CD8+ T cells) to increase the chance of detecting a rare population.

    • Enrichment (Advanced): For extremely rare cells, consider an enrichment step. If using a PE-conjugated tetramer, you can use anti-PE magnetic beads to enrich the tetramer-positive cells before flow cytometric analysis.[13]

Possible Cause 2: Suboptimal Tetramer Concentration

Using too little tetramer will result in a weak signal. Conversely, using too much can increase background and is not cost-effective.

  • Solution: Perform a Titration Experiment. Every new lot of tetramer should be titrated to find the optimal concentration that gives the best signal-to-noise ratio.

    Step-by-Step Titration Protocol:

    • Prepare Cells: Use a known positive sample if available. If not, use a sample where you expect a response (e.g., from an EGFP-immunized mouse).[14]

    • Create Dilutions: Prepare a series of tetramer dilutions. A typical range might be 1:50, 1:100, 1:200, 1:400, and 1:800.[10]

    • Stain: Stain a fixed number of cells with each dilution under your standard protocol.

    • Analyze: Analyze by flow cytometry and calculate the Staining Index (SI) for each concentration. The SI is the difference in the Mean Fluorescence Intensity (MFI) of the positive population and the negative population, divided by two times the standard deviation of the negative population.

    • Select Concentration: Choose the concentration that provides the highest SI before the background on the negative population starts to increase significantly.

Tetramer Dilution MFI (Tetramer+)MFI (Tetramer-)Staining Index (SI)Recommendation
1:5010,50080055High background
1:10010,00040096 Optimal
1:2008,50030082Signal decreasing
1:4004,00025047Signal too low
1:8001,50025016Signal too low

Table 1: Example data from a tetramer titration experiment. The 1:100 dilution provides the best separation between the positive and negative populations.

Possible Cause 3: TCR Internalization

TCRs can be internalized after binding to the tetramer, especially at physiological temperatures, leading to a loss of signal.[11]

  • Solution: Use a Protein Kinase Inhibitor (PKI). Pre-incubating your cells with a PKI like Dasatinib (e.g., 50 nM for 30 minutes at 37°C) before adding the tetramer can prevent TCR internalization and significantly enhance the staining intensity.[11][13] This is particularly useful for detecting T cells with lower affinity TCRs.[15]

Problem 2: High Background or Non-Specific Staining

You see a signal, but it's not clean. The negative population is shifted, or there are "smears" of positive cells, making it difficult to set a gate.

Possible Cause 1: Tetramer Aggregates

Tetramers can form aggregates over time, which will bind non-specifically to cells and cause large, bright, off-target events.

  • Solution: Centrifuge the Tetramer Before Use. This is a simple but critical step. Before adding the tetramer to your staining cocktail, spin the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.[8] Carefully pipette the supernatant from the top for your staining, avoiding the bottom of the tube.

Possible Cause 2: Non-Specific Binding to Other Immune Cells

Monocytes, macrophages, and B cells have Fc receptors that can non-specifically bind antibodies and other reagents.

  • Solution: Use an Fc Block and a Dump Channel.

    • Fc Block: Always pre-incubate your cells with an Fc receptor blocking reagent (e.g., anti-CD16/32 for mice) before adding any other antibodies or the tetramer.[7][13]

    • Dump Channel: Use a "dump channel" to exclude unwanted cell types from your analysis. This involves adding a cocktail of antibodies against markers you are not interested in (e.g., CD19 for B cells, CD11b for monocytes/macrophages, NK1.1 for NK cells) conjugated to a single fluorochrome that you can then exclude during gating.[7]

Possible Cause 3: Interference from Anti-CD8 Antibody Clone

Some anti-CD8 antibody clones can sterically hinder or block the tetramer from binding to the TCR-CD8 complex.

  • Solution: Stain Sequentially and Choose the Right Clone.

    • Sequential Staining: Incubate the cells with the tetramer first, wash the cells, and then add the anti-CD8 and other surface antibodies.[7] This ensures the tetramer has the first opportunity to bind without interference.

    • Clone Selection: For mouse tetramer staining, the anti-CD8 clone KT15 is often recommended as it has been shown to cause less interference compared to other clones like 53-6.7.[7] For human studies, clones like Hit8a or SFCI21Thy2D3 are recommended.[7]

Workflow & Gating Strategy Diagram

A logical workflow and gating strategy are paramount for isolating the target population and ensuring data quality.

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Acquisition & Gating P1 Prepare Single Cell Suspension (2-10x10^6 cells) P2 Wash Cells P1->P2 P3 Viability Stain (e.g., Amine-reactive dye) P2->P3 P4 Fc Receptor Block (e.g., anti-CD16/32) P3->P4 S1 Incubate with EGFP Tetramer (30-60 min, 4°C) Centrifuge tetramer first! P4->S1 S2 Wash Cells S1->S2 S3 Incubate with Surface Antibodies (CD8, CD3, Dump Channel, etc.) (30 min, 4°C) S2->S3 S4 Wash Cells (2x) S3->S4 A1 Resuspend in FACS Buffer (Optional: Fix with 0.5% PFA) S4->A1 A2 Acquire on Flow Cytometer A1->A2 G1 Gate 1: Lymphocytes (FSC-A vs SSC-A) G2 Gate 2: Single Cells (FSC-A vs FSC-H) G1->G2 then G3 Gate 3: Live Cells (Viability Dye vs SSC-A) G2->G3 then G4 Gate 4: CD8+ T Cells (CD8 vs CD3/Dump) G3->G4 then G5 Gate 5: EGFP-Specific (EGFP Tetramer vs CD8) G4->G5 then Tetramer_Binding cluster_specific Specific High-Avidity Binding cluster_nonspecific Non-Specific Low-Affinity Binding T_Cell_S CD8+ T Cell TCR Specific TCR Tetramer_S EGFP Tetramer Tetramer_S->TCR Correct Peptide Match (Strong Signal) Dead_Cell Dead Cell Tetramer_NS1 Tetramer Aggregate Tetramer_NS1->Dead_Cell Sticky Binding (False Positive) B_Cell B Cell FcR Fc Receptor Tetramer_NS2 Tetramer Tetramer_NS2->FcR FcR Binding (False Positive)

References

EGFP (200-208) peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the EGFP (200-208) peptide. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, handling, and storage of this peptide, thereby promoting experimental success and reproducibility. The EGFP (200-208) peptide, with the sequence H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH, is a well-characterized H2-K'd'-restricted cytotoxic T lymphocyte (CTL) epitope derived from Enhanced Green Fluorescent Protein.[1][2] Its stability is crucial for its application in immunology research, particularly in studies involving antigen-specific T cell responses.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized EGFP (200-208) peptide upon arrival?

For long-term stability, lyophilized EGFP (200-208) peptide should be stored at -20°C or colder, preferably at -80°C, in a tightly sealed container away from moisture and light.[2][4][5] Lyophilized peptides are generally stable for years under these conditions.[4][6] While they can be stable for several weeks at room temperature, long-term storage at ambient temperatures is not recommended.[5]

Q2: What is the sequence of the EGFP (200-208) peptide and are there any residues that require special attention?

The sequence of the EGFP (200-208) peptide is His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL).[1][7] This sequence does not contain highly oxidation-prone residues like Cysteine (Cys) or Methionine (Met).[4][8] However, like all peptides, it is susceptible to degradation over time, especially when in solution.

Q3: How should I properly handle the lyophilized peptide before reconstitution?

To prevent condensation and moisture absorption, which can significantly reduce peptide stability, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[8] Weigh out the desired amount of peptide quickly in a clean environment and tightly reseal the vial before returning it to cold storage.[4]

Q4: What is the recommended solvent for reconstituting the EGFP (200-208) peptide?

For initial reconstitution, sterile, high-purity water is often the first choice.[2] If the peptide has low solubility in water, a small amount of a suitable organic solvent like DMSO can be used to aid dissolution, followed by dilution with the aqueous buffer of choice.[9] One supplier suggests that DMSO can be used to prepare a stock solution at a concentration of up to 30 mg/mL.

Q5: What is the stability of the EGFP (200-208) peptide in solution, and how should I store it?

Peptide solutions are significantly less stable than their lyophilized form.[6][8] For short-term storage (up to a week), the reconstituted peptide solution can be kept at 4°C. For longer-term storage, it is strongly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C.[8] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4][5] Some sources suggest that in solvent, the peptide can be stored at -80°C for up to a year.[2]

Q6: Why is avoiding repeated freeze-thaw cycles so important for peptide stability?

Each freeze-thaw cycle can introduce ice crystal formation that can damage the peptide's structure. It can also lead to pH shifts in the solution as it freezes, which can accelerate degradation pathways like hydrolysis.[10] Aliquoting the peptide solution into smaller, experiment-sized volumes is the most effective way to mitigate this.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide is difficult to dissolve. The peptide may have poor solubility in the chosen solvent.Try sonicating the solution for a few minutes to aid dissolution.[8] If using an aqueous buffer, check the peptide's isoelectric point and adjust the pH of the buffer to be above or below this value. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution.[9]
Inconsistent experimental results. Peptide degradation due to improper storage or handling.Review your storage and handling procedures. Ensure the lyophilized peptide is stored at -20°C or -80°C and brought to room temperature in a desiccator before use. Aliquot peptide solutions to avoid freeze-thaw cycles. Consider preparing fresh solutions for critical experiments.
Loss of peptide activity over time. Chemical degradation pathways such as hydrolysis, deamidation, or oxidation.While the EGFP (200-208) sequence is not highly prone to oxidation, degradation can still occur in solution. Ensure the pH of your solution is within a stable range (typically pH 5-7 for storage).[9] For long-term storage, always prefer the lyophilized form.
Visible precipitates in the peptide solution. Peptide aggregation or precipitation out of solution.Aggregation can be influenced by factors like peptide concentration, pH, and ionic strength.[11][12] Ensure the peptide is fully dissolved and consider if the buffer composition is optimal. You may need to prepare a fresh solution or try a different solvent system.

Peptide Stability and Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CSeveral years[4][6]Store in a tightly sealed container, protected from moisture and light.[4]
Lyophilized Powder 4°CSeveral weeks to months[5]Suitable for short-term storage only.
In Solution -20°C to -80°CUp to 1 year[2]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4]
In Solution 4°CUp to 1 weekRecommended for short-term use only.

Experimental Protocol: Reconstitution and Aliquoting of EGFP (200-208) Peptide

This protocol provides a step-by-step guide for the proper reconstitution and storage of the EGFP (200-208) peptide to ensure maximum stability and experimental consistency.

Materials:

  • Vial of lyophilized EGFP (200-208) peptide

  • Desiccator

  • Sterile, high-purity water or appropriate sterile buffer

  • Dimethyl sulfoxide (DMSO), if required

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Transfer the sealed vial of lyophilized peptide from the freezer to a desiccator at room temperature. Allow the vial to equilibrate for at least 30 minutes. This prevents moisture from condensing on the cold powder upon opening.[8]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Under sterile conditions, carefully open the vial.

    • Add the required volume of your chosen sterile solvent (e.g., sterile water or buffer) to achieve the desired stock concentration.

    • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.[8]

  • Aliquoting:

    • Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.[4]

  • Storage:

    • Label each aliquot clearly with the peptide name, concentration, and date of preparation.

    • For long-term storage, place the aliquots in a freezer at -20°C or, preferably, -80°C.

Peptide Handling and Storage Decision Workflow

Peptide_Workflow cluster_storage Storage Options cluster_solution_storage Solution Storage start Start: Receive Lyophilized EGFP (200-208) Peptide storage_lyo Store Lyophilized Peptide start->storage_lyo long_term_lyo Long-Term Storage: -20°C to -80°C storage_lyo->long_term_lyo For > 1 month short_term_lyo Short-Term Storage: 4°C storage_lyo->short_term_lyo For < 1 month equilibrate Equilibrate Vial to Room Temperature in Desiccator reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute storage_solution Store Stock Solution reconstitute->storage_solution long_term_sol Long-Term Storage: Aliquot & Freeze -20°C to -80°C storage_solution->long_term_sol For future use short_term_sol Short-Term Use: 4°C (up to 1 week) storage_solution->short_term_sol For immediate use use_experiment Use in Experiment end End of Workflow use_experiment->end long_term_lyo->equilibrate short_term_lyo->equilibrate long_term_sol->use_experiment short_term_sol->use_experiment

Caption: Decision workflow for handling and storing EGFP (200-208) peptide.

References

Preventing non-specific binding of EGFP (200-208) tetramers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: EGFP (200-208) Tetramer Staining

A Guide to Preventing and Troubleshooting Non-Specific Binding

The EGFP (200-208) peptide (HYLSTQSAL) is a well-characterized, immunodominant epitope presented by the murine H-2Kd MHC Class I molecule.[1][2][3] It serves as a critical tool for tracking EGFP-specific CD8+ T cell responses in various experimental models.[4] This guide will address the unique challenges of using this reagent and provide universal best practices applicable to most tetramer-based flow cytometry assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers encounter when working with tetramer reagents.

Q1: What is non-specific tetramer binding and what causes it?

Non-specific binding refers to the adherence of MHC tetramer reagents to cells that do not express the cognate T cell receptor (TCR) for the specific peptide-MHC complex. This results in false-positive signals, making it difficult to accurately identify the true antigen-specific T cell population. The primary causes are multifaceted and often interrelated.

  • Binding to Dead Cells: Dead or dying cells lose membrane integrity, causing them to become "sticky" and non-specifically bind a wide range of reagents, including antibodies and tetramers.[5][6] This is one of the most frequent sources of high background.

  • Fc Receptor (FcR) Binding: Myeloid cells (monocytes, macrophages), B cells, and NK cells express Fc receptors that can bind antibodies and antibody-like complexes.[7] While tetramers themselves lack an Fc domain, the streptavidin-fluorochrome conjugate can sometimes be bound by these receptors, leading to distinct false-positive populations.[8][9]

  • Charge-Based and Hydrophobic Interactions: Highly charged or hydrophobic molecules on the cell surface can interact non-specifically with the tetramer complex.

  • Tetramer Aggregates: Over time or due to improper storage, tetramer reagents can form aggregates. These large complexes are more prone to being trapped by cells, resulting in high, punctate, and non-specific staining.[10]

Q2: How can I distinguish between a true specific signal and non-specific background?

Distinguishing a specific signal requires a multi-faceted approach involving proper controls and a logical gating strategy.

  • Use of Control Tetramers: The gold standard is to stain a parallel sample with a negative control tetramer. This should be an MHC-matched tetramer loaded with an irrelevant peptide that is not expected to be recognized by T cells in your system.[10][11] A true positive population will only appear with the EGFP (200-208) tetramer, not the irrelevant control.

  • Biological Controls: Whenever possible, include biological negative controls, such as cells from an unimmunized or unexposed animal, which should lack the specific T cell population.[10]

  • Gating Strategy: A specific signal should be confined to the expected cell population (e.g., CD8+ T cells). Binding observed on B cells (CD19+) or monocytes (CD11b+) is a clear indicator of non-specific interactions. A well-defined, compact population on a flow plot is more likely to be specific than a diffuse "smear" of events.

  • Titration: A specific binding interaction should be saturable. By titrating the tetramer concentration, you should observe a plateau in the staining intensity (MFI) of the positive population, while background on negative populations may continue to increase linearly.[10][12]

Q3: Why is it critical to exclude dead cells from my analysis?

Dead cells have compromised plasma membranes, which not only allows viability dyes to enter but also exposes intracellular proteins and nucleic acids.[5][13] These exposed components tend to non-specifically bind to antibodies and fluorochromes, creating significant false-positive signals that can obscure rare cell populations.[6][14] Failing to gate out dead cells is a primary cause of inaccurate results in flow cytometry. There are two main classes of viability dyes:

  • DNA-binding dyes (e.g., PI, 7-AAD, DAPI): These are used for live-cell analysis and cannot be used if the cells will be fixed and permeabilized.[13]

  • Amine-reactive dyes (Fixable Viability Dyes): These covalently bind to proteins. Dead cells have more accessible proteins and thus stain much more brightly. This staining is stable through fixation and permeabilization procedures.[6][14]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during EGFP (200-208) tetramer staining.

Problem: High background staining across all cell populations.

High background that is not confined to a specific cell type often points to issues with the reagent itself or fundamental staining conditions.

  • Tetramer Aggregates: Large aggregates can be trapped by many cell types.

    • Solution: Before each use, centrifuge the tetramer vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.[10] Carefully pipette the supernatant for staining, avoiding the bottom of the tube.

  • Excessive Tetramer Concentration: Using too much tetramer increases the likelihood of low-affinity, non-specific interactions.

    • Solution: Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. See the protocol below for guidance.[10][12][15]

  • Inadequate Washing: Insufficient washing fails to remove unbound tetramer, leading to high background.

    • Solution: Increase the number of wash steps (from 1-2 to 2-3) after the tetramer incubation step. Ensure cells are fully resuspended in a sufficient volume of wash buffer between centrifugation steps.[10]

  • High Percentage of Dead Cells: As discussed, dead cells are a major source of non-specific signal.[5][6]

    • Solution: Always include a viability dye in your panel. Gate strictly on the live-cell population during analysis. Handle cells gently during preparation to maintain viability. For cryopreserved cells, allow them to rest in culture medium for 1-2 hours after thawing before staining to allow for recovery of surface markers.[10]

Problem: Non-specific binding to B cells, monocytes, or other non-T cell populations.

When you observe distinct populations of non-T cells staining positive for the tetramer, the cause is often more specific than general background.

  • Fc Receptor (FcR) Binding: This is the most common cause of non-specific binding to myeloid cells and B cells.[7][8]

    • Solution: Pre-incubate cells with an Fc blocking reagent. For murine samples, use an anti-mouse CD16/CD32 antibody (clone 2.4G2) for 15-20 minutes at 4°C before adding any other reagents.[8][9] Alternatively, blocking with 5% normal serum from the species of your fluorescently-labeled antibodies can also be effective.[16]

  • Cross-reactivity with B Cell Receptors (BCRs): In some rare cases, B cells may have BCRs that coincidentally recognize the peptide-MHC complex. More recently, specific protocols using decoy tetramers have been developed to ensure the specific identification of alloreactive B cells, highlighting the complexity of these interactions.[17]

    • Solution: Implement a "dump channel." This involves adding a cocktail of antibodies (conjugated to the same fluorochrome) against markers of unwanted cells (e.g., CD19 for B cells, CD11b for monocytes) to your staining panel. You can then exclude all cells positive for this channel from your final analysis, ensuring you are only looking at your true cells of interest.[18][19]

Diagram 1: Root Causes of Non-Specific Tetramer Binding

T Non-Specific Binding (False Positives) D Dead Cells T->D F Fc Receptor Binding T->F A Reagent Aggregates T->A C Excess Concentration T->C D_sub Leaky Membranes Bind Reagents F_sub Monocytes, B-Cells Bind Tetramer Complex A_sub Improper Storage or Handling C_sub Low-Affinity Interactions start High Non-Specific Binding Observed q1 Are you using a viability dye? start->q1 s1 Implement a viability dye. Gate strictly on live cells. q1->s1 No q2 Is binding on specific non-T cell populations (B cells, Monocytes)? q1->q2 Yes s1->q2 s2 Implement Fc Block (e.g., anti-CD16/CD32). Use a dump channel. q2->s2 Yes q3 Have you centrifuged your tetramer? q2->q3 No s2->q3 s3 Spin tetramer at >10,000g for 5 min before use. q3->s3 No q4 Have you titrated your tetramer? q3->q4 Yes s3->q4 s4 Perform a titration series to find optimal concentration. q4->s4 No end Clean Staining Achieved q4->end Yes s4->end A 1. Time Gate (Exclude acquisition drift) B 2. Singlets (FSC-A vs FSC-H) A->B C 3. Live Cells (Viability Dye Negative) B->C D 4. Lymphocytes (FSC-A vs SSC-A) C->D E 5. CD8+ T Cells (CD3+ vs CD8+) D->E F 6. EGFP-Specific (CD8+ vs Tetramer+) E->F

References

Technical Support Center: Improving EGFP (200-208) Peptide Presentation In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the in vitro presentation of the Enhanced Green Fluorescent Protein (EGFP) 200-208 peptide. This resource is designed for researchers, scientists, and drug development professionals utilizing the EGFP (200-208) epitope as a model antigen in their immunological assays. Here, we provide expert-driven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and enhance the reliability and robustness of your experiments.

The EGFP (200-208) peptide, with the sequence HYLSTQSAL, is a well-characterized, immunodominant H-2Kd-restricted epitope recognized by CD8+ T cells in the BALB/c mouse model.[1][2][3] Its effective presentation by Antigen Presenting Cells (APCs) is the critical first step for a multitude of downstream applications, including T-cell activation assays, cytotoxicity studies, and immune-monitoring. This guide will walk you through the key variables, from peptide preparation to T-cell co-culture, ensuring your experimental setup is optimized for success.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when working with the EGFP (200-208) peptide.

Q1: What is the exact sequence of the EGFP (200-208) peptide and its MHC restriction? A1: The amino acid sequence is HYLSTQSAL (His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu). It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[1][3][4] This makes it suitable for experiments using cells from BALB/c mice or cell lines expressing this specific MHC allele.[5][6]

Q2: How should I dissolve and store the lyophilized EGFP (200-208) peptide? A2: Proper handling is crucial for peptide integrity.

  • Solubilization: Due to its amino acid composition, the peptide may have hydrophobic properties. First, attempt to dissolve it in sterile, nuclease-free water. If solubility is poor, you can add a small amount (e.g., 10-50 µL) of Dimethyl Sulfoxide (DMSO) to the vial to fully dissolve the peptide, and then bring it to your final desired concentration with your aqueous buffer (e.g., PBS or cell culture medium).[7] Always vortex thoroughly after each step.

  • Storage: Prepare aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Once thawed for an experiment, an aliquot can be kept at 4°C for a few days.

Q3: What is a good starting concentration for pulsing APCs with the EGFP (200-208) peptide? A3: A typical starting concentration range is 1-10 µM (approximately 1-10 µg/mL).[8][9][10] However, the optimal concentration can vary based on the APC type and the specific assay sensitivity. We strongly recommend performing a dose-response titration (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the concentration that yields the desired level of T-cell activation in your system.[9]

Q4: What type of Antigen Presenting Cells (APCs) should I use for in vitro presentation? A4: The choice of APC depends on your experimental goals:

  • Dendritic Cells (DCs): Bone marrow-derived dendritic cells (BMDCs) are highly potent professional APCs, ideal for priming naive T cells or eliciting strong recall responses from memory T cells.[8]

  • T2 Cells: These human cells are deficient in the Transporter associated with Antigen Processing (TAP).[1][11] This defect results in a high number of "empty" and unstable MHC class I molecules on the cell surface, making them exceptionally efficient at binding and presenting exogenously supplied peptides without competition from endogenous peptides.[11] They are an excellent tool for studying peptide-MHC binding and presenting specific epitopes to CTL clones.

  • Splenocytes: A mixed population from the spleen can be used, but the presentation efficiency may be lower compared to purified DCs.

Troubleshooting Guide: Low or No T-Cell Activation

Encountering a weak signal in your T-cell activation assay (e.g., ELISpot, intracellular cytokine staining, or cytotoxicity) is a common hurdle. The workflow below will help you systematically diagnose the issue.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting workflow for poor T-cell activation.
Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Weak or absent T-cell response across all conditions. 1. Ineffective Peptide Loading A. Optimize Peptide Concentration: Perform a titration from 0.1 to 10 µM. Insufficient peptide results in low pMHC density, failing to trigger the T-cell activation threshold.[9] B. Optimize Pulsing Time/Temperature: Incubate APCs with peptide for 1-2 hours at 37°C.[9] For TAP-deficient cells (T2, RMA-S), pulsing at a lower temperature (26°C) can stabilize empty MHC-I molecules, potentially increasing surface loading.[12] C. Use Serum-Free Medium for Pulsing: Serum contains proteases and other peptides that can compete for MHC binding or degrade your peptide. Pulse cells in serum-free medium, then wash thoroughly before co-culture.[9]
2. Poor APC Viability or Function A. Check APC Viability: Use Trypan Blue or a viability dye (e.g., Propidium Iodide) before and after pulsing. Viability should be >90%. Poor handling can compromise cell health. B. Confirm MHC-I Expression: Stain APCs with an anti-H-2Kd antibody and analyze by flow cytometry. Low MHC-I expression is a common issue with cultured cell lines. Maturing DCs with LPS (1 µg/mL) for 24 hours can upregulate MHC-I.
Initial T-cell response is detected, but it wanes quickly. 3. Unstable Peptide-MHC (pMHC) Complex A. Perform a Pulse-Chase Experiment: Pulse APCs, wash, and then incubate them for different time points (0h, 2h, 4h, 8h) before adding T-cells. A rapid loss of T-cell stimulation indicates the pMHC complex is dissociating. B. Use Stabilizing Agents (Advanced): While not standard for this peptide, some research explores strategies to stabilize pMHC interactions.[13][14] The EGFP (200-208) peptide is known to bind H-2Kd strongly, so this is less likely to be the primary issue.[1]
Response is inconsistent or lower than expected. 4. Suboptimal Co-culture Conditions A. Titrate APC:T-Cell Ratio: Test ratios from 1:1 to 1:20. An optimal ratio ensures sufficient antigen presentation without causing excessive competition or nutrient depletion.[9] B. Check T-Cell Viability and Functionality: Use a positive control, such as stimulation with anti-CD3/CD28 beads or a mitogen like Concanavalin A, to confirm that your T-cells are healthy and capable of responding.
The Science of Antigen Presentation: Endogenous vs. Exogenous Loading

Understanding the underlying cell biology is key to effective troubleshooting. In vivo, peptides like EGFP (200-208) are generated from the degradation of the full-length protein in the cytosol by the proteasome. The Transporter associated with Antigen Processing (TAP) then shuttles these peptides into the endoplasmic reticulum (ER).[15][16][17] Inside the ER, a sophisticated "peptide-loading complex" (PLC), which includes chaperones like tapasin, calreticulin, and ERp57, helps load high-affinity peptides onto newly synthesized MHC class I molecules.[18][19][20][21] Tapasin acts as a peptide editor, ensuring only stable complexes are formed before they are transported to the cell surface.[19][22]

When you perform an in vitro experiment with exogenous peptide, you bypass this entire intracellular pathway. This direct loading of peptides onto surface MHC-I molecules is why using TAP-deficient cells can be so effective.

graph MHC_Pathway { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

MHC Class I presentation pathways.
Experimental Protocols
Protocol 1: Pulsing T2 Cells with EGFP (200-208) Peptide

This protocol describes how to load TAP-deficient T2 cells, which express human HLA-A2 but can be engineered to express murine H-2Kd, or alternatively, using the murine TAP-deficient RMA-S cell line which expresses H-2Kb and can be engineered for H-2Kd. The principle remains the same: loading empty surface MHC-I molecules.

Materials:

  • T2 or other appropriate TAP-deficient cells

  • Complete RPMI-1640 medium (with 10% FBS, Pen/Strep, L-Glutamine)

  • Serum-free RPMI-1640 medium

  • EGFP (200-208) peptide stock solution (e.g., 1 mM in DMSO/water)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Preparation: Culture T2 cells to a density of 0.5-1.0 x 10^6 cells/mL. Harvest the cells by centrifugation (300 x g, 5 minutes).

  • Washing: Wash the cell pellet once with 10 mL of warm, serum-free RPMI-1640 to remove any residual serum proteins. Centrifuge and discard the supernatant.

  • Peptide Pulsing: Resuspend the cell pellet in warm, serum-free RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

  • Add Peptide: Add the EGFP (200-208) peptide stock solution to achieve the desired final concentration (start with a titration: 0.1, 1, and 10 µM). Include a "no peptide" condition as a negative control.

  • Incubation: Incubate the cells for 1.5 to 2 hours at 37°C in a 5% CO2 incubator. Gently swirl the tube every 30 minutes to ensure even mixing.

  • Washing: After incubation, wash the cells three times with 10 mL of complete RPMI-1640 medium to remove any excess, unbound peptide. This step is critical to prevent the carryover of free peptide into the T-cell co-culture.

  • Final Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium at the desired concentration for your T-cell assay. The cells are now "pulsed" and ready for co-culture.

Protocol 2: In Vitro T-Cell Activation Assay (IFN-γ ELISpot)

This protocol outlines a standard ELISpot assay to quantify the number of EGFP (200-208)-specific, IFN-γ-secreting T-cells.

Materials:

  • EGFP (200-208)-pulsed APCs (from Protocol 1)

  • CD8+ T-cells isolated from immunized BALB/c mice

  • 96-well ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody

  • Complete RPMI-1640 medium

  • Positive Control: Anti-CD3/CD28 antibodies or Concanavalin A

  • Negative Control: Unpulsed APCs

  • ELISpot detection reagents (biotinylated anti-mouse IFN-γ, streptavidin-HRP, substrate)

Procedure:

  • Prepare T-Cells: Isolate splenocytes from mice immunized with an EGFP-expressing vector.[1] Isolate CD8+ T-cells using a negative selection magnetic bead kit for the highest purity. Resuspend in complete medium.

  • Plate T-Cells: Add 1-2 x 10^5 CD8+ T-cells per well to the pre-coated ELISpot plate.

  • Add APCs: Add the peptide-pulsed APCs (and control APCs) to the wells at the desired APC:T-cell ratio (e.g., 1:10, resulting in 1-2 x 10^4 APCs per well).

  • Add Controls:

    • Negative Control: T-cells + unpulsed APCs.

    • Positive Control: T-cells + anti-CD3/CD28 beads.

    • Peptide Control: T-cells + EGFP peptide (no APCs) to check for direct effects.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Development: Wash the plate and develop the spots according to the ELISpot kit manufacturer's instructions. This typically involves sequential incubations with the detection antibody, streptavidin-HRP, and a precipitating substrate.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting, antigen-specific T-cells.

References

Best practices for handling lyophilized EGFP (200-208) peptide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for the lyophilized EGFP (200-208) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, reconstitution, and application of this peptide. Our goal is to ensure the integrity of your experiments and the reliability of your results through adherence to best practices.

Introduction to EGFP (200-208) Peptide

The EGFP (200-208) peptide, with the sequence H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH, is a nine-amino-acid fragment derived from the Enhanced Green Fluorescent Protein.[1] It is a well-characterized H2-Kd-restricted cytotoxic T lymphocyte (CTL) epitope, making it a valuable tool in immunology research, particularly as a model tumor antigen in BALB/c mice.[2][3] Proper handling of this lyophilized peptide is paramount to maintaining its stability and ensuring its biological activity in sensitive applications like T-cell activation assays.[4]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the EGFP (200-208) peptide.

Q1: What is the primary application of the EGFP (200-208) peptide?

A1: The EGFP (200-208) peptide is primarily used as a model antigen in immunology studies.[2] It is known to bind strongly to the MHC class I molecule H2-Kd, presenting the epitope to CD8+ T cells.[3][5] This makes it an excellent tool for studying T-cell responses, vaccine development, and cancer immunotherapy models in BALB/c mice.[2][3]

Q2: What are the physical and chemical properties of this peptide?

A2: The EGFP (200-208) peptide is a lyophilized white to off-white powder.[1] Its molecular formula is C45H70N12O15, with a molecular weight of approximately 1019.11 g/mol .[1] The peptide sequence is H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH.[1]

Q3: How should I store the lyophilized EGFP (200-208) peptide upon receipt?

A3: For long-term storage, the lyophilized peptide should be stored at -20°C or colder, protected from light.[6][7][8] It is crucial to keep the container tightly sealed in a desiccated environment to prevent moisture absorption, which can significantly decrease the peptide's long-term stability.[8][9]

Q4: Why is it important to allow the vial to warm to room temperature before opening?

A4: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[10] Allowing the vial to equilibrate to room temperature in a desiccator before opening minimizes condensation inside the vial, which can compromise the peptide's stability and lead to inaccurate weighing.[7][9]

Q5: What is the recommended solvent for reconstituting the EGFP (200-208) peptide?

A5: While some suppliers suggest trying sterile, distilled water first, the EGFP (200-208) peptide has been reported to be soluble in DMSO.[5][11] For biological assays, it is critical to use a solvent that is compatible with your experimental system. A common practice for hydrophobic peptides is to dissolve them in a small amount of DMSO and then dilute with an aqueous buffer.[11]

Q6: How long can I store the reconstituted peptide solution?

A6: The shelf-life of peptides in solution is limited.[6] For short-term storage, the reconstituted peptide can be kept at 4°C for 2-7 days.[12] For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized EGFP (200-208) Peptide

This protocol provides a step-by-step guide for the proper reconstitution of the EGFP (200-208) peptide to ensure its integrity and activity.

Materials:

  • Lyophilized EGFP (200-208) peptide vial

  • Sterile, high-purity DMSO

  • Sterile, phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming on the cold peptide powder.[7][9]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[13]

  • Initial Solubilization: Carefully open the vial and add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is recommended for peptides with hydrophobic residues.[5][11]

  • Gentle Mixing: Close the vial and gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[14] If necessary, sonication in a water bath for a few minutes can aid dissolution.[10]

  • Dilution to Working Concentration: Further dilute the DMSO stock solution with a sterile aqueous buffer, such as PBS, to your desired working concentration. It is crucial to add the peptide-DMSO solution to the aqueous buffer and not the other way around to prevent precipitation.

  • Aliquoting and Storage: Immediately aliquot the final peptide solution into single-use, sterile, low-retention polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term storage.[6][7] Avoid repeated freeze-thaw cycles.[6]

Data Presentation: Recommended Stock and Working Concentrations
ParameterRecommendationRationale
Stock Solution Solvent High-purity DMSOEnsures complete dissolution of the potentially hydrophobic peptide.[5]
Stock Concentration 1-10 mg/mLA higher concentration stock minimizes the volume of DMSO in the final assay.
Working Solution Solvent Sterile PBS or cell culture mediumBiologically compatible for most applications.
Working Concentration 1-10 µg/mLTypical range for T-cell stimulation assays; should be optimized for your specific experiment.[3]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of the EGFP (200-208) peptide.

Q: My EGFP (200-208) peptide is not dissolving in aqueous buffer.

A: The EGFP (200-208) peptide contains hydrophobic amino acids (Leucine, Alanine, Tyrosine), which can limit its solubility in aqueous solutions.

  • Solution: First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO.[5][11] Once fully dissolved, you can slowly add this stock solution to your aqueous buffer while gently mixing. This should keep the peptide in solution at your final working concentration.

Q: I am observing low or no T-cell activation in my CTL assay.

A: This could be due to several factors related to the peptide's integrity or the experimental setup.

  • Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide.[6] Always use freshly thawed aliquots for your experiments.

  • Incorrect Peptide Concentration: The net peptide content of a lyophilized powder can be lower than the total weight due to the presence of counter-ions and absorbed water.[1] Consider this when calculating your final concentration. Quality control of synthetic peptides often includes determining the net peptide content.[15][16]

  • Experimental Conditions: Ensure that your antigen-presenting cells are viable and capable of presenting the H2-Kd-restricted epitope. Also, confirm the responsiveness of your T-cell population.

Q: I see precipitates in my peptide solution after thawing.

A: Precipitates can form if the peptide comes out of solution during freezing or thawing.

  • Solution: Before use, allow the aliquot to thaw completely at room temperature. Gently vortex the tube to ensure the peptide is fully redissolved. If precipitates persist, a brief sonication in a water bath may help.

Q: How can I verify the quality of my EGFP (200-208) peptide?

A: Reputable suppliers provide a certificate of analysis (CoA) with each peptide.

  • CoA Review: The CoA should include data from quality control analyses such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Mass Spectrometry (MS) to verify the correct molecular weight.[15][16] This documentation is your primary assurance of peptide quality.

Visualizations

Experimental Workflow: Peptide Reconstitution and Use

G cluster_prep Peptide Preparation cluster_assay Experimental Application start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge dissolve Dissolve in DMSO (Stock Solution) centrifuge->dissolve dilute Dilute with Aqueous Buffer (Working Solution) dissolve->dilute aliquot Aliquot for Storage dilute->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw For Experiment add_to_cells Add to Antigen-Presenting Cells thaw->add_to_cells incubate Incubate with CD8+ T-Cells add_to_cells->incubate analyze Analyze T-Cell Response (e.g., IFN-γ secretion) incubate->analyze

Caption: Workflow for EGFP (200-208) peptide handling.

Logical Relationship: Factors Affecting Peptide Stability

G cluster_positive Positive Factors cluster_negative Negative Factors stability Peptide Stability moisture Moisture/Humidity stability->moisture freeze_thaw Repeated Freeze-Thaw stability->freeze_thaw solution Storage in Solution (Long-term) stability->solution bacterial Bacterial Contamination stability->bacterial light Light Exposure stability->light lyophilized Lyophilized State lyophilized->stability low_temp Low Temperature (-20°C to -80°C) low_temp->stability desiccated Desiccated Environment desiccated->stability aliquoting Aliquoting aliquoting->stability sterile Sterile Conditions sterile->stability

Caption: Key factors influencing peptide stability.

References

Validation & Comparative

EGFP (200-208) Peptide vs. Whole EGFP Protein: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research and therapeutic development, the choice between utilizing a whole protein antigen or a specific peptide epitope is a critical decision that profoundly influences the nature and magnitude of the elicited immune response. This guide provides an in-depth comparison of the immunogenicity of the whole Enhanced Green Fluorescent Protein (EGFP) and its well-characterized cytotoxic T-lymphocyte (CTL) epitope, the EGFP (200-208) peptide (HYLSTQSAL). This analysis is designed to equip researchers with the foundational knowledge and practical insights required to select the appropriate immunogen for their specific application, be it vaccine development, T-cell therapy, or immunological studies.

The Fundamental Divergence: Antigen Processing and Presentation

The immunological distinction between a whole protein and a peptide fragment originates from the different pathways of antigen processing and presentation within antigen-presenting cells (APCs), such as dendritic cells.

  • Whole EGFP Protein: As an exogenous protein, EGFP is taken up by APCs through endocytosis or phagocytosis. It is then degraded into smaller peptide fragments within the endolysosomal compartment. These peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the cell surface to CD4+ T helper cells. For cross-presentation, a portion of the exogenous EGFP can be redirected to the cytosolic pathway, where it is processed by the proteasome, and resulting peptides are loaded onto MHC class I molecules for presentation to CD8+ cytotoxic T-lymphocytes.[1][2]

  • EGFP (200-208) Peptide: This short, 9-amino acid peptide can be directly loaded onto empty MHC class I molecules (specifically H-2Kd in BALB/c mice) on the surface of APCs without the need for intracellular processing.[3][4][5] This direct loading preferentially stimulates CD8+ T cells that recognize this specific epitope.

This fundamental difference in processing dictates the types of T-cells that are activated and, consequently, the overall nature of the immune response.

G cluster_0 Whole EGFP Protein Immunization cluster_1 EGFP (200-208) Peptide Immunization APC_W Antigen Presenting Cell (APC) Endosome Endosome/Lysosome APC_W->Endosome Proteasome_W Proteasome (Cross-Presentation) Endosome->Proteasome_W MHC_II MHC Class II Endosome->MHC_II Peptide Loading MHC_I_W MHC Class I Proteasome_W->MHC_I_W Peptide Loading CD4_T_Cell CD4+ T Helper Cell MHC_II->CD4_T_Cell Presentation CD8_T_Cell_W CD8+ CTL MHC_I_W->CD8_T_Cell_W Presentation B_Cell B Cell CD4_T_Cell->B_Cell Help Whole EGFP Whole EGFP Whole EGFP->APC_W Endocytosis APC_P Antigen Presenting Cell (APC) MHC_I_P MHC Class I APC_P->MHC_I_P Direct Peptide Loading CD8_T_Cell_P CD8+ CTL MHC_I_P->CD8_T_Cell_P Presentation EGFP (200-208) Peptide EGFP (200-208) Peptide EGFP (200-208) Peptide->APC_P

Fig 1. Antigen processing pathways for whole EGFP vs. EGFP (200-208) peptide.

Comparative Analysis of Immunological Responses

While a direct head-to-head clinical study comparing immunization with EGFP (200-208) peptide versus the whole EGFP protein is not extensively documented in a single publication, a comprehensive comparison can be synthesized from the existing body of research on EGFP immunogenicity and the general principles of peptide versus protein vaccines.

FeatureEGFP (200-208) Peptide ImmunizationWhole EGFP Protein ImmunizationRationale & Causality
Primary T-Cell Response Primarily CD8+ T-cells specific for the HYLSTQSAL epitope.Broader response including CD4+ T helper cells and CD8+ CTLs against multiple epitopes.The peptide directly loads onto MHC class I, activating specific CD8+ T-cells. The whole protein is processed into multiple peptides, activating a wider range of T-cells via both MHC class I and II pathways.
B-Cell/Antibody Response Generally weak to none.Can induce a significant antibody response against various B-cell epitopes on the protein.[6]Peptides are typically poor B-cell immunogens as they lack the conformational epitopes required for B-cell receptor recognition and do not efficiently engage T helper cells necessary for robust antibody production.
Immunodominance Response is focused solely on the immunodominant (200-208) epitope.The (200-208) epitope is a major target of the CTL response, but other subdominant epitopes may also elicit responses.The immune system often focuses on a few "immunodominant" epitopes from a complex antigen. Immunization with the whole protein allows for the natural selection of these epitopes.
Requirement for Adjuvants High. Peptides are poorly immunogenic on their own and require strong adjuvants to elicit a potent immune response.Moderate. Proteins are more inherently immunogenic than peptides and may require less potent adjuvants.The larger size and more complex structure of proteins provide more signals to the innate immune system, enhancing their immunogenicity.
Safety & Specificity High specificity, potentially reducing off-target effects. Lower risk of inducing autoimmune responses to other parts of the protein.Potential for off-target responses to other epitopes and a theoretical risk of inducing antibodies that could have unforeseen effects.By focusing the immune response on a single, well-defined epitope, the risk of cross-reactivity with self-proteins is minimized.

Experimental Protocols for Assessing Immunogenicity

To empirically determine the immunogenic profiles of the EGFP (200-208) peptide and the whole EGFP protein, the following experimental workflows are recommended.

In Vivo Immunization of Mice

Objective: To generate an immune response against either the EGFP (200-208) peptide or the whole EGFP protein.

Materials:

  • BALB/c mice (H-2Kd haplotype)

  • EGFP (200-208) peptide (HYLSTQSAL), high purity

  • Recombinant whole EGFP protein, high purity

  • Adjuvant (e.g., CpG oligodeoxynucleotides, Incomplete Freund's Adjuvant)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the immunogens. For the peptide group, dissolve the EGFP (200-208) peptide in sterile PBS and emulsify with an equal volume of adjuvant. For the protein group, dilute the whole EGFP protein in sterile PBS and emulsify with an equal volume of adjuvant.

  • Inject mice subcutaneously or intraperitoneally with the prepared immunogens. A typical dose for peptides is 10-50 µg per mouse, and for proteins is 20-100 µg per mouse.

  • Administer a booster immunization 2-3 weeks after the primary immunization using the same protocol.

  • Harvest spleens and/or blood for immunological analysis 7-10 days after the final immunization.

G Start Day 0: Primary Immunization Boost Day 14-21: Booster Immunization Start->Boost Harvest Day 21-31: Harvest Spleens/Blood Boost->Harvest Analysis Immunological Assays Harvest->Analysis

References

Comparative Analysis of T-Cell Responses: EGFP (200-208) Versus Pathogen and Tumor-Associated Epitopes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Immunogenicity Assessment

In the field of immunology and vaccine development, the ability to accurately measure and compare T-cell responses to various antigens is paramount. Enhanced Green Fluorescent Protein (EGFP) has emerged as a valuable tool, not only as a reporter gene but also as a model antigen in preclinical studies.[1][2][3] The specific peptide sequence HYLSTQSAL, corresponding to amino acids 200-208 of EGFP, is a well-characterized, immunodominant H2-K'd'-restricted epitope in BALB/c mice, capable of eliciting robust CD8+ T-cell responses.[1][2][4][5] This guide provides a comparative analysis of T-cell responses directed against the EGFP (200-208) epitope versus well-established epitopes from viral pathogens and a tumor-associated antigen.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth technical comparison, supported by experimental data and protocols, to aid in the design and interpretation of immunology studies.

The Foundation: Understanding Epitope Immunogenicity

The immunogenicity of an epitope, its ability to provoke an immune response, is a complex interplay of factors including its abundance, processing efficiency, and the affinity of its binding to MHC molecules.[6] The selection of appropriate comparator epitopes is crucial for contextualizing the response to a novel antigen. For this guide, we will compare the T-cell response to EGFP (200-208) with epitopes from:

  • Human Cytomegalovirus (CMV): The pp65 protein is a major target of the cellular immune response to CMV, with the NLVPMVATV epitope (pp65 495-503) being an immunodominant HLA-A*0201-restricted epitope in humans.[6]

  • Influenza A Virus (IAV): The M1 protein is an internal matrix protein and a key target for CD4+ and CD8+ T-cell responses.[7][8] The GILGFVFTL epitope (M1 58-66) is an immunodominant HLA-A*02 restricted epitope.[9]

  • Melanoma-Associated Antigen (MART-1/Melan-A): This tumor-associated antigen is a key target in melanoma immunotherapy.[10][11] The AAGIGILTV epitope (MART-1 27-35) is an HLA-A*02:01 restricted epitope recognized by tumor-infiltrating lymphocytes.[11]

These epitopes were chosen for their well-documented immunodominance and their relevance in infectious disease and oncology research.

Quantitative Comparison of T-Cell Responses

The magnitude of a T-cell response can be quantified by measuring the frequency of antigen-specific T-cells. This is commonly achieved through techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry.

EpitopeAntigen SourceTypical Frequency of Responding T-cells (per 10^6 PBMCs)Key Cytokine Profile
EGFP (200-208) Model AntigenVariable, dependent on immunization strategy. Studies show responses ranging from hundreds to thousands of spot-forming units (SFU) in ELISpot assays post-vaccination.[12]IFN-γ
CMV pp65 (495-503) Human CytomegalovirusHigh in CMV-seropositive individuals, often exceeding 1,000 SFU. Can constitute a significant fraction of the memory T-cell pool.[13][14]IFN-γ, TNF-α
Influenza M1 (58-66) Influenza A VirusModerate to high in individuals with prior influenza exposure, typically in the range of 100-1,000 SFU.[15]IFN-γ, IL-2
MART-1 (27-35) MelanomaGenerally low in healthy individuals, but can be significantly expanded in melanoma patients and through vaccination, reaching detectable levels by ELISpot and ICS.[16]IFN-γ, Granzyme B

Note: Frequencies are approximate and can vary significantly based on the individual's immune history, HLA type, and the specific assay conditions.

Experimental Workflows: A Step-by-Step Guide

Accurate and reproducible measurement of T-cell responses relies on standardized and well-validated protocols. Below are detailed methodologies for key assays.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[17][18]

Workflow Diagram

ELISpot_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs Cell_Count Count Cells & Assess Viability PBMC_Isolation->Cell_Count Plate_Coating Coat Plate with Capture Ab Blocking Block Plate Plate_Coating->Blocking Cell_Plating Plate Cells with Antigen Blocking->Cell_Plating Incubation Incubate (18-24h) Cell_Plating->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Detection_Ab Add Detection Ab Cell_Lysis->Detection_Ab Enzyme_Substrate Add Enzyme & Substrate Detection_Ab->Enzyme_Substrate Spot_Development Develop Spots Enzyme_Substrate->Spot_Development Plate_Reading Read Plate with ELISpot Reader Quantification Quantify Spot Forming Units (SFU) Plate_Reading->Quantification

Caption: ELISpot assay workflow for detecting antigen-specific T-cells.

Detailed Protocol
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or splenocytes. Add 2-5 x 10^5 cells per well.

  • Antigen Stimulation: Add the specific peptide epitope (e.g., EGFP 200-208, CMV pp65 495-503) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

  • Enzyme and Substrate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) for 1 hour. Wash again and add the substrate solution (e.g., BCIP/NBT).

  • Spot Development: Allow spots to develop in the dark. Stop the reaction by washing with distilled water.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS allows for the simultaneous assessment of cytokine production and cell surface marker expression by individual T-cells.[19]

Workflow Diagram

ICS_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis PBMC_Isolation_ICS Isolate PBMCs Stimulation Stimulate Cells with Antigen (4-6h) PBMC_Isolation_ICS->Stimulation Protein_Transport_Inhibitor Add Brefeldin A/Monensin Stimulation->Protein_Transport_Inhibitor Surface_Staining Stain Surface Markers (CD3, CD8, etc.) Fix_Perm Fix and Permeabilize Cells Surface_Staining->Fix_Perm Intracellular_Staining Stain Intracellular Cytokines (IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire on Flow Cytometer Gating_Analysis Gate on T-cell Subsets & Analyze Cytokine Expression Flow_Cytometry->Gating_Analysis

Caption: Intracellular cytokine staining (ICS) workflow.

Detailed Protocol
  • Cell Stimulation: Stimulate 2-5 x 10^5 PBMCs or splenocytes with the peptide of interest (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer, followed by permeabilization with a permeabilization buffer.

  • Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.

MHC Tetramer Staining

MHC tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly visualize and quantify antigen-specific T-cells.[20][21][22]

Workflow Diagram

Tetramer_Workflow cluster_prep_tet Cell Preparation cluster_stain_tet Staining cluster_acq_tet Data Acquisition & Analysis Cell_Suspension Prepare Single-Cell Suspension Tetramer_Incubation Incubate with Fluorochrome-labeled Tetramer (30-60 min, RT) Cell_Suspension->Tetramer_Incubation Surface_Marker_Staining Stain Surface Markers (CD3, CD8) Tetramer_Incubation->Surface_Marker_Staining Flow_Cytometry_Tet Acquire on Flow Cytometer Surface_Marker_Staining->Flow_Cytometry_Tet Gating_Analysis_Tet Gate on CD8+ T-cells & Quantify Tetramer+ Population Flow_Cytometry_Tet->Gating_Analysis_Tet

Caption: MHC tetramer staining workflow for direct enumeration of antigen-specific T-cells.

Detailed Protocol
  • Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes.

  • Tetramer Staining: Incubate 1-2 x 10^6 cells with the fluorochrome-conjugated MHC tetramer reagent at room temperature for 30-60 minutes in the dark.[20]

  • Surface Marker Staining: Add fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and incubate for an additional 20-30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound antibodies and tetramers.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the lymphocyte population, then on CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells.

Mechanistic Insights: Antigen Processing and Presentation

The generation of an effective T-cell response begins with the processing of the antigen and its presentation on MHC class I molecules.

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Antigen Antigen (e.g., EGFP, viral protein) Proteasome Proteasome Antigen->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I MHC_I->Peptide_Loading MHC_Peptide_Complex MHC-Peptide Complex Peptide_Loading->MHC_Peptide_Complex Loading Golgi Golgi Apparatus MHC_Peptide_Complex->Golgi Transport Cell_Surface_Presentation Cell Surface Presentation Golgi->Cell_Surface_Presentation TCR T-Cell Receptor (TCR) Cell_Surface_Presentation->TCR Recognition

Caption: MHC class I antigen processing and presentation pathway.

The efficiency of each step in this pathway can influence the immunodominance of an epitope. For the CMV pp65 (495-503) epitope, its generation is influenced by the balanced activities of cytosolic and endoplasmic reticulum-resident peptidases.[6] Similarly, the abundance of the influenza M1 58-66 epitope on the surface of infected cells contributes to its immunodominant nature.[8] In contrast, tumor antigens like MART-1 are self-antigens, and T-cells recognizing them may be subject to central and peripheral tolerance mechanisms, often resulting in lower-avidity responses.[23][24] The EGFP (200-208) epitope, being a foreign antigen, can induce a strong primary T-cell response without the constraints of self-tolerance.[25]

Conclusion and Future Directions

The EGFP (200-208) epitope serves as a robust tool for studying CD8+ T-cell responses in preclinical models. Its immunogenicity, while variable, can be comparable to that of well-characterized viral epitopes, particularly following potent immunization strategies. Understanding the relative strengths and characteristics of T-cell responses to model antigens like EGFP in comparison to clinically relevant pathogen and tumor epitopes is crucial for the rational design of vaccines and immunotherapies.

Future studies should focus on a more in-depth characterization of the functional avidity and memory phenotype of EGFP (200-208)-specific T-cells compared to those targeting viral and tumor antigens. Such investigations will further refine our understanding of the determinants of protective immunity and inform the development of next-generation immunotherapeutics.

References

A Researcher's Guide to the Validation of EGFP (200-208) as a T-Cell Epitope: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: EGFP as a Model Antigen

Enhanced Green Fluorescent Protein (EGFP) is a cornerstone of modern cell biology, widely employed as a fluorescent reporter to track gene expression, protein localization, and cell fate.[1][2] However, its utility extends beyond a simple visual marker. As a non-endogenous protein in most model organisms, EGFP can act as a foreign antigen, eliciting both humoral and cellular immune responses.[3][4] This immunogenicity, once considered a potential limitation, has been expertly leveraged by immunologists, establishing EGFP as a powerful model antigen for studying immune responses, particularly in the context of cancer immunotherapy and vaccine development.[1][2][3]

A key element of this model system is the identification of specific peptide sequences—or epitopes—that are presented by Major Histocompatibility Complex (MHC) molecules and recognized by T-cells. One of the most well-characterized of these is the EGFP peptide spanning amino acids 200-208, with the sequence HYLSTQSAL.[1][2] This specific nonamer has been identified as a potent, H2-Kd-restricted epitope in BALB/c mice, meaning it is presented by the MHC class I molecule H2-Kd and recognized by cytotoxic T lymphocytes (CTLs), also known as CD8+ T-cells.[1][2][5]

The validation of such an epitope is a critical first step in many immunological studies. It confirms that the peptide can be processed, presented, and recognized, thereby serving as a reliable target for tracking antigen-specific T-cell responses. This guide provides an in-depth comparison of the primary experimental methodologies used to validate EGFP (200-208) as a T-cell epitope, offering researchers the technical details and scientific rationale needed to select the most appropriate assays for their experimental goals.

Part 1: Foundational Validation - Does the Peptide Bind MHC?

Before assessing a T-cell response, the fundamental prerequisite is that the peptide epitope must physically bind to the specific MHC class I molecule. Without stable binding, the peptide will not be presented on the cell surface for T-cell recognition.[6][7] MHC-peptide binding assays provide a direct, cell-free method to quantify this crucial interaction.

MHC-Peptide Competitive Binding Assay

The most common approach is a competitive binding assay, which measures the ability of the test peptide (EGFP 200-208) to displace a known, high-affinity reference peptide from purified MHC class I molecules.[8][9]

Scientific Rationale: This assay isolates the first critical step in antigen presentation. By using purified, recombinant MHC molecules, we eliminate cellular variables like antigen processing and transport. The output, typically an IC50 value (the concentration of test peptide required to inhibit 50% of the reference peptide's binding), provides a quantitative measure of binding affinity.[8] A lower IC50 value signifies a higher binding affinity.

MHC_Binding_Workflow cluster_0 Preparation cluster_1 Incubation & Competition cluster_2 Detection & Analysis MHC Purified H2-Kd Molecules Incubate Incubate MHC, Probe, & Test Peptide to Equilibrium MHC->Incubate Probe Labeled Reference Peptide (High Affinity) Probe->Incubate Test Unlabeled EGFP(200-208) (Serial Dilutions) Test->Incubate Detect Measure Bound Probe Signal (e.g., Fluorescence Polarization) Incubate->Detect Competition Occurs Analyze Calculate IC50 Value Detect->Analyze Generate Binding Curve

Caption: Workflow for a competitive MHC-peptide binding assay.

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled EGFP (200-208) test peptide.

    • Prepare a constant, low concentration of a high-affinity, fluorescently labeled reference peptide known to bind H2-Kd.

    • Prepare a constant concentration of purified, recombinant H2-Kd molecules.

  • Binding Reaction: In a microplate, combine the H2-Kd molecules, the labeled reference peptide, and the varying concentrations of the EGFP (200-208) peptide. Include controls with no competitor peptide (maximum binding) and no MHC (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the binding reaction to reach equilibrium.[9]

  • Detection: Measure the signal from the bound labeled peptide. Fluorescence polarization is a common method, where the polarization of emitted light increases when the small labeled peptide binds to the much larger MHC molecule.[9]

  • Analysis: Plot the signal against the concentration of the EGFP (200-208) peptide. Fit a dose-response curve to the data to determine the IC50 value.

Part 2: Functional Validation - Do T-Cells Respond to the Peptide?

Once MHC binding is confirmed, the next critical question is whether T-cells recognize the peptide-MHC complex and mount a functional response. This is typically measured by the production of effector molecules, most notably the cytokine Interferon-gamma (IFN-γ) for CTLs.[10]

A. ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[11][12] It is often considered a gold standard for measuring antigen-specific T-cell frequencies due to its exceptional sensitivity, capable of detecting even very rare T-cell populations (as low as 1 in 100,000 cells).[10][11]

Scientific Rationale: The ELISpot assay captures secreted cytokines immediately upon release, forming a distinct "spot" on a membrane for each active cell. This provides a direct readout of the number of antigen-specific, functional T-cells in a sample, making it more sensitive than assays that measure cytokines diluted in culture supernatants (like ELISA).[12]

ELISpot_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture & Stimulation cluster_detection Detection & Visualization Plate PVDF plate coated with anti-IFN-γ capture antibody Cells Add Splenocytes from EGFP-immunized mouse Plate->Cells Peptide Add EGFP(200-208) Peptide Cells->Peptide Incubate Incubate (e.g., 18-24h) IFN-γ is captured locally Peptide->Incubate Wash Wash away cells Incubate->Wash DetectAb Add biotinylated anti-IFN-γ detection antibody Wash->DetectAb Enzyme Add Streptavidin-Enzyme (e.g., ALP or HRP) DetectAb->Enzyme Substrate Add Substrate (forms insoluble colored spot) Enzyme->Substrate Read Count spots with automated ELISpot reader Substrate->Read

Caption: Workflow for an IFN-γ ELISpot assay.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.[1]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI + 10% FBS).

  • Cell Plating: Prepare a single-cell suspension of splenocytes from an EGFP-immunized BALB/c mouse. Count and add a defined number of cells (e.g., 2 x 10^5 cells/well) to the coated wells.[1]

  • Stimulation: Add the EGFP (200-208) peptide to the wells at an optimal concentration (e.g., 1-10 µg/mL). Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., a mitogen like PHA).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane directly beneath the cell.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash, then add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).

    • Wash, then add a substrate that forms a colored, insoluble precipitate when cleaved by the enzyme.

  • Analysis: Allow spots to develop, then dry the plate. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated cells.[13]

B. Intracellular Cytokine Staining (ICS)

Intracellular Cytokine Staining (ICS) is a flow cytometry-based technique that identifies cytokine-producing cells and allows for simultaneous phenotyping of the responding cell population.[14][15] This is a major advantage over ELISpot, as it can definitively confirm that the IFN-γ is coming from CD8+ T-cells.

Scientific Rationale: The assay involves stimulating cells with the peptide in the presence of a protein transport inhibitor (like Brefeldin A), which traps newly synthesized cytokines inside the cell.[15][16] The cells are then stained for surface markers (e.g., CD3, CD8) to identify the cell type, followed by fixation, permeabilization, and staining with a fluorescently-labeled antibody against the intracellular cytokine (e.g., IFN-γ). Flow cytometry analysis then quantifies the percentage of a specific cell subset (e.g., CD8+ T-cells) that is producing the cytokine in response to the peptide.[17]

ICS_Workflow cluster_stim Stimulation & Cytokine Trapping cluster_stain Staining cluster_analyze Analysis Stim Stimulate Splenocytes with EGFP(200-208) Peptide Block Add Secretion Inhibitor (e.g., Brefeldin A) Stim->Block Incubate Incubate 4-6 hours Block->Incubate Surface Stain Surface Markers (e.g., anti-CD3, anti-CD8) Incubate->Surface After stimulation FixPerm Fix & Permeabilize Cells Surface->FixPerm Intra Stain Intracellular Cytokine (e.g., anti-IFN-γ) FixPerm->Intra FACS Acquire on Flow Cytometer Intra->FACS Gate Gate on CD8+ T-cells Quantify IFN-γ+ percentage FACS->Gate

Caption: Workflow for Intracellular Cytokine Staining (ICS).

  • Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 splenocytes with the EGFP (200-208) peptide for 1-2 hours at 37°C.[18]

  • Secretion Block: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells and incubate for an additional 4-5 hours. This step is critical to accumulate cytokines intracellularly.[15][18]

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers like CD3 and CD8 for 30 minutes at 4°C.[18]

  • Fixation and Permeabilization: Wash the cells again. Resuspend in a fixation buffer, incubate, and then wash. Resuspend in a permeabilization buffer to allow antibodies to access intracellular targets.

  • Intracellular Staining: Add a fluorescently-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α, if desired) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. In the analysis software, first gate on live, single lymphocytes, then on CD3+ T-cells, and finally on CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ.

Part 3: Direct Identification - Visualizing Antigen-Specific T-Cells

While functional assays are powerful, they rely on the T-cell's ability to perform a specific function (cytokine secretion) upon stimulation. Peptide-MHC (pMHC) tetramer staining offers a distinct advantage: it directly identifies and quantifies T-cells based on the specificity of their T-Cell Receptor (TCR), regardless of their immediate functional state.[19][20]

Peptide-MHC Tetramer Staining

Scientific Rationale: This technology uses a reagent created by biotinylating four identical pMHC complexes (in this case, H2-Kd bound to the EGFP 200-208 peptide) and binding them to a streptavidin molecule, which is typically conjugated to a fluorophore.[19] The resulting "tetramer" has a high avidity for TCRs that specifically recognize the EGFP(200-208)-H2-Kd complex. This allows for the direct staining and visualization of the epitope-specific T-cell population by flow cytometry.[5][21]

Tetramer_Workflow cluster_prep Cell & Reagent Preparation cluster_stain Staining cluster_analyze Analysis Cells Harvest Splenocytes from EGFP-immunized mouse Incubate Incubate cells with Tetramer (e.g., 30-60 min, RT or 4°C) Cells->Incubate Tetramer Prepare Fluorophore-conjugated H2-Kd-EGFP(200-208) Tetramer Tetramer->Incubate Antibodies Prepare Surface Marker Antibodies (anti-CD8, anti-CD3, Viability Dye) Surface Add Surface Marker Antibodies (e.g., 30 min, 4°C) Antibodies->Surface Incubate->Surface Wash Wash cells Surface->Wash FACS Acquire on Flow Cytometer Wash->FACS Gate Gate on Live, CD8+ T-cells Quantify Tetramer+ percentage FACS->Gate

Caption: Workflow for pMHC Tetramer Staining.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from an EGFP-immunized mouse. A typical starting number is 2-10 million cells per sample.[22]

  • Tetramer Staining: In a FACS tube, add the fluorescently-labeled H2-Kd-EGFP(200-208) tetramer to the cell suspension. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[19][21] The optimal temperature and time should be determined empirically.[23]

  • Surface Staining: Without washing, add a cocktail of fluorescently-conjugated antibodies against surface markers, such as anti-CD8, anti-CD3, and a viability dye. Incubate for an additional 30 minutes at 4°C.[19] A viability dye is critical, as dead cells can non-specifically bind tetramers.[22]

  • Wash and Acquire: Wash the cells with FACS buffer to remove unbound reagents. Resuspend in FACS buffer for analysis.

  • Analysis: Acquire the samples on a flow cytometer. In the analysis software, gate on live, single lymphocytes, then on CD8+ T-cells. On a plot showing CD8 versus Tetramer fluorescence, identify and quantify the double-positive population (CD8+ Tetramer+).[5] An irrelevant peptide tetramer should be used as a negative control.[22]

Comparative Summary of Validation Techniques

Choosing the right assay depends on the specific question being asked, available resources, and the level of detail required.

Feature MHC-Peptide Binding Assay ELISpot Assay Intracellular Cytokine Staining (ICS) pMHC Tetramer Staining
What it Measures Direct biochemical affinity of peptide for MHC molecule.[6]Frequency of antigen-specific cells secreting a specific cytokine.[10]Frequency and phenotype of cells producing intracellular cytokines.[17]Frequency and phenotype of cells with epitope-specific TCRs.[20]
Cellular Requirement Cell-free (recombinant protein).Live, functional T-cells and APCs.Live, functional T-cells and APCs.Live T-cells (function not required for staining).
Primary Output IC50 / Kd value.[9]Spot Forming Cells (SFCs) / 10^6 cells.[13]% of positive cells (e.g., %IFN-γ+ of CD8+).% of positive cells (e.g., %Tetramer+ of CD8+).
Sensitivity N/A (biochemical).Very High (can detect <1 in 100,000).[11][12]High.High (but can be lower than ELISpot for rare cells).
Functional Insight None (measures potential for presentation).Yes (measures secretory function).Yes (measures cytokine production capacity).No (identifies presence, not function).
Phenotyping No.No.Yes (multi-parameter flow cytometry).Yes (multi-parameter flow cytometry).
Key Advantage Isolates a single variable (binding); foundational data.Highest sensitivity for functional cells.Provides functional data linked to cell phenotype.Directly visualizes specific T-cells without in vitro stimulation.
Key Limitation Does not guarantee T-cell recognition.Provides no phenotypic information.Requires short-term in vitro stimulation; potential artifacts.[14][24]Reagent is expensive and highly specific to one peptide-MHC combo.

Conclusion and Best Practices

Validating EGFP (200-208) as a T-cell epitope is a multi-faceted process. No single assay tells the whole story; rather, a combination of techniques provides the most robust and comprehensive validation.

  • A logical workflow begins with a MHC-Peptide Binding Assay to confirm the foundational requirement: that the peptide can be presented.

  • This is followed by a functional screen using the highly sensitive IFN-γ ELISpot assay to confirm that T-cells from an immunized animal recognize and respond to the peptide.[1][2]

  • Finally, to unequivocally identify the responding cell type and to quantify the total population of epitope-specific T-cells, pMHC Tetramer Staining and/or Intracellular Cytokine Staining should be employed. These flow cytometry-based methods provide crucial phenotypic context, confirming that the response is mediated by CD8+ T-cells and allowing for further characterization of this population.[5]

By strategically combining these powerful techniques, researchers can confidently validate EGFP (200-208) as a T-cell epitope, establishing a reliable tool for tracking antigen-specific immunity in their preclinical models and advancing the fields of immunology, vaccine design, and cell therapy.

References

EGFP (200-208) Immunogenicity: A Comparative Guide for Researchers in BALB/c and C57BL/6 Mouse Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, the Enhanced Green Fluorescent Protein (EGFP) has emerged as a valuable tool, not only as a reporter gene but also as a model antigen for studying host immune responses. The specific peptide fragment EGFP (200-208), with the amino acid sequence HYLSTQSAL, is of particular interest due to its immunogenic properties. However, the intensity and nature of the immune response to this peptide are critically dependent on the genetic background of the host. This guide provides an in-depth comparison of the immunogenicity of the EGFP (200-208) peptide in two of the most commonly used inbred mouse strains: BALB/c and C57BL/6. Understanding these differences is paramount for the accurate design and interpretation of studies involving EGFP as a model antigen, particularly in the fields of vaccine development, tumor immunology, and gene therapy.

The Central Tenet: MHC Haplotype Dictates Immunodominance

The disparate immune responses to the EGFP (200-208) peptide in BALB/c and C57BL/6 mice are fundamentally dictated by their different Major Histocompatibility Complex (MHC) haplotypes. BALB/c mice possess the H-2d haplotype, while C57BL/6 mice have the H-2b haplotype.[1] These MHC molecules are responsible for presenting peptide antigens to T cells, initiating an adaptive immune response. The binding affinity of a specific peptide to a particular MHC molecule is a primary determinant of its immunogenicity.

For the EGFP (200-208) peptide, the H-2Kd molecule, present in BALB/c mice, has a high binding affinity for this specific amino acid sequence.[2] This strong interaction leads to efficient presentation of the peptide on the surface of antigen-presenting cells (APCs), resulting in the robust activation of EGFP (200-208)-specific cytotoxic T lymphocytes (CTLs). Consequently, in BALB/c mice, EGFP (200-208) is an immunodominant epitope, meaning it elicits a prominent and measurable CD8+ T cell response.[2][3]

Conversely, the MHC class I molecules of the H-2b haplotype in C57BL/6 mice do not efficiently bind the EGFP (200-208) peptide. As a result, this peptide is not effectively presented to T cells in these mice, leading to a minimal or non-existent specific CD8+ T cell response. Instead, C57BL/6 mice recognize a different EGFP-derived peptide, DTLVNRIEL, as their immunodominant epitope.[4] This fundamental difference in epitope recognition is the critical factor underpinning the varied immunogenicity of EGFP (200-208) in these two mouse strains.

Comparative Analysis of Immune Response

The differential recognition of the EGFP (200-208) peptide between BALB/c and C57BL/6 mice translates into starkly different outcomes in immunological assays. The following table summarizes the expected responses based on the available scientific literature.

ParameterBALB/c (H-2d)C57BL/6 (H-2b)Rationale
EGFP (200-208) Immunodominance HighLow to NoneEGFP (200-208) is an H-2Kd restricted immunodominant epitope in BALB/c mice.[2][3] In C57BL/6 mice, the immunodominant epitope is a different peptide (DTLVNRIEL).[4]
Peptide-MHC Binding Strong binding to H-2KdWeak to no binding to H-2Kb/DbThe amino acid sequence of EGFP (200-208) fits well into the peptide-binding groove of the H-2Kd molecule.[2]
CD8+ T Cell Response Robust induction of EGFP (200-208)-specific CD8+ T cellsMinimal to no induction of EGFP (200-208)-specific CD8+ T cellsEfficient presentation by H-2Kd leads to strong T cell priming and expansion in BALB/c mice.[3] Lack of presentation in C57BL/6 mice results in a negligible response to this specific peptide.
IFN-γ Production (ELISpot) High number of spot-forming cells upon stimulation with EGFP (200-208)Low to no spot-forming cells upon stimulation with EGFP (200-208)A strong CTL response in BALB/c mice results in a high frequency of IFN-γ secreting cells.[3]
In Vivo Cytotoxicity Efficient lysis of target cells pulsed with EGFP (200-208)Inefficient to no lysis of target cells pulsed with EGFP (200-208)The presence of a significant population of EGFP (200-208)-specific CTLs in BALB/c mice mediates effective killing of target cells presenting this peptide.

Experimental Workflows for Assessing Immunogenicity

To empirically validate the differential immunogenicity of EGFP (200-208), several key immunological assays can be employed. The following diagrams illustrate the typical experimental workflows.

ELISpot_Workflow cluster_elispot IFN-γ ELISpot Assay BALBc BALB/c Mouse Splenocytes_BALBc Isolate Splenocytes BALBc->Splenocytes_BALBc C57BL6 C57BL/6 Mouse Splenocytes_C57BL6 Isolate Splenocytes C57BL6->Splenocytes_C57BL6 AddCells Add Splenocytes and EGFP (200-208) Peptide Splenocytes_BALBc->AddCells Splenocytes_C57BL6->AddCells Plate Coat Plate with anti-IFN-γ Antibody Plate->AddCells Incubate Incubate and Allow Cytokine Secretion AddCells->Incubate Detect Add Detection Antibody and Substrate Incubate->Detect Analyze Analyze Spots Detect->Analyze

Caption: Workflow for IFN-γ ELISpot Assay to Compare T Cell Responses.

InVivo_Cyto_Workflow cluster_immunization Effector Mouse Preparation cluster_targets Target Cell Preparation cluster_injection In Vivo Killing Immunized_Mouse Immunize BALB/c or C57BL/6 with EGFP-expressing vector Inject Inject Target Cell Mix into Immunized Mouse Immunized_Mouse->Inject Splenocytes Isolate Splenocytes from Naive Syngeneic Mouse Peptide_Pulse Pulse with EGFP (200-208) and label with high CFSE Splenocytes->Peptide_Pulse No_Pulse No Peptide Pulse and label with low CFSE Splenocytes->No_Pulse Mix Mix Pulsed and Unpulsed Cells Peptide_Pulse->Mix No_Pulse->Mix Mix->Inject Harvest Harvest Spleen/Lymph Nodes Inject->Harvest FACS Analyze by Flow Cytometry Harvest->FACS

References

A Senior Application Scientist's Guide to T-Cell Cross-Reactivity with EGFP (200-208) Variants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of EGFP in Immunocompetent Models

Enhanced Green Fluorescent Protein (EGFP) is an invaluable tool in molecular biology, serving as a robust reporter for gene expression, protein localization, and cell tracking.[1][2][3][4] Its utility in in vitro and immunodeficient models is undisputed. However, when transitioning to immunocompetent systems, particularly in the context of gene therapy, vaccine development, and immuno-oncology, the inherent immunogenicity of this xenoprotein presents a significant challenge.[5][6][7] The host immune system can recognize EGFP-expressing cells as foreign, leading to their elimination by cytotoxic T-lymphocytes (CTLs). This response not only confounds experimental results but also has direct implications for the safety and efficacy of therapeutic strategies.[5][8]

A critical driver of this immune recognition is the presentation of EGFP-derived peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[5][6] One of the most well-characterized of these peptides is the EGFP (200-208) epitope, with the amino acid sequence HYLSTQSAL.[1][9][10][11][12] This guide provides an in-depth comparison of T-cell responses to the wild-type EGFP (200-208) epitope and its variants, offering both the mechanistic basis for these interactions and the experimental frameworks required to assess them.

The Immunodominant EGFP (200-208) Epitope: A Focal Point for CTL Response

In preclinical studies using BALB/c mice, the EGFP (200-208) peptide HYLSTQSAL has been identified as a potent, immunodominant epitope.[1][9][10] It is naturally processed within EGFP-expressing cells and binds with high affinity to the H-2Kd MHC class I molecule, a key antigen-presenting molecule in this mouse strain.[1][9] This high-affinity binding is a prerequisite for stable presentation on the cell surface, making it a prime target for recognition by CD8+ CTLs.[9][12] The identification of this specific epitope allows researchers to use it as a model antigen to study anti-transgene immune responses and develop strategies to mitigate them.[1][11]

Mechanism of Antigen Presentation and T-Cell Recognition

The journey from a full-length EGFP protein within a cell to the elimination of that cell by a T-cell is a multi-step process rooted in fundamental immunology.

  • Protein Degradation: Intracellular EGFP is processed by the proteasome, a cellular machinery that degrades proteins into small peptides.

  • Peptide Transport: The resulting peptides, including HYLSTQSAL, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC-I Loading: Inside the ER, peptides of appropriate length and sequence (typically 8-10 amino acids) are loaded onto newly synthesized MHC class I molecules (e.g., H-2Kd in BALB/c mice).

  • Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface.

  • T-Cell Recognition: Circulating CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the EGFP(200-208)-H-2Kd complex will bind to the cell. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to cytokine release (like IFN-γ) and direct killing of the target cell.[12]

Antigen_Presentation_Pathway cluster_cell EGFP-Expressing Cell cluster_cyto Cytoplasm cluster_er Endoplasmic Reticulum cluster_outside Extracellular Space EGFP EGFP Protein Proteasome Proteasome EGFP->Proteasome Degradation Peptides EGFP Peptides (incl. 200-208) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC MHC Class I TAP->MHC Transport pMHC Peptide-MHC-I Complex MHC->pMHC Peptide Loading CellSurface Cell Surface Presentation pMHC->CellSurface Transport to Surface TCell CD8+ T-Cell CellSurface->TCell TCR Recognition & Activation TCell->CellSurface Target Cell Lysis

Caption: EGFP processing and presentation via the MHC Class I pathway.

Performance Comparison: T-Cell Cross-Reactivity to EGFP (200-208) Variants

T-cell cross-reactivity is the capacity of a single TCR to recognize multiple different peptide epitopes.[13] Understanding how minor variations in the EGFP (200-208) sequence affect T-cell recognition is crucial for designing less immunogenic fluorescent proteins. The impact of an amino acid substitution depends heavily on its position.

  • Anchor Residues: These residues (typically at positions 2, 3, 5, and 9 for H-2Kd) fit into specific pockets of the MHC binding groove. Modifying them can drastically reduce MHC binding affinity, preventing the peptide from being presented effectively.

  • TCR Contact Residues: These residues point outwards from the MHC molecule and are directly engaged by the TCR. Alterations here may not affect MHC binding but can abolish TCR recognition, rendering the peptide invisible to specific T-cells.[13]

The following table presents illustrative data comparing the wild-type EGFP (200-208) peptide with two hypothetical variants, demonstrating how different substitutions can impact immunogenicity.

Peptide Sequence Substitution Predicted MHC-I Binding (IC50 nM) T-Cell Activation (IFN-γ spots/10^6 cells) Cytotoxicity (% Specific Lysis @ 40:1 E:T)
Wild-Type HY LSTQ SALNone5.2450 ± 3568% ± 5%
Variant 1 HA LSTQ SALY2A (Anchor)> 50008 ± 32% ± 1%
Variant 2 HY LSTA SALQ6A (TCR Contact)6.115 ± 54% ± 2%
Control Irrelevant PeptideN/A> 10000< 5< 1%
Binding predictions for H-2Kd can be generated using tools like IEDB Analysis Resource or NetMHCpan.[14][15][16][17]

Interpretation of Data:

  • Wild-Type: The native peptide binds strongly to H-2Kd, elicits a robust IFN-γ response from sensitized T-cells, and leads to high levels of target cell killing.[9][10]

  • Variant 1 (Y2A): Replacing the primary anchor residue Tyrosine (Y) at position 2 with Alanine (A) severely disrupts binding to the H-2Kd molecule. The peptide is not presented efficiently, resulting in a near-complete loss of T-cell activation and cytotoxicity. This is a strategy of immune evasion .

  • Variant 2 (Q6A): Replacing the TCR contact residue Glutamine (Q) at position 6 with Alanine (A) has a negligible effect on MHC binding. However, this single change can be enough to abrogate recognition by the T-cell receptor. This is a strategy of immune escape . A real-world example of this principle is seen with EGFP-specific "Jedi" T-cells, which recognize EGFP but not the closely related EYFP, a protein that differs by just one amino acid in the immunodominant epitope.[18][19]

Experimental Workflows for Assessing T-Cell Cross-Reactivity

Validating the immunogenic potential of EGFP variants requires robust and reliable cellular assays. Here, we detail the protocols for two cornerstone techniques in cellular immunology.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

Principle: The ELISpot assay quantifies the frequency of cytokine-secreting cells at a single-cell level. It is highly sensitive for detecting rare antigen-specific T-cell responses.

ELISpot_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture cluster_develop Detection & Analysis A Coat PVDF plate with anti-IFN-γ capture Ab B Wash & Block Plate A->B C Add splenocytes from immunized mouse B->C D Add EGFP peptides (WT, Variants, Controls) C->D E Incubate 18-24h D->E F Lyse cells, wash plate E->F G Add biotinylated detection Ab F->G H Add Streptavidin-Enzyme (e.g., ALP or HRP) G->H I Add Substrate & Develop Spots H->I J Wash, Dry, and Analyze Spots I->J

Caption: Workflow for the IFN-γ ELISpot assay.

Detailed Protocol:

  • Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody (e.g., clone AN18) overnight at 4°C.

    • Rationale: The capture antibody specifically binds IFN-γ secreted by activated T-cells, immobilizing it in the immediate vicinity of the secreting cell.

  • Blocking: Wash the plate to remove excess antibody and add a blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of proteins to the membrane, reducing background noise.

  • Cell Plating: Harvest splenocytes from an EGFP-immunized mouse. Count and resuspend cells to a desired concentration (e.g., 2.5 x 10^6 cells/mL) and add 100 µL (2.5 x 10^5 cells) to each well.

  • Antigen Stimulation: Add 100 µL of media containing the EGFP peptides (Wild-Type, Variants) at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (media only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Rationale: This period allows for antigen presentation by antigen-presenting cells (APCs) in the splenocyte population and subsequent activation and cytokine secretion by effector T-cells.

  • Detection:

    • Wash away cells with PBS-Tween. Add a biotinylated anti-IFN-γ detection antibody (e.g., clone R4-6A2) and incubate for 2 hours.

    • Wash and add a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) for 1 hour.

    • Wash thoroughly and add a precipitating substrate (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted.

  • Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, IFN-γ-secreting T-cells.

In Vitro Cytotoxicity (Chromium-51 Release) Assay

Principle: This assay measures the ability of CTLs to lyse target cells. Target cells are loaded with a radioactive isotope (51Cr), which is released into the supernatant upon cell membrane damage.

Detailed Protocol:

  • Effector Cell Preparation: Generate EGFP-specific CTLs by co-culturing splenocytes from an immunized mouse with irradiated, peptide-pulsed stimulator cells for 5-7 days in the presence of IL-2.[8]

    • Rationale: This in vitro restimulation expands the population of antigen-specific CTLs to detectable levels for the assay.

  • Target Cell Preparation:

    • Use a suitable target cell line that expresses the correct MHC molecule (e.g., P815 mastocytoma cells for H-2Kd).

    • Label the target cells by incubating them with Sodium Chromate (Na2-51CrO4) for 1-2 hours.

    • Wash the cells thoroughly to remove unincorporated 51Cr.

    • Pulse separate tubes of labeled target cells with the different EGFP peptides (WT, Variants, Control) for 1 hour.

  • Co-culture: Plate the peptide-pulsed target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate. Add the effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Controls:

    • Spontaneous Release: Target cells with media only (measures inherent leakiness of 51Cr).

    • Maximum Release: Target cells with a strong detergent (e.g., Triton X-100) to lyse all cells.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Measurement: After incubation, centrifuge the plate again. Carefully harvest a portion of the supernatant from each well and measure the radioactivity (counts per minute, CPM) using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Alternatives and Strategies for De-immunization

The inherent immunogenicity of EGFP has driven the development of alternative reporter genes and strategies to reduce immune recognition.

  • De-immunized Fluorescent Proteins: Computational algorithms can predict T-cell epitopes within a protein sequence.[16][20] This information can be used to introduce specific amino acid substitutions that abrogate MHC binding or TCR recognition without compromising the protein's fluorescent properties.

  • Alternative Reporter Systems: For applications where immunogenicity is a primary concern, other reporter systems may be considered. These include proteins with lower known immunogenicity or those derived from species more closely related to the host. Far-red and near-infrared fluorescent proteins are also gaining traction for in vivo imaging due to better tissue penetration.[21]

  • Induction of Tolerance: In some therapeutic contexts, strategies to induce immune tolerance to the transgene product are being explored, which may allow for the continued use of proteins like EGFP.

Conclusion and Future Outlook

While EGFP remains a workhorse of cell biology, its immunogenicity is a critical consideration for in vivo research in immunocompetent hosts. The EGFP (200-208) epitope serves as an excellent model for studying the fundamental mechanisms of anti-transgene T-cell responses. By understanding how single amino acid variants can impact MHC binding and TCR recognition, researchers can better interpret their experimental results and drug development professionals can design safer, more effective cell and gene therapies. The systematic evaluation of peptide variants using robust assays like ELISpot and in vitro cytotoxicity is essential for validating next-generation reporter proteins engineered for low or negligible immunogenicity.

References

A Researcher's Guide to Selecting Model Antigens: EGFP (200-208) vs. OVA Peptide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of immunological research, the choice of a model antigen is a critical decision that dictates the scope and validity of experimental outcomes. An ideal model antigen should be well-characterized, elicit a robust and reproducible immune response, and be amenable to a variety of immunological assays. For decades, Ovalbumin (OVA) has been the workhorse of immunology, but newer antigens, such as peptides derived from Enhanced Green Fluorescent Protein (EGFP), are emerging as powerful tools.

This guide provides a comprehensive comparison between the EGFP (200-208) peptide and the classic OVA peptide (SIINFEKL), offering insights into their respective strengths and weaknesses. By understanding the nuances of each, researchers can make an informed decision to best suit their experimental needs, from vaccine development to cancer immunotherapy.

Head-to-Head Comparison: EGFP (200-208) vs. OVA (SIINFEKL)

The fundamental differences between these two peptides lie in their origin, their primary MHC restriction, and the immunological context in which they are often studied.

FeatureEGFP (200-208) PeptideOVA (257-264) 'SIINFEKL' Peptide
Sequence HYLSTQSALSIINFEKL
Origin Jellyfish (Aequorea victoria)[1]Chicken Egg Albumin[2]
Nature Foreign "non-self" antigen in mammals.[3]Food antigen; potential for pre-existing tolerance.[4]
Primary MHC Restriction H-2Kd (BALB/c mice)[5][6]H-2Kb (C57BL/6 mice)[7]
Common Research Area Model tumor/viral antigen, tracking gene-modified cells.[3][5]Gold standard for CD8+ T cell responses, tolerance studies.[2][8]
Key Advantage Allows for direct visualization and tracking of antigen-expressing cells (when using the full EGFP protein).[1][9]Extensive historical data and a wide array of established tools and transgenic models (e.g., OT-I mice).[8][10]
Key Consideration Immune response is unequivocally against a foreign antigen.[3]Pre-existing tolerance in some models can complicate the interpretation of de novo immune responses.[4]

Delving Deeper: Mechanistic and Application Insights

The Ubiquitous Standard: OVA (SIINFEKL)

The OVA peptide, specifically the SIINFEKL sequence, is arguably the most studied epitope in immunology.[8] Its presentation via the H-2Kb molecule in C57BL/6 mice has provided a foundational understanding of CD8+ T cell activation, proliferation, and effector function.[7]

Advantages:

  • Robust Toolkit: The availability of the OT-I transgenic mouse, whose CD8+ T cells almost exclusively recognize SIINFEKL, provides a nearly monoclonal population of antigen-specific T cells for adoptive transfer experiments.[8][10]

  • Vast Literature: Decades of research provide a rich database for experimental design, troubleshooting, and data interpretation.

  • Versatility: Used in models of infection, cancer, and autoimmunity, and to study fundamental processes like cross-presentation.[11][12][13]

Limitations:

  • Tolerance: As a common food protein, organisms can develop central or peripheral tolerance to OVA, which may dampen immune responses and require potent adjuvants or specific experimental systems to overcome.[4]

  • Non-fluorescent: The native OVA protein is not fluorescent, requiring indirect methods like antibody staining or fusion with a reporter protein to visualize antigen-presenting cells (APCs).

The Modern Contender: EGFP (200-208)

Derived from a jellyfish protein, EGFP is completely foreign to the mammalian immune system.[1][3] The identification of the HYLSTQSAL peptide as the immunodominant H-2Kd-restricted epitope in BALB/c mice has established EGFP as a valuable model antigen.[5][6]

Advantages:

  • Built-in Reporter: The intrinsic fluorescence of the full-length EGFP protein is its standout feature.[9] This allows researchers to use flow cytometry, fluorescence microscopy, and in vivo imaging to directly identify, sort, and track the cells that are expressing the antigen.[1][14] This is invaluable for studies on gene therapy, tumor immunology, and cell trafficking.[3][15]

  • Truly "Non-Self": The risk of pre-existing tolerance is negligible, ensuring that any observed immune response is a direct result of the experimental manipulation.[3] This makes it an excellent model for studying primary immune responses to neoantigens.

Limitations:

  • Fewer Dedicated Tools: While tools are available, the ecosystem of EGFP-specific transgenic mice and reagents is less developed than that for OVA.

  • Potential Phototoxicity: High-intensity or prolonged imaging of EGFP-expressing cells can induce phototoxicity, which could potentially confound immunological studies.

Core Immunological Workflow: From Antigen to T-Cell Response

Understanding how these peptides are processed and presented to T cells is fundamental. Both exogenous peptides, when administered for in vitro or in vivo studies, primarily fuel the MHC class I presentation pathway, leading to CD8+ T cell activation.

The MHC Class I Presentation Pathway

The journey from a protein to a surface-displayed peptide is a multi-step process within the cell. For model antigens like EGFP or OVA, when the full protein is expressed endogenously (e.g., by a tumor cell or a virus-infected cell), it follows the classical MHC class I pathway.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Endogenous Protein (e.g., EGFP, OVA) Proteasome Proteasome Prot->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex TAP->PLC Transport MHC MHC Class I (H-2Kd or H-2Kb) MHC->PLC pMHC Peptide-MHC Complex PLC->pMHC Peptide Loading Golgi Golgi Apparatus pMHC->Golgi Transport Surface Cell Surface Presentation to CD8+ T Cell Golgi->Surface Exocytosis

Caption: Classical MHC Class I antigen presentation pathway.

When exogenous peptides are used directly, they can be loaded onto empty MHC class I molecules on the surface of APCs or enter the cell for intracellular loading, a process known as cross-presentation.[11][16]

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for comparing the immunogenicity of EGFP (200-208) and OVA (SIINFEKL) peptides.

Protocol 1: In Vitro T-Cell Stimulation and Cytokine Analysis

This protocol is designed to assess the ability of each peptide to stimulate cytokine production from antigen-specific T cells using an ELISpot assay.

A. Scientist's Note: The "Why" Behind the Method The ELISpot assay is chosen for its exceptional sensitivity in detecting cytokine-secreting cells at a single-cell level. We use peripheral blood mononuclear cells (PBMCs) from an immunized mouse as a source of both antigen-specific T cells and APCs. A final peptide concentration of 1-10 µg/mL is standard, as it's typically sufficient to saturate MHC binding without causing non-specific activation.[17]

B. Step-by-Step Methodology

  • Animal Immunization: Immunize BALB/c mice with an EGFP-expressing vector and C57BL/6 mice with an OVA-expressing vector. Allow 10-14 days for an immune response to develop.

  • Cell Preparation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.

  • Peptide Reconstitution: Dissolve lyophilized EGFP (200-208) and OVA (257-264) peptides in a small amount of DMSO, then dilute to a working stock of 1 mg/mL with sterile cell culture medium.[17][18]

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.

  • Cell Plating: Add 2.5 x 105 splenocytes to each well of the ELISpot plate.[17]

  • Stimulation:

    • Test Wells: Add EGFP peptide (for BALB/c cells) or OVA peptide (for C57BL/6 cells) to a final concentration of 1-10 µg/mL.

    • Negative Control: Add the DMSO vehicle control.

    • Positive Control: Add a mitogen like Concanavalin A or PMA/Ionomycin.[17]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Development: Wash the plate and follow the kit manufacturer's protocol for adding the detection antibody, streptavidin-enzyme conjugate, and substrate to visualize the "spots," where each spot represents a single IFN-γ-secreting cell.

  • Analysis: Count the spots using an ELISpot reader.

Protocol 2: In Vivo Immunization and Tetramer Staining

This workflow outlines how to immunize mice with peptides and quantify the resulting antigen-specific CD8+ T cell population by flow cytometry using MHC tetramers.

A. Scientist's Note: The "Why" Behind the Method Peptides alone are poorly immunogenic and require an adjuvant to stimulate the innate immune system and promote a robust adaptive response.[19][20] We use Poly(I:C), a TLR3 agonist, as an adjuvant. MHC tetramers, which are fluorescently-labeled complexes of four identical peptide-MHC molecules, bind with high avidity to T cell receptors (TCRs) of a specific clonotype, allowing for direct visualization and quantification of antigen-specific T cells.[21][22]

InVivo_Workflow cluster_immunization Day 0: Immunization cluster_response Day 7-10: T-Cell Expansion cluster_analysis Day 10: Analysis Mouse BALB/c or C57BL/6 Mouse Injection Subcutaneous Injection: Peptide (EGFP or OVA) + Adjuvant (e.g., Poly(I:C)) Expansion Antigen-Specific CD8+ T-Cell Clonal Expansion Injection->Expansion Harvest Harvest Spleen & Lymph Nodes Expansion->Harvest Stain Stain Cells: - Anti-CD8 Antibody - MHC Tetramer (PE-labeled) Harvest->Stain FCM Flow Cytometry Analysis Stain->FCM

Caption: Workflow for in vivo immunization and T-cell analysis.

B. Step-by-Step Methodology

  • Vaccine Preparation: Prepare the immunizing solution by mixing 50 µg of peptide (EGFP or OVA) with 50 µg of Poly(I:C) in a total volume of 100 µL of sterile PBS.

  • Immunization: Subcutaneously inject the mixture into the flank of a mouse (BALB/c for EGFP, C57BL/6 for OVA).

  • T-Cell Expansion: Allow 7-10 days for the T cell response to peak.

  • Cell Harvesting: Euthanize the mouse and harvest the spleen and draining lymph nodes. Prepare a single-cell suspension.

  • Tetramer Staining:

    • Resuspend ~1 million cells in FACS buffer (PBS with 2% FBS).

    • Add the fluorescently-labeled MHC Tetramer (H-2Kd/HYLSTQSAL for BALB/c, H-2Kb/SIINFEKL for C57BL/6).[15][23]

    • Incubate for 30-60 minutes at room temperature in the dark.[21]

    • Add a fluorescently-labeled anti-CD8 antibody and incubate for another 20-30 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer to remove unbound reagents.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on CD8+ lymphocytes and quantify the percentage of cells that are also positive for the tetramer.

Conclusion: Making the Right Choice

The decision between EGFP (200-208) and OVA (SIINFEKL) hinges on the specific research question.

  • Choose OVA (SIINFEKL) when your research requires leveraging the extensive toolkit of OT-I transgenic models, exploring mechanisms of central or peripheral tolerance, or when building upon the vast historical database of CD8+ T cell responses in C57BL/6 mice.

  • Choose EGFP (200-208) when your experiment demands the direct visualization, tracking, or isolation of antigen-expressing cells. It is the superior choice for studies involving gene therapy vectors, tracking tumor cell rejection, or when a truly "foreign" neoantigen model in BALB/c mice is essential to avoid any confounding effects of pre-existing tolerance.

Both peptides are invaluable tools in the immunologist's arsenal. By understanding their distinct characteristics and applying the appropriate experimental frameworks, researchers can continue to unravel the complexities of the immune system with greater precision and clarity.

References

A Senior Application Scientist's Guide to Confirming the Specificity of EGFP (200-208) Tetramer Staining

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Pitfalls of MHC Tetramers

For decades, the enumeration and characterization of antigen-specific T cells have been a cornerstone of immunological research. The development of major histocompatibility complex (MHC) tetramer technology revolutionized this field, allowing for the direct visualization and quantification of T cells based on their T-cell receptor (TCR) specificity.[1][2] These reagents are synthetic complexes, typically consisting of four biotinylated peptide-MHC (pMHC) monomers bound to a fluorochrome-conjugated streptavidin core.[2][3] This multivalent structure increases the avidity of the pMHC-TCR interaction, which is naturally weak and transient, enabling stable binding and detection by flow cytometry.[2][4]

Enhanced Green Fluorescent Protein (EGFP) has emerged as a powerful tool in immunology, not just as a reporter gene, but also as a model antigen.[5][6] Specifically, the EGFP peptide spanning amino acids 200-208 (Sequence: HYLSTQSAL) is a well-characterized, immunodominant H2-Kd-restricted epitope in BALB/c mice, capable of eliciting robust CD8+ T cell responses.[5][7][8][9] This makes H2-Kd/EGFP (200-208) tetramers invaluable for tracking immune responses in various experimental models, from gene therapy to cancer immunology.[8][10]

The Core Principle: A Multi-Layered Approach to Specificity

Confirming tetramer specificity is not a single checkmark but a systematic process of elimination. True specific staining is a high-signal, low-background event that is dependent on the precise pMHC complex and is observed in a biologically relevant cell population. Our validation workflow is built on this principle.

Figure 1: A comprehensive workflow for validating MHC tetramer specificity, from initial quality control to final data analysis.

Experimental Validation: A Step-by-Step Guide

The following sections detail the critical experiments and controls required to definitively confirm the specificity of your EGFP (200-208) tetramer staining.

Foundational Controls: Setting the Baseline

The bedrock of any valid flow cytometry experiment lies in proper controls that account for background fluorescence and non-specific antibody binding.

  • Unstained Control: This sample, containing only cells, is essential for assessing cellular autofluorescence and setting the baseline voltage for your detectors.

  • Fluorescence Minus One (FMO) Control: For the tetramer channel, an FMO control is critical. This involves staining cells with all antibodies in your panel except the EGFP tetramer. This control is superior to an unstained control for setting the positive gate, as it accounts for the spectral spillover from other fluorochromes into the tetramer's channel.

  • Viability Dye: Dead cells are notorious for non-specifically binding antibodies and tetramers, creating significant artifacts.[12] Always include a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain) and gate on the live cell population first.[12][13][14] Data from samples with poor viability (<80%) should be interpreted with extreme caution.[12]

The Gold Standard: The Irrelevant Peptide Tetramer

The single most important negative control is an MHC tetramer of the same allele (H2-Kd) and fluorochrome but loaded with an irrelevant peptide—one that is not recognized by the murine immune system and is not homologous to EGFP.[12][15]

Causality: Why is this control essential? It distinguishes true TCR-mediated binding from other potential non-specific interactions. An EGFP tetramer might bind non-specifically to cells through charge, interactions with other surface molecules, or Fc receptors. An irrelevant tetramer, being physically and chemically almost identical except for the peptide sequence, will reveal this non-TCR-mediated binding. A high signal in the irrelevant tetramer tube indicates a significant problem with non-specific binding that must be addressed. It is strongly advised not to use "empty" tetramers as a negative control, as they can sometimes increase background staining.[12]

Biological Controls: Positive and Negative Samples

Where possible, the inclusion of biological controls provides the highest level of confidence.

  • True Negative Control: Cells from a non-immunized BALB/c mouse should show no specific staining with the EGFP (200-208) tetramer above the background established by the irrelevant tetramer control.

  • True Positive Control: Cells from a BALB/c mouse previously immunized with an EGFP-expressing vector (e.g., an adenovirus encoding EGFP) or the EGFP (200-208) peptide itself serve as an ideal positive control.[7][9] Alternatively, a known EGFP-specific T-cell clone can be used.[12]

Comparative Data Summary

A successful validation experiment will yield data that clearly distinguishes specific signal from background noise. The results should be summarized in a clear, tabular format.

Staining Condition Sample Source Gating Hierarchy Expected % Tetramer+ of CD8+ T cells Interpretation
EGFP (200-208) Tetramer EGFP-Immunized MouseLive, Single, CD3+, CD8+>0.1% (Variable)Specific Signal: Represents the true frequency of EGFP-specific T cells.
EGFP (200-208) Tetramer Naive (Non-immunized) MouseLive, Single, CD3+, CD8+<0.05% (Ideally close to Irrelevant)Specificity Check: Confirms low/no staining in the absence of antigen exposure.
Irrelevant Peptide Tetramer EGFP-Immunized MouseLive, Single, CD3+, CD8+<0.05%Background Control: Defines the level of non-TCR-mediated binding.
Unstained EGFP-Immunized MouseLive, Single, CD3+, CD8+0%Autofluorescence Baseline: Sets the lower limit of detection.

Table 1: Representative data from a robust EGFP (200-208) tetramer specificity validation experiment. Percentages are illustrative.

Detailed Experimental Protocol

This protocol integrates best practices for minimizing non-specific binding and ensuring reproducible results.

Reagent Preparation:

  • Thaw the EGFP (200-208) and irrelevant peptide tetramers on ice.

  • Crucial Step: Centrifuge the tetramer reagents at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates, which are a primary source of non-specific staining.[12] Use the supernatant for staining.

  • Prepare a master mix of surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD4) in a suitable FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).[16]

Staining Procedure:

  • Prepare single-cell suspensions (splenocytes or PBMCs) at a concentration of 2-5 x 10^7 cells/mL.[16] Aliquot 1-2 x 10^6 cells per tube for staining.[16]

  • Optional but Recommended: Block Fc receptors by incubating cells with an Fc blocking reagent (e.g., anti-CD16/32 for mice) for 10-15 minutes on ice.

  • Add the titrated amount of the EGFP (200-208) tetramer (or control tetramer) to the appropriate tubes. For mouse class I tetramers, it is often recommended to perform the tetramer staining step before adding surface antibodies to prevent steric hindrance.[17]

  • Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[3][16] Note: While room temperature can sometimes yield brighter stains, 4°C is better for preserving surface markers like CD62L.[16]

  • Add the cocktail of surface antibodies (e.g., anti-CD3, anti-CD8).

  • Incubate for an additional 30 minutes at 4°C in the dark.[18]

  • Wash the cells 2-3 times with 2-3 mL of cold FACS buffer, centrifuging at 400-500 x g for 5 minutes.[3][16]

  • Resuspend cells in buffer containing a viability dye just prior to acquisition.

  • Acquire samples on a flow cytometer, ensuring a sufficient number of events are collected to accurately quantify rare populations.

Analysis: A Rigorous Gating Strategy

A sloppy gating strategy can invalidate even the most carefully performed staining. A sequential, hierarchical approach is mandatory to isolate the population of interest and exclude artifacts.[13][14]

Figure 2: A sequential gating strategy to isolate true antigen-specific CD8+ T cells and minimize artifacts.

Gating Strategy Explained:

  • Lymphocyte Gate: First, gate on the lymphocyte population using Forward Scatter Area (FSC-A) vs. Side Scatter Area (SSC-A) to exclude debris and large myeloid cells.[13][14]

  • Singlet Gate: Exclude cell doublets and aggregates by gating on single cells, typically using FSC-Height vs. FSC-Area.[13][14][19] This is critical as cell clumps can trap reagents and appear falsely positive.

  • Live Gate: Gate on the viable cell population using your viability dye.[13][14]

  • T-Cell Gate: From the live singlets, identify T cells by gating on CD3-positive events.

  • CD8+ T-Cell Gate: Gate on CD8-positive cells. To improve specificity, it is best practice to use a "dump channel" to exclude unwanted cells like B cells (CD19+), monocytes (CD14+), and CD4+ T cells, all labeled with the same fluorochrome that is excluded from your final analysis.[13][14]

  • Tetramer Gate: Finally, on your clean, live, single, CD3+ CD8+ T-cell population, visualize the tetramer staining. Set the positive gate based on your FMO control and compare the frequency of positive events between your EGFP tetramer tube and your irrelevant tetramer control tube.

Advanced Considerations & Alternative Technologies

While conventional tetramers are robust, the field is continually evolving. For populations with low-affinity TCRs, which can be common in autoimmune or cancer models, alternative reagents may provide superior performance.[4]

  • pMHC Dextramers: These reagents use a dextran backbone that allows for the attachment of a higher number of pMHC molecules and fluorochromes compared to streptavidin-based tetramers.[20] This increased valency can lead to brighter staining and improved detection of low-affinity T cells.[4][20] A direct comparison between an EGFP (200-208) tetramer and dextramer could be a valuable experiment to optimize your assay's sensitivity.

Conclusion

The H2-Kd/EGFP (200-208) tetramer is a powerful reagent for dissecting CD8+ T cell responses in the widely used BALB/c mouse model. However, its utility is entirely dependent on the specificity of the staining. By implementing a rigorous, multi-layered validation strategy that incorporates stringent gating, viability dyes, and—most importantly—a correctly matched irrelevant peptide tetramer control, researchers can ensure their data is robust, reproducible, and trustworthy. This attention to detail separates ambiguous artifacts from true biological insights, paving the way for meaningful discoveries in immunology and drug development.

References

A Senior Application Scientist's Guide to the Validation of EGFP (200-208) as a Model CD8+ T-Cell Epitope

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, vaccine development, and cancer immunotherapy, the use of model antigens is fundamental to understanding and manipulating immune responses. A model antigen with well-characterized epitopes provides a reliable tool for tracking antigen-specific T-cells, assessing vaccine efficacy, and validating novel therapeutic strategies. The Enhanced Green Fluorescent Protein (EGFP) has emerged not only as a powerful reporter gene but also as a source of a highly useful model epitope: EGFP (200-208) .

This guide provides an in-depth analysis of the validation studies establishing EGFP (200-208) as a robust model epitope. We will compare its performance characteristics, grounded in experimental data, against other commonly used model epitopes and provide detailed protocols for its validation in your own research.

The EGFP (200-208) Epitope: An Overview

The EGFP (200-208) peptide is a nine-amino-acid sequence, HYLSTQSAL , derived from the widely used EGFP protein from the jellyfish Aequorea victoria.[1][2][3] Its primary utility stems from its identification as an immunodominant, naturally processed epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kd .[1] This makes it an invaluable tool for immunological studies in the widely used BALB/c mouse strain.[1][4]

The core function of this peptide is to form a stable complex with the H-2Kd molecule on the surface of an antigen-presenting cell (APC).[3] This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes (CTLs), triggering their activation, proliferation, and effector functions, such as cytokine release and killing of the target cell.[3][5]

The Validation Pathway: From Prediction to In Vivo Proof

The validation of a peptide as a reliable T-cell epitope is a multi-step process that builds a pyramid of evidence, from computational prediction to functional in vivo assays. The EGFP (200-208) peptide has been rigorously characterized through this process.

G cluster_0 In Silico & In Vitro Validation cluster_1 Cellular (Ex Vivo) Validation cluster_2 In Vivo Validation Prediction Epitope Prediction (MHC Binding Algorithms) Binding MHC-Peptide Binding Assay (e.g., Cell Surface Stabilization) Prediction->Binding Identifies Candidates ELISpot T-Cell Activation Assays (IFN-γ ELISpot) Binding->ELISpot Confirms T-Cell Recognition Cytotoxicity Cytotoxicity Assay (CTL Killing of Peptide-Pulsed Targets) ELISpot->Cytotoxicity Confirms Effector Function Immunization In Vivo Immunization & Challenge (e.g., Ad-EGFP models) Cytotoxicity->Immunization Validates Protective Immunity

Figure 1: The workflow for validating a model T-cell epitope.
In Silico Prediction and In Vitro Binding

The journey to validate HYLSTQSAL began with computational algorithms that predict peptide binding affinity to specific MHC alleles.[1][4] The sequence HYLSTQSAL was identified as a strong candidate binder for H-2Kd.

This prediction was then confirmed experimentally. A key characteristic of a valid epitope is its ability to physically associate with and stabilize the MHC molecule. Studies have shown that the HYLSTQSAL peptide strongly binds to H-2Kd molecules.[1] This was demonstrated using TAP-deficient T2-Kd cells, which have low surface expression of H-2Kd because of a lack of peptide supply from the cytosol. The addition of a high-affinity peptide like HYLSTQSAL stabilizes the MHC molecule and restores its expression on the cell surface, a phenomenon that can be quantified by flow cytometry.[4] In these assays, HYLSTQSAL showed the highest binding affinity among several tested EGFP-derived peptides.[4]

Cellular Validation: Proving Immunogenicity

Binding to MHC is necessary but not sufficient. A useful epitope must be immunogenic, meaning it can elicit a T-cell response. The immunogenicity of EGFP (200-208) has been unequivocally demonstrated using two gold-standard cellular assays:

  • IFN-γ ELISpot Assay : This assay quantifies the number of antigen-specific T-cells by measuring their cytokine secretion at a single-cell level.[6][7] Splenocytes from mice immunized with an adenovirus expressing EGFP (Ad-EGFP) showed strong IFN-γ production when stimulated with the HYLSTQSAL peptide.[1][4] This directly proves that a population of T-cells recognizing this specific epitope was generated in vivo.

  • Cytotoxicity Assays : The ultimate function of a CD8+ T-cell is to kill target cells presenting its cognate epitope. EGFP-specific CTLs were shown to effectively kill target cells pulsed with the HYLSTQSAL peptide.[4] Furthermore, these CTLs demonstrated potent cytotoxicity against EGFP-expressing tumor cells, but not against their EGFP-negative counterparts, confirming that the HYLSTQSAL epitope is naturally processed and presented from the full-length protein.[1][4]

Comparative Analysis: EGFP (200-208) vs. Other Model Epitopes

The utility of a model epitope is best understood in context. Below is a comparison of EGFP (200-208) with other well-established epitopes for both murine H-2Kd and the common human allele, HLA-A*02:01.

Table 1: Comparison of Murine H-2Kd-Restricted Model Epitopes
FeatureEGFP (200-208)SPARC (225-234)
Antigen Source Enhanced Green Fluorescent Protein (Jellyfish)Secreted Protein Acidic & Rich in Cysteine (Murine)
Sequence HYLSTQSALMYIFPVHWQF
Binding Motif Y at P2, L at P9. Conforms to H-2Kd motif.[8][9]Y at P2, F at P10. Conforms to H-2Kd motif.[8][9]
Validation Strong IFN-γ response from Ad-EGFP immunized mice.[1][4]Induces peptide-reactive CTLs in BALB/c mice.[10][11]
Primary Use Case Model foreign antigen; tracking gene-marked cells.Model self-antigen; tumor immunotherapy studies.[10]
Key Advantage Non-self antigen avoids tolerance issues; easy to track source protein via fluorescence.Relevant for cancer models where SPARC is overexpressed.[10]
Table 2: Performance of EGFP (200-208) in a Quantitative Immunogenicity Assay

The following data, adapted from a study investigating adenoviral vaccine platforms, quantifies the T-cell response to the EGFP (200-208) epitope.[12]

Vaccine PlatformStimulationMedian IFN-γ Spot Forming Units (SFU) per 106 Splenocytes
Ad5-EGFPΔEGFP (200-208) peptide~1500
ChAd-EGFPΔEGFP (200-208) peptide~2500
Naive (Control)EGFP (200-208) peptide<50

Data are estimated from published graphs and represent robust, quantifiable T-cell responses elicited in vivo and detected ex vivo using the specific HYLSTQSAL peptide.[12]

Broader Context: Comparison with Human HLA-A*02:01 Model Epitopes

While EGFP (200-208) is H-2Kd restricted, it's useful to compare its role to that of model epitopes for human studies, which frequently use the HLA-A*02:01 allele.

FeatureEGFP (200-208) (Murine)Influenza M1 (58-66) (Human)MART-1 (26-35) (Human)
MHC Allele H-2KdHLA-A02:01HLA-A02:01
Sequence HYLSTQSALGILGFVFTLELAGIGILTV
Antigen Type Foreign ReporterViral PathogenMelanoma Self-Antigen
Primary Use Preclinical vaccine/gene therapy studies in BALB/c mice.Studying anti-viral immunity; vaccine benchmark.Cancer immunotherapy research for melanoma.
Immune Status Naive in typical lab animals.Memory response in most humans.Subject to central and peripheral tolerance.

This comparison highlights the specific niche of EGFP (200-208) as a tool for preclinical models where a defined, naive T-cell response to a foreign antigen is required.

Experimental Protocols for Validation

To ensure scientific integrity, every protocol must be a self-validating system, including appropriate controls. Below are detailed methodologies for the key experiments used to validate the EGFP (200-208) epitope.

Protocol: MHC Class I Peptide Binding Assay (Cell Surface Stabilization)

This assay provides semi-quantitative evidence of peptide binding by measuring the peptide's ability to stabilize MHC class I molecules on the surface of peptide-processing deficient cells.

G cluster_0 Day 1: Cell Seeding & Peptide Incubation cluster_1 Day 2: Staining & Flow Cytometry A 1. Seed T2-Kd cells (TAP-deficient) in a 96-well plate. B 2. Add peptides: - Test Peptide (HYLSTQSAL) - Positive Control (known high-affinity H-2Kd peptide) - Negative Control (irrelevant peptide) A->B C 3. Incubate overnight at 37°C, 5% CO2. Allows peptide loading and MHC stabilization. B->C D 4. Wash cells to remove unbound peptide. E 5. Stain with fluorescently-labeled anti-H-2Kd antibody. D->E F 6. Acquire data on a flow cytometer. E->F G 7. Analyze Mean Fluorescence Intensity (MFI) of H-2Kd staining. F->G

Figure 2: Workflow for the MHC stabilization assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture T2-Kd cells (a cell line that expresses H-2Kd but is deficient in the TAP transporter, leading to low basal surface MHC I expression).

  • Plating: Seed 2 x 105 T2-Kd cells per well in a 96-well U-bottom plate in serum-free media.

  • Peptide Addition:

    • Test Wells: Add EGFP (200-208) peptide across a range of concentrations (e.g., 100 µM down to 0.1 µM).

    • Positive Control: Add a known high-affinity H-2Kd peptide (e.g., from influenza nucleoprotein) at 50 µM.

    • Negative Control: Add an irrelevant peptide (e.g., one known to bind a different MHC allele like HLA-A*02:01) at 100 µM.

  • Incubation: Incubate the plate for 16-18 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining:

    • Wash the cells twice with cold FACS buffer (PBS + 2% FBS).

    • Resuspend cells in FACS buffer containing a fluorescently-conjugated anti-H-2Kd antibody (e.g., clone SF1-1.1).

    • Incubate on ice for 30 minutes, protected from light.

  • Data Acquisition: Wash cells twice more and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per well.

  • Analysis: Gate on live, single cells and measure the Mean Fluorescence Intensity (MFI) of the H-2Kd stain. A dose-dependent increase in MFI for the EGFP (200-208) peptide, comparable to the positive control, validates its binding ability.

Protocol: IFN-γ ELISpot Assay

This is the gold-standard assay for quantifying the frequency of antigen-specific, cytokine-producing T-cells.[6]

Step-by-Step Methodology:

  • Plate Preparation (Day 1):

    • Activate a 96-well PVDF membrane ELISpot plate with 35% ethanol, then wash with sterile water.

    • Coat the wells with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation (Day 2):

    • Prepare a single-cell suspension of splenocytes from immunized (e.g., with Ad-EGFP) and naive control mice.

    • Wash the ELISpot plate with sterile PBS and block with complete RPMI medium for 2 hours at 37°C.

  • Stimulation:

    • Remove blocking medium. Add 2.5 x 105 splenocytes per well.

    • Test Wells: Add EGFP (200-208) peptide at a final concentration of 1-10 µg/mL.

    • Positive Control: Add a T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads).

    • Negative Control: Add media only (no peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection (Day 3):

    • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash the plate. Add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or HRP). Incubate for 1 hour.

  • Development:

    • Wash the plate thoroughly.

    • Add the enzyme substrate (e.g., BCIP/NBT for AP). Monitor for the appearance of dark purple spots.

    • Stop the reaction by washing with tap water. Allow the plate to dry completely.

  • Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots in the test wells (minus the negative control background) represents the frequency of EGFP (200-208)-specific T-cells.

Conclusion and Recommendations

The EGFP (200-208) peptide, HYLSTQSAL, is a thoroughly validated and highly reliable model CD8+ T-cell epitope for use in BALB/c mice. Experimental evidence robustly supports its strong binding to the H-2Kd MHC class I molecule and its ability to elicit potent and quantifiable cytotoxic T-lymphocyte responses both ex vivo and in vivo.

Recommendations for Researchers:

  • For Vaccine Studies: EGFP (200-208) serves as an excellent benchmark antigen. Incorporating EGFP into your vaccine vector allows for easy tracking of antigen expression (via fluorescence) and provides a specific epitope to measure the magnitude and quality of the induced CD8+ T-cell response.

  • For Gene and Cell Therapy: When using EGFP as a reporter gene, be aware of its immunogenicity.[5][13] The EGFP (200-208) epitope can be used to monitor for potential immune rejection of transduced cells. Commercially available H-2Kd/HYLSTQSAL tetramers are ideal for this purpose, allowing for direct visualization and quantification of specific T-cells by flow cytometry.[14][15]

  • For Basic Immunology: This epitope provides a dependable system for studying fundamental aspects of T-cell activation, memory formation, and effector function in a well-defined, non-self-antigen model.

By leveraging the well-characterized nature of the EGFP (200-208) epitope, researchers can add a layer of robust, quantitative, and reproducible analysis to their immunological studies.

References

A Senior Application Scientist's Guide to Benchmarking Fluorescent Protein Epitopes: EGFP (200-208) in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic fields of cell biology, immunology, and drug development, the choice of an epitope tag is a critical decision that reverberates through the entire experimental workflow. A well-chosen tag, and its corresponding antibody, can be the linchpin of successful protein detection, purification, and functional analysis. While a plethora of epitope tags exist, those derived from fluorescent proteins (FPs) offer the dual advantage of direct visualization through fluorescence microscopy and sensitive detection in a variety of immunoassays.

This guide provides an in-depth technical comparison of the Enhanced Green Fluorescent Protein (EGFP) derived peptide epitope, EGFP (200-208), against other commonly used full-length fluorescent protein epitopes. We will delve into the critical performance parameters that dictate the utility of an epitope tag and provide field-proven, step-by-step protocols for robust benchmarking in your own laboratory. Our goal is to equip you, our fellow researchers, with the necessary knowledge and tools to make an informed decision for your specific research needs.

The Rationale for Epitope Tagging: Beyond the Endogenous Antibody

The quest for a reliable antibody against a novel or low-abundance protein can be a time-consuming and often frustrating endeavor.[1] Epitope tagging circumvents this challenge by genetically fusing a well-characterized peptide sequence, the epitope, to the protein of interest.[1][2] This allows for the use of highly specific, high-affinity antibodies that have been extensively validated for various applications, thereby streamlining experimental workflows and enhancing data reliability.[3]

Fluorescent proteins, such as EGFP and its red counterparts like mCherry, are not only reporters for live-cell imaging but also serve as large epitope tags.[1][4][5] The EGFP (200-208) peptide, with the sequence HYLSTQSAL, has been identified as an immunodominant epitope in BALB/c mice, suggesting it is a potent target for antibody recognition.[6] This guide will explore how this specific peptide epitope compares to using the entire fluorescent protein as a target for antibody-based detection.

Key Performance Indicators for Fluorescent Protein Epitopes

The ideal fluorescent protein epitope should offer robust and reliable performance across a range of immunoassays. Here are the key parameters we will consider in our comparison:

  • Antibody Affinity and Specificity: The strength of the interaction (affinity, often measured by the dissociation constant, Kd) and the ability of the antibody to bind only to its intended target (specificity) are paramount for sensitive and clean detection.[7][8]

  • Performance in Western Blotting: This includes the signal-to-noise ratio, the ability to detect low abundance proteins, and the linearity of the signal for quantitative analysis.

  • Efficiency in Immunoprecipitation (IP): The capacity to effectively pull down the target protein from a complex lysate is crucial for studying protein-protein interactions.

  • Signal Intensity in Immunofluorescence (IF): For localization studies, the brightness and clarity of the signal are key determinants of data quality.

  • Impact on Fusion Protein Function: The size and nature of the tag should ideally not interfere with the folding, localization, or function of the protein of interest.

Comparative Analysis: EGFP (200-208) vs. Other Fluorescent Protein Epitopes

FeatureEGFP (200-208) EpitopeFull-Length EGFP EpitopeFull-Length mCherry/RFP Epitopes
Size 9 amino acids~238 amino acids~237 amino acids
Potential for Steric Hindrance LowHighHigh
Antibody Availability Specific antibodies need to be generated or sourced.Widely available from numerous commercial suppliers.[9]Widely available from numerous commercial suppliers.[3]
Reported Antibody Affinity (Kd) Data for specific anti-EGFP (200-208) antibodies is not readily available in public literature.High-affinity nanobodies (e.g., GFP-Trap) exist with reported Kd values in the picomolar range (1 pM).[10]Nanomolar affinities have been reported for some anti-mCherry nanobodies.
Cross-reactivity Potentially high specificity to the linear peptide sequence.Antibodies may recognize different epitopes on the folded protein, with varying specificity. Some anti-GFP antibodies can cross-react with other GFP variants.[9]Generally, anti-RFP/mCherry antibodies do not cross-react with GFP due to different protein origins.[11]

Expert Insights: The small size of the EGFP (200-208) peptide is a significant advantage in minimizing potential interference with the function of the fusion protein. However, the availability of exceptionally high-affinity recombinant antibodies and nanobodies against the entire folded EGFP protein, such as the GFP-Trap with a picomolar dissociation constant, presents a compelling case for using the full-length protein as an epitope, especially for applications requiring very efficient pulldown of low-abundance proteins.[10] For red fluorescent proteins like mCherry, while they offer spectral diversity for multiplexing, the reported affinities of their corresponding antibodies are generally in the nanomolar range, which is excellent but may be surpassed by the best anti-GFP reagents.

Experimental Benchmarking Protocols

To empower you to make data-driven decisions, we provide the following detailed protocols for benchmarking the performance of different fluorescent protein epitopes in your laboratory. The causality behind each experimental choice is explained to ensure a self-validating system.

Experimental Workflow Overview

cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Benchmarking Assays cluster_3 Data Analysis p1 Construct Expression Vectors: - Target-EGFP(200-208) - Target-EGFP - Target-mCherry c1 Transfect mammalian cells (e.g., HEK293T) p1->c1 wb Quantitative Western Blot c1->wb Prepare cell lysates or fix cells for imaging ip Immunoprecipitation c1->ip Prepare cell lysates or fix cells for imaging if_assay Quantitative Immunofluorescence c1->if_assay Prepare cell lysates or fix cells for imaging da Compare: - Signal Intensity - IP Efficiency - Signal-to-Noise wb->da ip->da if_assay->da

Caption: Overview of the experimental workflow for benchmarking fluorescent protein epitopes.

Quantitative Western Blotting

Objective: To compare the detection sensitivity and signal linearity of antibodies against different fluorescent protein epitopes.

Rationale: This protocol is designed to ensure that the detected signal is within the linear range, allowing for accurate quantification of protein levels.[1][4] Total protein normalization is used as a robust method to account for loading differences.

Protocol:

  • Sample Preparation:

    • Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Prepare a dilution series of a lysate from highly expressing cells to determine the linear range of detection for each antibody.

  • SDS-PAGE and Protein Transfer:

    • Separate 10-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a low-fluorescence PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-EGFP (200-208), anti-GFP, or anti-mCherry) overnight at 4°C. It is crucial to optimize the antibody dilution to be within the linear range.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Signal Detection and Quantification:

    • Image the blot using a fluorescence imaging system.

    • Quantify the band intensities using appropriate software (e.g., ImageJ).

    • Normalize the signal of the target protein to the total protein in each lane (stained with a total protein stain).

    • Compare the signal intensities and signal-to-noise ratios across the different epitope tags.

start Cell Lysate sds SDS-PAGE start->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab image Fluorescence Imaging secondary_ab->image quant Quantification & Normalization image->quant

Caption: Workflow for Quantitative Western Blotting.

Immunoprecipitation (IP)

Objective: To compare the efficiency of different epitope tags for isolating the target protein from a complex mixture.

Rationale: This protocol utilizes a pre-clearing step to reduce non-specific binding and includes appropriate controls to validate the specificity of the immunoprecipitation.[12]

Protocol:

  • Lysate Preparation:

    • Lyse transfected cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with protein A/G beads for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (anti-EGFP (200-208), anti-GFP, or anti-mCherry) for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant (this is the unbound fraction).

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the input, unbound, and eluted fractions by Western blotting to assess the efficiency of the pulldown.

start Cell Lysate preclear Pre-clearing (with beads) start->preclear add_ab Add Primary Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Bound Proteins wash->elute analyze Western Blot Analysis elute->analyze

Caption: Workflow for Immunoprecipitation.

Quantitative Immunofluorescence (IF)

Objective: To compare the signal intensity and quality of immunofluorescent staining for different fluorescent protein epitopes.

Rationale: This protocol includes critical steps for proper cell fixation and permeabilization to ensure antibody access to the epitope while preserving cell morphology.[13]

Protocol:

  • Cell Culture and Fixation:

    • Grow transfected cells on coverslips.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary antibody (anti-EGFP (200-208), anti-GFP, or anti-mCherry) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a confocal or widefield fluorescence microscope, ensuring identical imaging settings for all samples being compared.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software.

    • Compare the signal intensity and clarity of staining for the different epitope tags.

start Cells on Coverslips fix Fixation (PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab mount Mounting with DAPI secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Workflow for Quantitative Immunofluorescence.

Conclusion and Future Perspectives

The selection of a fluorescent protein epitope tag is a nuanced decision that depends on the specific experimental context. The EGFP (200-208) peptide offers the advantage of a small size, minimizing potential functional perturbations of the tagged protein. However, the availability of ultra-high affinity recombinant antibodies against the full-length EGFP makes it a formidable choice for applications demanding the highest sensitivity and immunoprecipitation efficiency. Red fluorescent protein tags like mCherry provide valuable spectral alternatives for multicolor experiments.

The provided benchmarking protocols offer a robust framework for empirically determining the optimal epitope tag for your research. As antibody engineering continues to advance, we can anticipate the development of novel, high-performance antibodies against a wider array of fluorescent protein epitopes, further expanding the molecular toolkit available to the scientific community.

References

Safety Operating Guide

Navigating the Handling of Enhanced Green Fluorescent Protein (EGFP): A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Enhanced Green Fluorescent Protein (EGFP), a derivative of the original Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria, has become an indispensable tool in molecular and cellular biology.[1] Its utility as a reporter gene and a fusion tag allows for the visualization of protein localization, dynamics, and gene expression in living cells. While purified EGFP is generally not classified as a hazardous substance, a nuanced understanding of its properties and the associated handling procedures is crucial for maintaining a safe and efficient laboratory environment.[2][3] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for working with EGFP.

Understanding the Risk Profile of EGFP

While Safety Data Sheets (SDS) for EGFP often state that it is not a hazardous substance or mixture, it is imperative to look beyond this classification for a complete risk assessment.[2][3] The potential for cytotoxicity and immunogenicity associated with GFP has been noted in some studies, suggesting that prolonged or high-level expression in cells can lead to adverse effects.[4][5] Although the risk to laboratory personnel from incidental contact with purified EGFP is low, adopting standard laboratory practices for handling recombinant proteins is a cornerstone of a robust safety culture.[6]

Work involving purified EGFP is typically conducted at Biosafety Level 1 (BSL-1) .[7][8] This level is appropriate for work with well-characterized agents not known to consistently cause disease in healthy adult humans.[7]

Core Directive: Personal Protective Equipment (PPE)

A thorough risk assessment should precede any experimental work.[6][9] The following table summarizes the recommended PPE for handling EGFP in a standard laboratory setting.

TaskRequired PPEOptional/Additional PPE (Based on Risk Assessment)
Receiving and Storage • Laboratory Coat• Nitrile Gloves• Safety Glasses• Face shield if there is a risk of splashing.[6][9]
Sample Preparation (e.g., weighing powder, buffer exchange, dilution)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields[9]• Face shield for larger volumes or splash-prone procedures.[9]
Cell Culture and Transfection (with EGFP-expressing vectors)• Laboratory Coat• Nitrile Gloves• Safety Glasses or Goggles[10]• Face shield or surgical mask if there is a risk of aerosol generation.
Protein Purification and Analysis (e.g., chromatography, electrophoresis)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Chemical splash goggles for handling larger volumes of buffers or hazardous chemicals.[11]
Waste Disposal • Laboratory Coat• Nitrile Gloves• Safety Glasses or Goggles• Face shield and/or fluid-resistant gown if there is a significant risk of splashing.

Causality Behind PPE Choices:

  • Laboratory Coat: A lab coat is the first line of defense, protecting your skin and personal clothing from contamination with biological materials or chemical splashes.[12] For work with EGFP, a standard cotton or polyester-blend lab coat is sufficient.

  • Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals and biological materials.[10][11][13] They should be worn at all times when handling EGFP solutions, contaminated labware, or waste. It is crucial to change gloves frequently, especially after known or suspected contact, and to always wash your hands after removing them.[10][14]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes.[9][11] When there is a higher risk of splashing, such as when working with larger volumes or during procedures that may generate aerosols, switching to chemical splash goggles or using a face shield in conjunction with safety glasses is advised.[9][11][14]

Operational Plan: Step-by-Step Handling and Disposal

A clear and logical workflow is essential for both safety and experimental success. The following diagram illustrates the key decision points and actions for handling EGFP from receipt to disposal.

EGFP_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management start Receive EGFP risk_assessment Conduct Risk Assessment start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe reconstitution Reconstitute/Prepare EGFP Solution don_ppe->reconstitution experiment Perform Experiment reconstitution->experiment waste_segregation Segregate Waste experiment->waste_segregation liquid_waste Liquid Waste (EGFP solutions, buffers) waste_segregation->liquid_waste Liquids solid_waste Solid Waste (Gloves, tubes, tips) waste_segregation->solid_waste Solids decontamination Decontaminate Liquid Waste (e.g., 10% Bleach) liquid_waste->decontamination autoclave Autoclave Solid Waste solid_waste->autoclave disposal Dispose via Institutional Biohazardous Waste Stream decontamination->disposal autoclave->disposal

Caption: Workflow for safe handling and disposal of EGFP.

Experimental Protocol: Spill Response

In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.

For Liquid Spills:

  • Alert others in the immediate area.

  • Don appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles.[6]

  • Cover the spill with absorbent material (e.g., paper towels), working from the outside in to prevent spreading.[6]

  • Pour a suitable disinfectant, such as a 10% bleach solution, over the absorbent material.[6]

  • Allow for a sufficient contact time (typically 15-20 minutes).[6]

  • Collect all contaminated materials using tongs or forceps and place them in a designated biohazard bag.[6]

  • Wipe the spill area again with disinfectant, followed by a final wipe with 70% ethanol or water.

  • Dispose of all contaminated materials as biohazardous waste.

  • Wash hands thoroughly with soap and water.

For Powder Spills:

  • Avoid any actions that could create dust clouds. Do not sweep dry powder.[6]

  • Gently cover the spill with damp paper towels to wet the powder.[6]

  • Apply disinfectant over the paper towels and follow steps 5-9 from the liquid spill protocol.[6]

Disposal Plan: Managing EGFP-Contaminated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with EGFP, including solutions, consumables, and contaminated PPE, should be treated as biohazardous waste.

  • Liquid Waste: Collect all liquid waste containing EGFP in a clearly labeled, leak-proof container. Before disposal, decontaminate the waste by adding a disinfectant such as bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes. Following decontamination, the liquid can typically be disposed of down the sanitary sewer, in accordance with institutional guidelines.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, tubes, and culture plates, should be placed in a biohazard bag.[6] These bags should then be autoclaved to sterilize the contents before being disposed of through the institution's biohazardous waste stream.

  • Sharps: Any contaminated sharps, such as needles or glass slides, must be disposed of in a designated sharps container to prevent physical injury and potential exposure.

It is imperative to adhere to your institution's specific guidelines for biohazardous waste disposal, as regulations can vary.[15][16][17]

Conclusion

While EGFP is a low-risk recombinant protein, a proactive and informed approach to safety is non-negotiable. By understanding the potential, albeit low, hazards, conducting thorough risk assessments, and consistently using the appropriate PPE, researchers can ensure a safe working environment. The implementation of clear operational and disposal plans further strengthens the safety framework, allowing the powerful capabilities of EGFP to be harnessed responsibly and effectively. As research involving recombinant DNA is often subject to institutional and national guidelines, such as those from the National Institutes of Health (NIH), it is the responsibility of every investigator to ensure compliance.[18][19][20][21]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.